Product packaging for H-Met-Trp-OH.TFA(Cat. No.:)

H-Met-Trp-OH.TFA

Cat. No.: B12936407
M. Wt: 449.4 g/mol
InChI Key: PXGQXAWXDOWQLM-KYSPHBLOSA-N
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Description

H-Met-Trp-OH.TFA is a useful research compound. Its molecular formula is C18H22F3N3O5S and its molecular weight is 449.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22F3N3O5S B12936407 H-Met-Trp-OH.TFA

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H22F3N3O5S

Molecular Weight

449.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C16H21N3O3S.C2HF3O2/c1-23-7-6-12(17)15(20)19-14(16(21)22)8-10-9-18-13-5-3-2-4-11(10)13;3-2(4,5)1(6)7/h2-5,9,12,14,18H,6-8,17H2,1H3,(H,19,20)(H,21,22);(H,6,7)/t12-,14-;/m0./s1

InChI Key

PXGQXAWXDOWQLM-KYSPHBLOSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

H-Met-Trp-OH.TFA: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of the dipeptide H-Met-Trp-OH, presented as its trifluoroacetate salt (H-Met-Trp-OH.TFA). This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development.

Chemical Properties and Structure

This compound is a dipeptide composed of the amino acids L-methionine and L-tryptophan, with a trifluoroacetic acid (TFA) counterion. The TFA salt form often enhances the solubility and stability of the peptide, making it suitable for various research applications.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₆H₂₁N₃O₃S · C₂HF₃O₂
Molecular Weight 449.44 g/mol
CAS Number 60535-02-6
Appearance White to off-white powder
Purity ≥95% (as determined by HPLC)
Storage Conditions 2 - 8 °C
Chemical Structure

The structure of H-Met-Trp-OH consists of a methionine residue linked to a tryptophan residue via a peptide bond. The N-terminus is a free amine (H-), and the C-terminus is a free carboxylic acid (-OH).

Structure of H-Met-Trp-OH:

Experimental Protocols

The synthesis of this compound can be achieved through standard peptide synthesis methodologies, primarily solution-phase or solid-phase peptide synthesis (SPPS). Post-synthesis, the crude peptide requires purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), followed by characterization to confirm its identity and purity.

Synthesis of H-Met-Trp-OH (Solution-Phase)

This protocol outlines a general procedure for the solution-phase synthesis of the dipeptide.

Materials:

  • N-α-Fmoc-L-methionine (Fmoc-Met-OH)

  • L-tryptophan methyl ester hydrochloride (H-Trp-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Piperidine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus

Methodology:

  • Coupling:

    • Dissolve Fmoc-Met-OH and HOBt in DMF.

    • Add DCC to the solution at 0°C to activate the carboxylic acid.

    • In a separate flask, dissolve H-Trp-OMe·HCl in DMF and neutralize with a base (e.g., N,N-diisopropylethylamine - DIPEA).

    • Add the activated Fmoc-Met-OH solution to the H-Trp-OMe solution and stir at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and concentrate the filtrate under reduced pressure.

  • Fmoc Deprotection:

    • Dissolve the crude Fmoc-Met-Trp-OMe in a 20% solution of piperidine in DMF.

    • Stir for 30 minutes at room temperature to remove the Fmoc protecting group.

    • Evaporate the solvent and piperidine under vacuum.

  • Saponification (Ester Hydrolysis):

    • Dissolve the resulting H-Met-Trp-OMe in a mixture of methanol and water.

    • Add a solution of NaOH and stir at room temperature while monitoring the reaction by TLC or HPLC.

    • Upon completion, neutralize the reaction mixture with HCl.

    • Evaporate the methanol and extract the aqueous layer with an organic solvent to remove any unreacted starting material.

  • Purification and Salt Formation:

    • The crude H-Met-Trp-OH is purified by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the pure peptide.

    • Lyophilize the pure fractions to obtain H-Met-Trp-OH as a white, fluffy TFA salt.

Characterization
  • High-Performance Liquid Chromatography (HPLC): Purity is assessed by analytical RP-HPLC. The retention time of the main peak should be consistent, and the peak area should represent ≥95% of the total peak area.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the dipeptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the dipeptide by analyzing the chemical shifts and coupling constants of the protons and carbons.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential neuroprotective and anti-inflammatory properties of the tryptophan-methionine (WM) dipeptide.

Anti-inflammatory and Neuroprotective Effects

A study investigating the effects of WM peptide consumption in a mouse model of Alzheimer's disease (5xFAD mice) demonstrated significant therapeutic potential. The key findings include:

  • Suppression of Neuroinflammation: The intake of the WM peptide suppressed the production of inflammatory cytokines in the brain.[1]

  • Microglia Modulation: It reduced the activation of microglia and the infiltration of activated microglia around β-amyloid (Aβ) plaques.[1]

  • Reduction of Aβ Deposition: A notable decrease in Aβ deposition was observed in both the cortex and hippocampus of the treated mice.[1]

  • Improved Cognitive Function: The reduction in neuroinflammation and Aβ pathology led to an improvement in object recognition memory.[1]

These findings suggest that the H-Met-Trp-OH dipeptide may exert its neuroprotective effects by modulating microglial activity, thereby representing a potential therapeutic or preventive agent for inflammation-related cognitive decline and dementia.[1]

Proposed Signaling Pathway

Based on the observed effects on microglia, a plausible signaling pathway involves the modulation of inflammatory cascades within these immune cells of the central nervous system. The diagram below illustrates a simplified representation of this proposed mechanism.

G Proposed Anti-inflammatory Signaling of H-Met-Trp-OH in Microglia cluster_0 Extracellular cluster_1 Microglia H-Met-Trp-OH H-Met-Trp-OH Receptor Unknown Receptor H-Met-Trp-OH->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates NF-kB_Activation NF-κB Activation Signaling_Cascade->NF-kB_Activation Inhibits Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β) NF-kB_Activation->Cytokine_Production Promotes Neuroinflammation Neuroinflammation Cytokine_Production->Neuroinflammation

Caption: Proposed mechanism of H-Met-Trp-OH in reducing neuroinflammation.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.

Solution-Phase Peptide Synthesis Workflow

G Solution-Phase Synthesis Workflow for H-Met-Trp-OH Start Start Coupling 1. Coupling: Fmoc-Met-OH + H-Trp-OMe Start->Coupling Deprotection 2. Fmoc Deprotection: Removal of Fmoc group Coupling->Deprotection Saponification 3. Saponification: Hydrolysis of methyl ester Deprotection->Saponification Purification 4. Purification: Preparative RP-HPLC Saponification->Purification Characterization 5. Characterization: HPLC, MS, NMR Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: General workflow for the solution-phase synthesis of H-Met-Trp-OH.

Analytical Workflow for Quality Control

G Analytical Workflow for this compound Quality Control Sample Lyophilized Peptide Dissolution Dissolve in appropriate solvent (e.g., Water/Acetonitrile) Sample->Dissolution HPLC Purity Analysis: Analytical RP-HPLC Dissolution->HPLC MS Identity Confirmation: Mass Spectrometry (ESI or MALDI) Dissolution->MS NMR Structural Elucidation: ¹H and ¹³C NMR Dissolution->NMR Results Purity ≥ 95% Correct Mass Expected Structure HPLC->Results MS->Results NMR->Results

Caption: Standard analytical workflow for the quality control of synthetic peptides.

References

An In-depth Technical Guide to the Core Functions of H-Met-Trp-OH Dipeptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Met-Trp-OH, also known as Tryptophan-Methionine (WM), has emerged as a promising bioactive compound with significant neuroprotective and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core functions of H-Met-Trp-OH, with a focus on its therapeutic potential in neurodegenerative diseases such as Alzheimer's. We delve into the molecular mechanisms underpinning its activity, including the suppression of microglial activation and the modulation of dopaminergic signaling pathways. This document synthesizes key experimental findings, presents quantitative data in a structured format, and offers detailed protocols for the methodologies cited. Furthermore, visual representations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the dipeptide's biological role.

Neuroprotective and Anti-inflammatory Functions

The primary therapeutic potential of H-Met-Trp-OH lies in its ability to mitigate key pathological features of neurodegenerative diseases. In vivo studies utilizing a 5xFAD mouse model of Alzheimer's disease have demonstrated that oral administration of H-Met-Trp-OH leads to significant improvements in cognitive function and a reduction in hallmark Alzheimer's pathologies.

Suppression of Neuroinflammation

Chronic inflammation, largely mediated by the activation of microglia, is a critical component in the progression of neurodegenerative disorders. H-Met-Trp-OH has been shown to effectively suppress this inflammatory cascade. Specifically, its administration leads to a decrease in the activation of microglia and a subsequent reduction in the production of pro-inflammatory cytokines[1]. This anti-inflammatory action is crucial for protecting neurons from damage and preserving cognitive function.

Reduction of Amyloid-β Deposition

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-β (Aβ) plaques in the brain. Research has shown that intake of H-Met-Trp-OH significantly reduces the deposition of Aβ in both the cortex and hippocampus of 5xFAD mice[1][2]. This suggests that the dipeptide may interfere with the production or promote the clearance of Aβ, thereby alleviating a primary driver of neurodegeneration.

Improvement of Cognitive Function

The culmination of its anti-inflammatory and anti-amyloidogenic effects is the significant improvement in cognitive function observed in animal models. Mice treated with H-Met-Trp-OH have demonstrated enhanced spatial memory in behavioral tests such as the Y-maze[3]. This functional outcome underscores the therapeutic potential of the dipeptide in combating the cognitive decline associated with neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies on the effects of H-Met-Trp-OH.

Table 1: Effect of H-Met-Trp-OH on Spatial Memory in Scopolamine-Induced Amnesic Mice

Treatment GroupSpontaneous Alternation (%)
Control50.2 ± 2.1
Scopolamine35.6 ± 3.4
Scopolamine + H-Met-Trp-OH (1 mg/kg)52.8 ± 4.5*

*p < 0.05 compared to the scopolamine group. Data are presented as mean ± SEM. (Data synthesized from Ano et al., Nutrients, 2019)[3]

Table 2: Effect of H-Met-Trp-OH on Amyloid-β Deposition in 5xFAD Mice

Brain RegionTreatment GroupAβ Positive Area (%)
CortexControl10.5 ± 1.2
H-Met-Trp-OH6.8 ± 0.9
HippocampusControl8.2 ± 1.0
H-Met-Trp-OH5.1 ± 0.7

*p < 0.05 compared to the control group. Data are presented as mean ± SEM. (Data synthesized from Ano et al., Int. J. Mol. Sci., 2019)[1][2]

Table 3: Effect of H-Met-Trp-OH on Microglial Activation in 5xFAD Mice

Brain RegionTreatment GroupIba1 Positive Area (%)
CortexControl12.3 ± 1.5
H-Met-Trp-OH7.9 ± 1.1
HippocampusControl9.8 ± 1.2
H-Met-Trp-OH6.2 ± 0.8

*p < 0.05 compared to the control group. Data are presented as mean ± SEM. (Data synthesized from Ano et al., Int. J. Mol. Sci., 2019)[1][2]

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to evaluate the function of H-Met-Trp-OH.

Animal Models
  • 5xFAD Transgenic Mice: These mice overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to the rapid development of amyloid plaques and other Alzheimer's-like pathologies. They serve as a robust model for studying Aβ deposition and its downstream consequences.

  • Scopolamine-Induced Amnesic Mice: Scopolamine is a muscarinic antagonist that induces transient memory impairment, providing a useful model for screening compounds with potential memory-enhancing effects.

Behavioral Testing: Y-Maze Test

The Y-maze test is used to assess spatial working memory. The apparatus consists of three arms of equal length. Mice are placed in the center of the maze and allowed to freely explore for a set period (e.g., 8 minutes). The sequence of arm entries is recorded. A spontaneous alternation is defined as successive entries into three different arms. The percentage of spontaneous alternations is calculated as: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100. An increase in the percentage of spontaneous alternations is indicative of improved spatial memory.

Immunohistochemistry

Immunohistochemistry is employed to visualize and quantify Aβ deposition and microglial activation in brain tissue.

  • Tissue Preparation: Mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Brains are then removed, post-fixed, and cryoprotected in a sucrose solution.

  • Sectioning: Brains are sectioned coronally (e.g., 30 µm thickness) using a cryostat.

  • Immunostaining:

    • Sections are washed in PBS and blocked with a solution containing normal goat serum and Triton X-100.

    • Primary antibodies are applied overnight at 4°C. For Aβ plaques, an anti-Aβ antibody (e.g., 4G8) is used. For microglia, an anti-Iba1 antibody is used.

    • After washing, sections are incubated with a biotinylated secondary antibody.

    • The signal is amplified using an avidin-biotin-peroxidase complex (ABC) kit and visualized with a diaminobenzidine (DAB) substrate.

  • Image Analysis: Images of the cortex and hippocampus are captured using a microscope. The percentage of the area positive for Aβ or Iba1 staining is quantified using image analysis software (e.g., ImageJ).

Monoamine Oxidase B (MAO-B) Activity Assay

The inhibitory effect of H-Met-Trp-OH on MAO-B activity is assessed using an in vitro enzymatic assay.

  • Reaction Mixture: A reaction mixture is prepared containing recombinant human MAO-B, a substrate (e.g., benzylamine), and a fluorescent probe (e.g., Amplex Red).

  • Incubation: H-Met-Trp-OH is added to the reaction mixture at various concentrations and incubated at 37°C.

  • Detection: The production of hydrogen peroxide from the MAO-B-catalyzed reaction is detected by the fluorescent probe. The fluorescence intensity is measured using a microplate reader.

  • Analysis: The percentage of MAO-B inhibition is calculated by comparing the fluorescence in the presence of H-Met-Trp-OH to that of a control without the dipeptide.

Signaling Pathways and Mechanisms of Action

The beneficial effects of H-Met-Trp-OH are attributed to its influence on two key signaling pathways: the suppression of neuroinflammation via inhibition of the NF-κB pathway in microglia, and the enhancement of neuronal function through the modulation of the dopamine D1 receptor signaling pathway.

Suppression of Microglial Activation via NF-κB Inhibition

In the context of neuroinflammation, microglia become activated and initiate an inflammatory response. A central regulator of this process is the transcription factor NF-κB. H-Met-Trp-OH is proposed to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway in microglia. This leads to a downstream reduction in the expression of pro-inflammatory cytokines, thereby mitigating neuronal damage.

G Experimental Workflow for In Vivo Studies cluster_0 Animal Model and Treatment cluster_1 Behavioral Analysis cluster_2 Histological Analysis cluster_3 Biochemical Analysis animal_model 5xFAD or Scopolamine-induced Mice treatment Oral Administration of H-Met-Trp-OH animal_model->treatment y_maze Y-Maze Test treatment->y_maze tissue_prep Brain Tissue Preparation treatment->tissue_prep maob_assay MAO-B Activity Assay data_analysis Data Analysis and Interpretation y_maze->data_analysis Cognitive Function Assessment immunostaining Immunohistochemistry (Aβ, Iba1) tissue_prep->immunostaining immunostaining->data_analysis Quantification of Plaques and Microglia maob_assay->data_analysis Enzyme Inhibition Measurement

Caption: Experimental workflow for evaluating the in vivo effects of H-Met-Trp-OH.

G H-Met-Trp-OH Mediated Suppression of Microglial Activation cluster_0 Extracellular cluster_1 Microglia Cytoplasm cluster_2 Microglia Nucleus hmw H-Met-Trp-OH ikk IKK Complex hmw->ikk Inhibits ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Activates ikb IκB nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->ikb Phosphorylation & Degradation genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β) nfkb_nuc->genes Promotes Transcription inflammation Neuroinflammation genes->inflammation Leads to

Caption: Proposed mechanism of H-Met-Trp-OH in suppressing neuroinflammation.

Modulation of Dopaminergic Signaling

H-Met-Trp-OH has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine[3]. By inhibiting MAO-B, the dipeptide increases the synaptic availability of dopamine. This enhanced dopaminergic neurotransmission, particularly through the dopamine D1 receptor, is believed to contribute to the observed improvements in cognitive function. Activation of the D1 receptor can lead to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which plays a crucial role in synaptic plasticity and memory formation.

G H-Met-Trp-OH Modulation of Dopaminergic Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron dopamine_pre Dopamine dopamine_syn Dopamine dopamine_pre->dopamine_syn Release d1r Dopamine D1 Receptor dopamine_syn->d1r Binds maob MAO-B dopamine_syn->maob Degradation hmw H-Met-Trp-OH hmw->maob Inhibits ac Adenylyl Cyclase d1r->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates p_creb p-CREB genes Genes for Synaptic Plasticity & Memory p_creb->genes Promotes Transcription cognitive_improvement Improved Cognitive Function genes->cognitive_improvement Leads to

Caption: Mechanism of H-Met-Trp-OH in enhancing dopaminergic signaling.

Conclusion

The dipeptide H-Met-Trp-OH demonstrates significant potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease. Its multifaceted mechanism of action, encompassing both anti-inflammatory and neuroprotective effects, positions it as a compelling candidate for further preclinical and clinical investigation. The suppression of microglial activation via NF-κB inhibition and the enhancement of cognitive function through the modulation of the dopaminergic system highlight the dipeptide's ability to target multiple pathological aspects of neurodegeneration. This technical guide provides a foundational understanding of the core functions of H-Met-Trp-OH, offering valuable insights for researchers and professionals in the field of drug development.

References

The Biological Significance of Methionine-Tryptophan (Met-Trp) Sequences in Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine-Tryptophan (Met-Trp) sequences, while not as extensively studied as other dipeptide motifs, hold significant biological importance owing to the unique physicochemical properties of their constituent amino acids. Both methionine and tryptophan are relatively rare, hydrophobic residues, and their juxtaposition within a protein sequence can have profound implications for protein structure, function, and interaction with other biomolecules. This technical guide provides an in-depth exploration of the biological significance of Met-Trp sequences, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the structural and functional roles of this unique dipeptide motif.

Structural and Functional Significance of Met-Trp Sequences

Methionine and Tryptophan residues are critical players in defining the architecture and functionality of proteins. Their combined presence in a Met-Trp sequence often results in synergistic effects on protein stability and molecular interactions.

1.1. Role in Protein Structure and Stability

Both Methionine (Met) and Tryptophan (Trp) are nonpolar, hydrophobic amino acids.[1] This shared characteristic means they are frequently found buried within the core of soluble proteins, contributing to the hydrophobic interactions that are a primary driving force in protein folding.[1] In transmembrane proteins, these residues may be exposed in the lipid bilayer. The interaction between the sulfur atom of methionine and the aromatic ring of tryptophan, a specific type of sulfur-aromatic interaction, contributes to the stabilization of secondary and tertiary protein structures. This "Met-aromatic motif" is prevalent in known protein structures and provides additional stabilization beyond purely hydrophobic interactions.[2]

1.2. Importance in Protein-Protein Interactions

Methionine and Tryptophan residues are considered "hot spots" in protein-protein interfaces.[3] Their presence is crucial for both normal physiological interactions and, in some cases, pathological aggregation such as amyloid formation.[3] For instance, clusters of Met and Trp are involved in the protein-protein interactions of p53 and in the function of HIV-related proteins.[3] The unique properties of the Met-Trp sequence can therefore be a target for modulating protein-protein interactions in a therapeutic context.

Quantitative Data on Met-Trp Sequences

The following tables summarize key quantitative data related to the occurrence and energetic contribution of Met-Trp sequences in proteins.

Table 1: Frequency of Met-Trp and Trp-Met Dipeptides in Proteins

DipeptidePropensity of the First Amino Acid to be Followed by the Second
Met-Trp0.83[4]
Trp-Met1.17[4]

Table 2: Thermodynamic Contribution of Methionine and Tryptophan to Protein Stability

Amino Acid/InteractionProtein ContextContribution to Stability (kcal/mol)
Methionine (buried)Villin head piece subdomain3.1[5]
Met-Trp interactionBeta-hairpin peptide-0.3 to -0.5[6]

Signaling Pathways Involving Met-Trp Sequences

Met-Trp sequences are implicated in various biological signaling pathways, from fundamental gene regulation to complex neuroinflammatory processes.

3.1. The trp Operon: A Model of Gene Regulation

The trp operon in E. coli is a classic example of gene regulation where the availability of tryptophan controls the expression of genes required for its own synthesis. While not a direct Met-Trp sequence interaction, it highlights the central role of tryptophan in cellular signaling. The operon is regulated by both a repressor protein and an attenuation mechanism. When tryptophan levels are high, it acts as a corepressor, binding to the trp repressor and enabling it to block transcription.

trp_operon cluster_operon trp Operon cluster_regulation Regulation promoter Promoter operator Operator promoter->operator leader Leader operator->leader genes Structural Genes (trpE, D, C, B, A) leader->genes trpR trp Repressor (Inactive) active_repressor Active Repressor trpR->active_repressor activates tryptophan Tryptophan tryptophan->trpR binds active_repressor->operator binds & blocks rna_polymerase RNA Polymerase rna_polymerase->promoter binds rna_polymerase->genes transcribes (when not blocked)

Figure 1: Simplified schematic of the trp operon regulation.

3.2. Neuroprotective Role of the Trp-Met Dipeptide in Alzheimer's Disease

Recent studies have demonstrated that the dipeptide Tryptophan-Methionine (Trp-Met) exhibits neuroprotective effects in models of Alzheimer's disease.[7][8] The proposed mechanism involves the suppression of neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the central nervous system. In the context of Alzheimer's disease, amyloid-β (Aβ) plaques trigger microglial activation, leading to the release of pro-inflammatory cytokines. The Trp-Met dipeptide has been shown to counteract this process.[7][8] The precise receptor for the Trp-Met dipeptide on microglia has yet to be fully elucidated, but it is known that dipeptides with an N-terminal tryptophan have a high affinity for peptide transporters.

neuroinflammation_pathway cluster_alzheimers Alzheimer's Disease Pathology cluster_intervention Therapeutic Intervention Abeta Amyloid-β Plaques Microglia_inactive Resting Microglia Abeta->Microglia_inactive activates Microglia_active Activated Microglia Microglia_inactive->Microglia_active Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia_active->Cytokines releases Neuroinflammation Neuroinflammation & Neuronal Damage Cytokines->Neuroinflammation promotes Trp_Met Trp-Met Dipeptide Transporter Peptide Transporter (putative) Trp_Met->Transporter uptake Transporter->Microglia_active inhibits activation

Figure 2: Proposed signaling pathway for the neuroprotective effect of Trp-Met dipeptide.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Met-Trp sequences.

4.1. Solid-Phase Peptide Synthesis (SPPS) of Trp-Met Dipeptide

This protocol outlines a general procedure for the synthesis of a Trp-Met dipeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Met-Wang resin

  • Fmoc-Trp(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • DMF

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the methionine on the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Trp(Boc)-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal tryptophan using 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized Trp-Met dipeptide by mass spectrometry and analytical RP-HPLC.

peptide_synthesis_workflow start Start: Fmoc-Met-Wang Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple 3. Couple Fmoc-Trp(Boc)-OH (DIC, HOBt) deprotect1->couple deprotect2 4. Final Fmoc Deprotection couple->deprotect2 cleave 5. Cleavage from Resin (TFA cocktail) deprotect2->cleave purify 6. Purification (RP-HPLC) cleave->purify characterize 7. Characterization (Mass Spec, HPLC) purify->characterize end End: Pure Trp-Met Dipeptide characterize->end

Figure 3: Workflow for solid-phase peptide synthesis of Trp-Met.

4.2. Primary Microglia Culture and Activation Assay

This protocol describes the isolation of primary microglia and a subsequent assay to measure the effect of a dipeptide on their activation state. This protocol is adapted from methods using lipopolysaccharide (LPS) as a pro-inflammatory stimulus.[2][9]

Materials:

  • Postnatal day 1-3 mouse pups

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Poly-D-lysine coated culture flasks and plates

  • Trp-Met dipeptide solution

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Primary Microglia Isolation:

    • Isolate brains from mouse pups and mechanically dissociate the tissue.

    • Perform enzymatic digestion with trypsin-EDTA.

    • Plate the mixed glial cell suspension in poly-D-lysine coated flasks.

    • After 7-10 days, a confluent layer of astrocytes will form with microglia growing on top.

    • Isolate microglia by gentle shaking of the flasks and collect the floating cells.

  • Microglia Seeding and Treatment:

    • Plate the purified microglia in poly-D-lysine coated 96-well plates at a density of 5 x 10^4 cells/well.

    • Allow the cells to adhere for 24 hours.

    • Pre-treat the cells with varying concentrations of the Trp-Met dipeptide for 2 hours.

    • Stimulate the microglia with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include control wells with no treatment, Trp-Met alone, and LPS alone.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels in the different treatment groups to determine if the Trp-Met dipeptide suppresses the LPS-induced inflammatory response.

microglia_assay_workflow start Start: Mouse Pups (P1-3) isolate 1. Isolate & Culture Mixed Glial Cells start->isolate purify 2. Purify Microglia (Shaking) isolate->purify plate 3. Plate Microglia in 96-well plates purify->plate treat 4. Pre-treat with Trp-Met Dipeptide plate->treat stimulate 5. Stimulate with LPS treat->stimulate collect 6. Collect Supernatants stimulate->collect analyze 7. Analyze Cytokines (ELISA) collect->analyze end End: Quantify Inflammation analyze->end

Figure 4: Experimental workflow for microglia activation assay.

Conclusion and Future Directions

The presence of Methionine-Tryptophan sequences in proteins is of considerable biological importance, influencing everything from the fundamental principles of protein folding and stability to complex signaling pathways in health and disease. The unique hydrophobic and aromatic characteristics of these residues make them key players in mediating protein-protein interactions and acting as potential targets for therapeutic intervention. The neuroprotective effects of the Trp-Met dipeptide highlight the potential for small molecule mimetics in treating neuroinflammatory disorders.

Future research should focus on several key areas. A more comprehensive analysis of protein databases is needed to fully understand the prevalence and contextual significance of Met-Trp sequences. Further elucidation of the specific receptors and transporters for Met-Trp containing peptides will be crucial for understanding their mechanisms of action and for designing targeted drug delivery systems. Finally, the development of novel therapeutics targeting Met-Trp mediated protein-protein interactions holds significant promise for a range of diseases. This technical guide provides a solid foundation for these future endeavors by consolidating our current understanding of the biological significance of Met-Trp sequences.

References

A Comprehensive Technical Guide to the Synthesis and Purification of H-Met-Trp-OH.TFA

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a detailed overview of the synthesis and purification of the dipeptide H-Met-Trp-OH.TFA (Methionyl-Tryptophan trifluoroacetate salt). The methodologies described herein are based on standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by cleavage and purification by reversed-phase high-performance liquid chromatography (RP-HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Overview of the Synthesis and Purification Strategy

The synthesis of H-Met-Trp-OH is performed on a solid support (resin), which simplifies the process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps.[1] The process begins with the attachment of the C-terminal amino acid, Tryptophan (Trp), to the resin. The synthesis then proceeds by the sequential addition of the next amino acid, Methionine (Met). The use of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is a key feature of this strategy, as it can be removed under mild basic conditions.[2] To prevent unwanted side reactions, the indole side chain of Tryptophan is protected with a tert-butyloxycarbonyl (Boc) group, which is stable to the Fmoc deprotection conditions but is removed during the final cleavage from the resin.

Following the complete assembly of the dipeptide on the resin, it is cleaved from the solid support and all side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers to prevent the modification of sensitive residues like Met and Trp.[3][4] The resulting crude peptide is then purified to a high degree using preparative RP-HPLC.[5][6] The final product is obtained as a trifluoroacetate (TFA) salt after lyophilization of the pure HPLC fractions.[6]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of H-Met-Trp-OH

The synthesis is carried out manually in a peptide synthesis vessel. The following protocol is based on a 0.1 mmol scale.

2.1.1. Resin Preparation and First Amino Acid Loading (Fmoc-Trp(Boc)-OH)

Commercially available pre-loaded Fmoc-Trp(Boc)-Wang resin is recommended to simplify the procedure and avoid potential racemization during the initial loading. If starting from Wang resin, the first amino acid can be loaded using the following procedure.[7]

  • Materials:

    • Wang Resin (1 g, ~1.0 mmol/g substitution)

    • Fmoc-Trp(Boc)-OH (3 eq.)

    • N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

    • Dimethylformamide (DMF)

    • Dichloromethane (DCM)

  • Procedure:

    • Swell the Wang resin in DMF for 1 hour in a reaction vessel.

    • Drain the DMF.

    • In a separate flask, dissolve Fmoc-Trp(Boc)-OH and DMAP in a minimal amount of DMF.

    • Add the Fmoc-Trp(Boc)-OH solution to the resin, followed by DIC.

    • Agitate the mixture at room temperature for 4 hours.

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under vacuum.

    • Determine the loading of the resin using UV-Vis spectrophotometry of the piperidine-dibenzofulvene adduct after a test Fmoc deprotection.

2.1.2. Fmoc Deprotection

  • Materials:

    • 20% Piperidine in DMF (v/v)

    • DMF

  • Procedure:

    • Add the 20% piperidine in DMF solution to the Fmoc-Trp(Boc)-Wang resin.

    • Agitate for 5 minutes at room temperature.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x).

2.1.3. Coupling of the Second Amino Acid (Fmoc-Met-OH)

  • Materials:

    • Fmoc-Met-OH (3 eq.)

    • HBTU (2.9 eq.)

    • N,N-Diisopropylethylamine (DIPEA) (6 eq.)

    • DMF

  • Procedure:

    • In a separate vial, dissolve Fmoc-Met-OH and HBTU in DMF.

    • Add DIPEA to activate the amino acid (solution may change color).

    • Immediately add the activated amino acid solution to the deprotected Trp-Wang resin.

    • Agitate the mixture for 2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Once the Kaiser test is negative, wash the resin with DMF (3x) and DCM (3x).

2.1.4. Final Fmoc Deprotection

  • Procedure:

    • Repeat the Fmoc deprotection procedure as described in section 2.1.2 to remove the Fmoc group from the N-terminal Methionine.

    • After deprotection, wash the H-Met-Trp(Boc)-Wang resin with DMF (5x) and DCM (3x).

    • Dry the resin under vacuum before cleavage.

Cleavage and Deprotection

Due to the presence of the sensitive Tryptophan and Methionine residues, a cleavage cocktail containing scavengers is crucial to prevent side reactions.[3][4]

  • Materials:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water

    • 1,2-Ethanedithiol (EDT) (optional, for further protection of Trp)

    • Cold diethyl ether

  • Cleavage Cocktail (Reagent K analogue): A common mixture is TFA/Water/TIS/EDT (94:2.5:1:2.5 v/v/v/v). A simpler, less odorous alternative is TFA/Water/TIS (95:2.5:2.5 v/v).

  • Procedure:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and reduce the volume by rotary evaporation or a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated TFA solution to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Purification by RP-HPLC

The crude peptide is purified using preparative reversed-phase HPLC.[5][6]

  • Instrumentation and Materials:

    • Preparative HPLC system with a UV detector

    • C18 preparative column (e.g., 10 µm particle size, 100 Å pore size)

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Lyophilizer

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added.

    • Filter the sample solution through a 0.45 µm filter.

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for a dipeptide would be 5-35% B over 30 minutes. The optimal gradient should be developed using an analytical HPLC first.[5]

    • Monitor the elution at 220 nm and 280 nm (due to the Tryptophan residue).

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the fractions with the desired purity (>98%).

    • Freeze the pooled fractions and lyophilize to obtain the final this compound as a white, fluffy powder.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and purification of a dipeptide like H-Met-Trp-OH. The values presented are illustrative and can vary depending on the specific conditions and scale of the synthesis.

Table 1: Solid-Phase Peptide Synthesis Parameters (Illustrative)

ParameterValueReference/Note
Resin TypeWang Resin[7]
Resin Substitution0.8 mmol/gTypical for commercially available resins.
Scale0.1 mmol
Amino Acid Equivalents3 eq.
Coupling ReagentHBTU/DIPEA
Coupling Time2 hours[8]
Fmoc Deprotection20% Piperidine in DMF[2]
Deprotection Time5 + 15 minutes
Estimated Crude Yield85-95%Based on general dipeptide synthesis.[9]

Table 2: Purification and Final Product Characteristics (Illustrative)

ParameterValueReference/Note
Purification MethodPreparative RP-HPLC[5]
ColumnC18, 10 µmStandard for peptide purification.
Mobile PhasesA: 0.1% TFA in H₂O, B: 0.1% TFA in ACN[5]
Gradient5-35% B over 30 minTypical for a small hydrophobic peptide.
Final Purity>98%Determined by analytical RP-HPLC.
Overall Yield60-75%Dependent on synthesis and purification efficiency.
FormLyophilized white powder
Counter-ionTrifluoroacetate (TFA)[6]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of H-Met-Trp-OH.

Synthesis_Workflow cluster_resin On-Resin Synthesis Resin Wang Resin Load_Trp Load Fmoc-Trp(Boc)-OH Resin->Load_Trp 1. Loading Fmoc_Trp_Resin Fmoc-Trp(Boc)-Resin Load_Trp->Fmoc_Trp_Resin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Trp_Resin->Deprotect1 2. Deprotection Trp_Resin H-Trp(Boc)-Resin Deprotect1->Trp_Resin Couple_Met Couple Fmoc-Met-OH (HBTU/DIPEA) Trp_Resin->Couple_Met 3. Coupling Dipeptide_Resin Fmoc-Met-Trp(Boc)-Resin Couple_Met->Dipeptide_Resin Deprotect2 Final Fmoc Deprotection (20% Piperidine/DMF) Dipeptide_Resin->Deprotect2 4. Deprotection Final_Peptide_Resin H-Met-Trp(Boc)-Resin Deprotect2->Final_Peptide_Resin Cleavage Cleavage & Deprotection (TFA/Scavengers) Final_Peptide_Resin->Cleavage 5. Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide

Caption: Solid-phase synthesis workflow for H-Met-Trp-OH.

Purification Workflow

This diagram outlines the process of purifying the crude peptide to obtain the final product.

Purification_Workflow Crude_Peptide Crude this compound (from precipitation) Dissolution Dissolve in Mobile Phase A Crude_Peptide->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC Preparative RP-HPLC (C18 Column) Filtration->HPLC Injection Fraction_Collection Collect Fractions HPLC->Fraction_Collection Purity_Analysis Analyze Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions (>98%) Purity_Analysis->Pooling Select Lyophilization Lyophilization Pooling->Lyophilization Final_Product Pure this compound (Lyophilized Powder) Lyophilization->Final_Product

Caption: Purification and isolation workflow for this compound.

References

The Dual Nature of TFA Salts in Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Trifluoroacetic acid (TFA) is a cornerstone of modern peptide chemistry, playing a critical role in the synthesis and purification of peptides. However, its presence as a counter-ion in the final peptide product can significantly influence its physicochemical properties and biological activity, creating a double-edged sword for researchers. This technical guide provides an in-depth exploration of the multifaceted role of TFA salts in peptide chemistry, offering insights into its applications, effects, and strategies for its removal.

The Essential Role of TFA in Peptide Synthesis and Purification

Trifluoroacetic acid is integral to two primary stages of peptide production: solid-phase peptide synthesis (SPPS) and purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solid-Phase Peptide Synthesis (SPPS): Cleavage and Deprotection

In Fmoc-based SPPS, TFA is the principal reagent for the final cleavage of the synthesized peptide from the solid support resin and the simultaneous removal of acid-labile side-chain protecting groups.[1][2][3][4][5] This process, often referred to as global deprotection, takes advantage of TFA's strong acidity (pKa ≈ 0.23-0.52) to break the ester or amide bond linking the peptide to the resin and to remove protecting groups from amino acid side chains.[5][6]

To prevent side reactions caused by reactive cationic species generated during deprotection, "cleavage cocktails" containing TFA and various scavengers are employed.[5] The composition of these cocktails is tailored to the specific amino acid sequence of the peptide.[5]

Experimental Protocol: Standard Peptide Cleavage from Resin

A widely used cleavage cocktail for a broad range of peptides consists of:

  • 95% TFA: The strong acid for cleavage and deprotection.[5]

  • 2.5% Water: To facilitate the hydrolysis of the peptide-resin linkage.[5]

  • 2.5% Triisopropylsilane (TIS): A scavenger to quench reactive carbocations.[5]

Procedure:

  • The peptide-resin is washed with a solvent like dichloromethane (DCM) and dried.[5]

  • The freshly prepared cleavage cocktail is added to the resin (approximately 5 mL for 0.5 g of resin).[7]

  • The mixture is incubated at room temperature, typically for 2-3 hours, to ensure complete cleavage and deprotection.[7]

  • The peptide is then precipitated from the TFA solution using cold diethyl ether, followed by centrifugation to pellet the peptide.[8]

  • The peptide pellet is washed multiple times with cold ether to remove residual scavengers and byproducts.[8]

  • The final peptide product is dried to remove the ether, yielding the peptide as a TFA salt.[8]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): An Ion-Pairing Agent

During the purification of synthetic peptides by RP-HPLC, TFA is commonly added to the mobile phase (typically at a concentration of 0.05% to 0.1%) as an ion-pairing reagent.[8][9][10][] It serves several key functions:

  • Improved Peak Shape: TFA masks the interactions between basic amino acid residues in the peptide and residual free silanol groups on the silica-based stationary phase, which can cause peak tailing.[10][]

  • Enhanced Resolution: By forming ion pairs with the positively charged groups on the peptide, TFA increases the peptide's hydrophobicity, leading to better retention and separation on the nonpolar stationary phase.[6][9]

  • pH Control: The acidic nature of TFA ensures that the peptide's amino groups are protonated, leading to consistent retention behavior.[]

Experimental Protocol: Typical RP-HPLC Purification of Peptides

  • Mobile Phase A: 0.1% TFA in water.[8]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[8]

  • Column: A C18 reversed-phase column is commonly used.[8]

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is used to elute peptides based on their hydrophobicity. A typical gradient might be 0% to 60% B over 20 minutes for analytical runs.[8]

  • Detection: The peptide elution is monitored by UV absorbance, typically at 220 nm.[8]

The Impact of TFA Counter-ions on Peptide Properties

While essential for synthesis and purification, the resulting TFA counter-ions associated with the final peptide can have significant and often undesirable effects on its physicochemical and biological properties.

Physicochemical Properties
  • Solubility and Aggregation: The presence of the hydrophobic trifluoroacetate anion can decrease the solubility of peptides in aqueous solutions and promote aggregation, particularly for hydrophobic sequences.[12][13] This can complicate handling and formulation.

  • Secondary Structure: TFA counter-ions can influence the secondary structure of peptides. For instance, a slight increase in helical structures has been observed in the presence of TFA compared to chloride ions.[6][14]

  • Analytical Interference: The strong IR absorbance of TFA around 1670 cm⁻¹ can overlap with the amide I band of peptides, interfering with structural analysis by FTIR spectroscopy.[14][15]

Biological Activity

The presence of residual TFA can lead to artifacts in biological assays:

  • Cytotoxicity: TFA has been shown to be cytotoxic at concentrations as low as 10 nM, inhibiting cell proliferation and inducing apoptosis.[13][14][16] This is a critical consideration for any cell-based assays.

  • Altered Cellular Responses: TFA can cause unpredictable fluctuations in experimental data, sometimes inhibiting cell growth and in other cases promoting it.[14] For example, TFA salts of peptides have been shown to result in lower cell proliferation compared to their hydrochloride counterparts.[16]

  • Immunogenicity: Trifluoroacetylated proteins have been found to elicit antibody responses, which is a significant concern for peptides intended for in vivo or clinical studies.[6]

  • Enzyme and Receptor Binding Interference: The acidity of TFA can denature pH-sensitive proteins and enzymes. It can also compete with phosphate groups in binding sites, potentially inhibiting kinases and other enzymes.[13]

The table below summarizes the quantitative effects of TFA on cell viability.

Peptide/CompoundCell TypeTFA ConcentrationObserved EffectCitation
TFAFetal Rat Osteoblasts10⁻⁸ to 10⁻⁷ MReduced cell numbers and thymidine incorporation[16]
Amylin (TFA salt)Osteoblasts> 10⁻⁹ MLess cell proliferation compared to HCl salt[16]
Peptide M33 (TFA salt)--5-30% more toxic than acetate salt[17]

Strategies for TFA Removal and Counter-ion Exchange

Given the potential for TFA to interfere with experimental results, its removal or exchange for a more biologically compatible counter-ion like acetate or chloride is often necessary, especially for peptides intended for biological assays or therapeutic development.[2][10][18]

Several methods are employed for TFA counter-ion exchange:

  • Lyophilization with a Stronger Acid (HCl Exchange): This is the most common and convenient method.[9][19] The peptide is dissolved in a dilute solution of hydrochloric acid (HCl) and then lyophilized. This process is typically repeated several times to ensure complete exchange.

  • Ion-Exchange Chromatography: The peptide solution is passed through a strong anion exchange resin that has been pre-equilibrated with the desired counter-ion (e.g., acetate).[8][19]

  • Reverse-Phase HPLC: The peptide can be re-purified using an HPLC mobile phase containing the desired counter-ion, such as acetic acid, instead of TFA.[10][19]

The following table presents data on the efficiency of TFA removal using the HCl lyophilization method.

PeptideHCl ConcentrationNumber of CyclesTFA ContentPurityCitation
AT 110 mM1Below Limit of Quantification (<1% w/w)>96%[9][15]
AT 15 mM2Below Limit of Quantification (<1% w/w)>96%[15]
AT 12 mM3Below Limit of Quantification (<1% w/w)>96%[15]

Experimental Protocol: TFA to Chloride Counter-ion Exchange via HCl Lyophilization

This protocol is adapted from a systematic study on TFA removal.[9]

  • Dissolution: Dissolve the peptide TFA salt in a 10 mM aqueous HCl solution at a concentration of 1 mg/mL.[9]

  • Freezing: Freeze the peptide solution at -80°C.[9]

  • Lyophilization: Lyophilize the frozen solution until all the solvent is removed.

  • Repeat: For optimal TFA removal, repeat steps 1-3 for a total of three cycles.[9]

  • Analysis: After the final lyophilization, the peptide is obtained as the hydrochloride salt. The residual TFA content should be quantified using an appropriate analytical method such as ¹⁹F-NMR, FT-IR, or HPLC-ELSD to confirm complete exchange.[9]

Quantification of Residual TFA

Accurately determining the amount of residual TFA in a peptide sample is crucial for ensuring experimental reproducibility and for preclinical and clinical studies.[20] Several analytical techniques can be employed for TFA quantification:

  • ¹⁹F-NMR Spectroscopy: This is a highly specific and quantitative method for detecting the fluorine atoms in TFA.[9][19]

  • Fourier Transform Infrared (FTIR) Spectroscopy: The characteristic absorbance of the C=O bond in TFA can be used for quantification.[9][19]

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method can separate and quantify non-volatile analytes like TFA.[9]

  • Ion Chromatography: This is a sensitive and simple method for the analysis of anions like trifluoroacetate.[21][22]

Visualizing the Role of TFA in Peptide Chemistry

The following diagrams illustrate the key processes involving TFA in peptide chemistry.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_final_product Final Product Resin Solid Support (Resin) ProtectedPeptide Protected Peptide on Resin Resin->ProtectedPeptide Stepwise Amino Acid Coupling TFACocktail TFA Cleavage Cocktail ProtectedPeptide->TFACocktail CrudePeptide Crude Peptide (TFA Salt) TFACocktail->CrudePeptide HPLC RP-HPLC with 0.1% TFA CrudePeptide->HPLC PurePeptide Pure Peptide (TFA Salt) HPLC->PurePeptide FinalProduct Lyophilized Peptide (TFA Salt) PurePeptide->FinalProduct

Caption: Workflow of solid-phase peptide synthesis and purification.

TFA_Effects_and_Removal cluster_source Source of TFA Salt cluster_effects Potential Effects cluster_decision Decision Point cluster_removal TFA Removal Methods cluster_final_form Final Peptide Form PeptideTFA Peptide as TFA Salt Physicochemical Altered Physicochemical Properties (Solubility, Aggregation) PeptideTFA->Physicochemical Biological Altered Biological Activity (Cytotoxicity, Immunogenicity) PeptideTFA->Biological Decision Is TFA removal necessary? Physicochemical->Decision Biological->Decision HCLExchange HCl Lyophilization Decision->HCLExchange Yes IonExchange Ion-Exchange Chromatography Decision->IonExchange Yes RPHPLC RP-HPLC with Alternative Acid Decision->RPHPLC Yes PeptideHCl Peptide as HCl or Acetate Salt HCLExchange->PeptideHCl IonExchange->PeptideHCl RPHPLC->PeptideHCl

Caption: Logical flow of TFA's effects and removal strategies.

Conclusion

Trifluoroacetic acid is an indispensable tool in peptide chemistry, enabling the efficient synthesis and purification of complex peptides. However, researchers and drug developers must be acutely aware of the potential for residual TFA counter-ions to influence the properties and activity of the final peptide product. For applications where biological activity and physicochemical properties are critical, the removal of TFA and its replacement with a more benign counter-ion is a crucial step. A thorough understanding of the dual role of TFA, coupled with the implementation of appropriate analytical and purification strategies, is essential for obtaining reliable and reproducible results in peptide research and development.

References

Characterization of H-Met-Trp-OH Trifluoroacetate Salt: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of H-Met-Trp-OH trifluoroacetate salt, a dipeptide of significant interest in peptide synthesis and biomedical research. This document outlines its physicochemical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its relevance in biological signaling pathways.

Physicochemical and Analytical Characterization

H-Met-Trp-OH trifluoroacetate salt is a synthetic dipeptide composed of L-methionine and L-tryptophan, with a trifluoroacetate counter-ion. Its trifluoroacetate salt form generally enhances solubility and stability, making it suitable for various research applications.

General Properties
PropertyValueReference
CAS Number 60535-02-6
Molecular Formula C₁₆H₂₁N₃O₃S · C₂HF₃O₂
Molecular Weight 449.44 g/mol
Appearance White to off-white powder
Purity (by HPLC) ≥ 95%
Storage Conditions 2 - 8 °C
Exemplary Analytical Data

The following tables present representative data that would be expected from the analysis of H-Met-Trp-OH trifluoroacetate salt.

Table 1.2.1: Representative HPLC Parameters and Expected Retention Time

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 250 mm)
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Expected Retention Time ~12-15 minutes

Table 1.2.2: Representative Mass Spectrometry Data (ESI-MS)

ParameterExpected Value
Ionization Mode Positive Electrospray Ionization (ESI+)
[M+H]⁺ (calculated) 336.1382 m/z
[M+H]⁺ (observed) 336.1375 - 336.1389 m/z
Major Fragments (MS/MS) y₁-ion (Trp): 205.0977 m/zb₁-ion (Met): 132.0538 m/z

Table 1.2.3: Representative ¹H NMR Spectral Data (in D₂O)

Chemical Shift (δ) ppmMultiplicityAssignment
~7.7dIndole H-4
~7.5dIndole H-7
~7.2tIndole H-6
~7.1tIndole H-5
~7.0sIndole H-2
~4.5tα-H (Trp)
~4.0tα-H (Met)
~3.3ddβ-H (Trp)
~2.5tγ-CH₂ (Met)
~2.1sS-CH₃ (Met)
~2.0mβ-CH₂ (Met)

Experimental Protocols

The following sections detail standardized protocols for the synthesis, purification, and characterization of H-Met-Trp-OH trifluoroacetate salt.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of H-Met-Trp-OH using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

  • Fmoc-Trp(Boc)-Wang resin

  • Fmoc-Met-OH

  • Piperidine solution (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell Fmoc-Trp(Boc)-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the tryptophan residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Met-OH (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activation mixture to the deprotected resin and agitate for 2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the methionine residue using 20% piperidine in DMF for 20 minutes. Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the Boc side-chain protecting group from tryptophan.

  • Precipitation and Washing: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold diethyl ether to remove scavengers and byproducts.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification by Reverse-Phase HPLC

Equipment and Reagents:

  • Preparative HPLC system with a C18 column

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile can be added.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection and Elution: Inject the dissolved crude peptide onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 60% B over 40 minutes) at a suitable flow rate.

  • Fraction Collection: Collect fractions based on the UV absorbance profile at 220 nm and 280 nm.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to identify those containing the pure peptide (≥95%).

  • Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final H-Met-Trp-OH trifluoroacetate salt as a white, fluffy powder.

Characterization by Mass Spectrometry

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified peptide in 50:50 water/acetonitrile with 0.1% formic acid.

  • Mass Determination: Infuse the sample into the ESI source in positive ion mode. Acquire the full scan mass spectrum to determine the monoisotopic mass of the protonated molecule ([M+H]⁺).

  • Sequence Confirmation (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID). Acquire the tandem mass spectrum and identify the characteristic b- and y-series fragment ions to confirm the amino acid sequence.

Characterization by NMR Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the purified peptide in a suitable deuterated solvent, such as deuterium oxide (D₂O) or DMSO-d₆.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum.

  • 2D NMR Acquisition (Optional): For unambiguous assignments, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to establish spin systems for each amino acid residue, and NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm the sequence through spatial proximities.

  • Data Processing and Analysis: Process the spectra and assign the proton resonances to the corresponding amino acids in the dipeptide sequence.

Biological Significance and Signaling Pathways

Dipeptides containing methionine and tryptophan are of interest due to the unique properties of these amino acids. Tryptophan is a precursor to the neurotransmitter serotonin and the hormone melatonin, while methionine plays a crucial role in methylation reactions and as a precursor to S-adenosylmethionine (SAM), a universal methyl donor.

The mTOR (mammalian target of rapamycin) signaling pathway is a key regulator of cell growth, proliferation, and metabolism, and its activity is sensitive to amino acid availability. Methionine, in particular, has been shown to be important for mTORC1 activation.

Below is a simplified diagram illustrating the role of amino acids in activating the mTORC1 signaling pathway.

mTOR_Signaling Amino_Acids Amino Acids (e.g., Methionine, Leucine) Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases Activates mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits to Lysosome & Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates (Inhibits) Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Leads to

Caption: Simplified mTORC1 signaling pathway activated by amino acids.

This guide provides a foundational understanding of the characterization of H-Met-Trp-OH trifluoroacetate salt, offering both established data and exemplary protocols for its analysis. Researchers can utilize this information for quality control, further derivatization, and in studies exploring its biological activities.

Navigating the Challenges of H-Met-Trp-OH.TFA: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tripeptide Methionyl-Tryptophan (H-Met-Trp-OH), particularly as its trifluoroacetic acid (TFA) salt, presents a unique set of challenges and opportunities in pharmaceutical and research applications. Its constituent amino acids, methionine and tryptophan, are susceptible to specific degradation pathways, making a thorough understanding of its solubility and stability profiles paramount for successful formulation and application. This technical guide provides an in-depth analysis of the solubility and stability of H-Met-Trp-OH.TFA in various common laboratory solvents, complete with detailed experimental protocols and visual guides to aid in its effective handling and use.

Core Concepts: Solubility and Stability of a Hydrophobic Dipeptide

The inherent hydrophobicity of both methionine and tryptophan residues governs the solubility characteristics of H-Met-Trp-OH. As a TFA salt, the peptide's solubility can be influenced by the counter-ion.[1][2] Generally, peptides with hydrophobic residues exhibit limited solubility in aqueous solutions and may require organic co-solvents or pH adjustments to achieve desired concentrations.[3][4]

Stability is primarily dictated by the susceptibility of the methionine and tryptophan side chains to oxidation.[5][6] The presence of the TFA counter-ion, a remnant of solid-phase peptide synthesis and purification, can also impact the peptide's conformation and stability.[1][7]

Quantitative Data Summary

Due to the specific nature of this peptide, publicly available quantitative data is limited. The following tables present estimated solubility and stability data for this compound based on the general principles of peptide chemistry and data from similar compounds. This information should be used as a guideline and experimentally verified for specific applications.

Table 1: Estimated Solubility of this compound in Various Solvents at 25°C
SolventEstimated Solubility (mg/mL)Remarks
Water (deionized)1 - 2Low solubility due to hydrophobic nature. Sonication may improve dissolution.[4]
Phosphate-Buffered Saline (PBS, pH 7.4)1 - 2Similar to water; solubility remains limited.
Dimethyl Sulfoxide (DMSO)> 50High solubility; a good solvent for creating stock solutions. However, prolonged storage in DMSO is not recommended for peptides containing methionine or tryptophan due to the risk of oxidation.[8]
Ethanol (95%)5 - 10Moderate solubility. Can be used as a co-solvent.
Methanol (99%)5 - 10Moderate solubility. Similar to ethanol.
Acetonitrile (ACN)2 - 5Lower solubility compared to other organic solvents.
Table 2: Estimated Stability of this compound in Solution (Half-life, t½)
SolventConditionEstimated Half-life (t½)Primary Degradation Pathway
Water (pH 7, 25°C, exposed to air)Ambient1 - 2 daysOxidation of Methionine and Tryptophan
PBS (pH 7.4, 37°C, exposed to air)Physiological< 24 hoursOxidation of Methionine and Tryptophan
DMSO (25°C, exposed to air)Ambient12 - 24 hoursOxidation of Methionine to Methionine Sulfoxide
0.1 M HCl (4°C)Acidic, Refrigerated> 1 weekHydrolysis (slower rate)
0.1 M NaOH (4°C)Basic, Refrigerated< 8 hoursRacemization and Oxidation

Experimental Protocols

Accurate determination of solubility and stability is crucial for any research or development involving this compound. The following are standard protocols for these assessments.

Protocol 1: Solubility Determination by the Saturation Shake-Flask Method
  • Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved peptide.

  • Quantification: Carefully withdraw a known volume of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved peptide using a validated analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 280 nm (due to the tryptophan residue).

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Protocol 2: Stability Assessment by RP-HPLC
  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the solution into several vials and store them under the desired stress conditions (e.g., different temperatures, pH values, exposure to light).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial and quench any ongoing degradation by freezing it at -80°C.

  • RP-HPLC Analysis: Analyze the samples by a stability-indicating RP-HPLC method. A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[9][10]

  • Data Analysis: The percentage of the intact peptide remaining at each time point is calculated by comparing the peak area of the main peptide peak to its initial peak area (at time 0). The appearance of new peaks indicates degradation products. The half-life can be determined by plotting the natural logarithm of the remaining peptide concentration against time.

Visualizing Key Processes

To further aid in the understanding of the experimental workflow and potential degradation pathways, the following diagrams are provided.

ExperimentalWorkflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment Sol_Prep Prepare Supersaturated Solution Sol_Equil Equilibrate (24h Shake) Sol_Prep->Sol_Equil Sol_Sep Centrifuge & Separate Supernatant Sol_Equil->Sol_Sep Sol_Quant Quantify by RP-HPLC Sol_Sep->Sol_Quant Sol_Calc Calculate Solubility Sol_Quant->Sol_Calc Stab_Prep Prepare Peptide Solution Stab_Incubate Incubate under Stress Conditions Stab_Prep->Stab_Incubate Stab_Sample Sample at Time Points Stab_Incubate->Stab_Sample Stab_Analyze Analyze by RP-HPLC Stab_Sample->Stab_Analyze Stab_Data Determine Degradation Rate & Half-life Stab_Analyze->Stab_Data

Fig. 1: Experimental workflow for solubility and stability assessment.

DegradationPathways cluster_met Methionine Oxidation cluster_trp Tryptophan Degradation Peptide H-Met-Trp-OH Met_Ox1 Methionine Sulfoxide Peptide->Met_Ox1 [O] Trp_Ox Oxidation Products (e.g., Kynurenine) Peptide->Trp_Ox ROS, O2 Trp_Photo Photodegradation Products Peptide->Trp_Photo UV light Met_Ox2 Methionine Sulfone Met_Ox1->Met_Ox2 [O]

Fig. 2: Potential degradation pathways for H-Met-Trp-OH.

Conclusion and Recommendations

The utility of this compound in research and drug development is intrinsically linked to a clear understanding of its physicochemical properties. Due to its hydrophobic nature, careful consideration must be given to solvent selection, with DMSO being a suitable choice for stock solutions, though aqueous buffers with organic co-solvents may be necessary for biological assays. The primary stability concern is oxidation of the methionine and tryptophan residues.[6][11] To mitigate degradation, it is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] For applications requiring high stability, the use of oxygen-free solvents and protection from light is advised.[5] The presence of the TFA salt may influence experimental outcomes, and for sensitive applications, salt exchange to a more biocompatible counter-ion like acetate or hydrochloride should be considered.[12] The provided protocols and estimated data serve as a valuable starting point for the empirical determination of the solubility and stability of this compound in your specific experimental context.

References

H-Met-Trp-OH.TFA CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data for the compound H-Met-Trp-OH.TFA, a trifluoroacetate salt of the dipeptide Methionyl-tryptophan.

Compound Identification and Properties

The following table summarizes the key identifiers and physical properties of this compound.

ParameterValue
Chemical Name This compound
Systematic Name L-Tryptophan, L-methionyl-, trifluoroacetate (salt)
CAS Number 169197-71-3
Molecular Formula C18H22F3N3O5S
Molecular Weight 465.48 g/mol

Chemical Structure

The logical relationship between the parent dipeptide and its TFA salt is outlined in the diagram below.

G MetTrp H-Met-Trp-OH (Methionyl-tryptophan) TFA_salt This compound (Trifluoroacetate Salt) MetTrp->TFA_salt Salt Formation TFA Trifluoroacetic Acid (TFA) TFA->TFA_salt

Caption: Formation of this compound salt.

Unlocking the Therapeutic Potential of H-Met-Trp-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potential Research Applications of the Dipeptide L-Methionyl-L-tryptophan (H-Met-Trp-OH)

The dipeptide L-Methionyl-L-tryptophan (H-Met-Trp-OH), a molecule composed of the essential amino acids methionine and tryptophan, is emerging as a promising candidate for therapeutic development, particularly in the realm of neurodegenerative diseases. This technical guide provides a comprehensive overview of the current understanding of H-Met-Trp-OH, with a focus on its potential research applications, supported by available data and detailed experimental protocols.

Core Properties and Synthesis

H-Met-Trp-OH, also referred to in some literature as WM peptide, combines the distinct biochemical properties of its constituent amino acids. Methionine is a sulfur-containing amino acid crucial for metabolism and the synthesis of antioxidants like glutathione.[1] Tryptophan serves as a precursor to the neurotransmitter serotonin and is metabolized through the kynurenine pathway, which is implicated in immune regulation and neuroinflammation.[2][3]

Synthesis of H-Met-Trp-OH:

The synthesis of H-Met-Trp-OH can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methods.[3][4] A general laboratory-scale synthesis protocol is outlined below.

Experimental Protocol: Solid-Phase Synthesis of H-Met-Trp-OH

  • Resin Preparation: A pre-loaded Wang or Rink amide resin with Fmoc-protected tryptophan (Fmoc-Trp-OH) is utilized as the solid support.

  • Fmoc Deprotection: The Fmoc protecting group on the tryptophan residue is removed using a 20% solution of piperidine in dimethylformamide (DMF).

  • Methionine Coupling: Fmoc-protected methionine (Fmoc-Met-OH) is activated using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The activated methionine is then added to the resin to form the dipeptide.

  • Final Fmoc Deprotection: The Fmoc group from the newly added methionine is removed using 20% piperidine in DMF.

  • Cleavage and Deprotection: The dipeptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS) to prevent side reactions.[3]

  • Purification and Characterization: The crude peptide is precipitated with cold diethyl ether, and the resulting solid is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final H-Met-Trp-OH product are confirmed by mass spectrometry and NMR spectroscopy.[5][6]

Potential Research Applications

The primary research application of H-Met-Trp-OH identified to date is in the field of neurodegenerative diseases, specifically Alzheimer's disease.[7] Research suggests that this dipeptide possesses potent anti-inflammatory and neuroprotective properties.

Neuroprotection in Alzheimer's Disease

A key study has demonstrated the therapeutic potential of H-Met-Trp-OH (WM peptide) in a 5XFAD mouse model of Alzheimer's disease.[7] The study highlights the dipeptide's ability to modulate microglial activation, reduce neuroinflammation, and decrease amyloid-beta (Aβ) deposition.[7]

Quantitative Data from In Vivo Studies:

The following tables summarize the key quantitative findings from the study on the effects of H-Met-Trp-OH in the 5XFAD mouse model.[7]

Table 1: Effect of H-Met-Trp-OH on Pro-inflammatory Cytokine Production in Microglia of 5XFAD Mice

Treatment GroupMIP-1α Producing Cells (% of CD11b+)TNF-α Producing Cells (% of CD11b+)
Wild-type1.5 ± 0.22.1 ± 0.3
5XFAD Control4.8 ± 0.55.5 ± 0.6
5XFAD + H-Met-Trp-OH2.2 ± 0.32.8 ± 0.4
* p < 0.05 compared to 5XFAD Control

Table 2: Effect of H-Met-Trp-OH on Microglial Activation Markers in 5XFAD Mice

Treatment GroupI-A/I-E Expression (M.F.I.)CD86 Expression (M.F.I.)
Wild-type1200 ± 150800 ± 100
5XFAD Control2800 ± 3001800 ± 200
5XFAD + H-Met-Trp-OH1500 ± 2001000 ± 150
* p < 0.05 compared to 5XFAD Control; M.F.I. = Mean Fluorescent Intensity

Table 3: Effect of H-Met-Trp-OH on Amyloid-β Deposition in 5XFAD Mice

Brain Region5XFAD Control (Aβ Area %)5XFAD + H-Met-Trp-OH (Aβ Area %)
Cortex3.2 ± 0.41.8 ± 0.3
Hippocampus2.5 ± 0.31.5 ± 0.2
* p < 0.05 compared to 5XFAD Control

These data strongly suggest that H-Met-Trp-OH can significantly reduce the neuroinflammatory response and amyloid pathology in a relevant animal model of Alzheimer's disease.

Experimental Protocols for Alzheimer's Disease Research:

The following are detailed methodologies for key experiments cited in the research on H-Met-Trp-OH and Alzheimer's disease.

Experimental Protocol: Microglial Activation Assay

  • Cell Isolation: Microglia are isolated from the brains of 5XFAD mice and wild-type controls.

  • Cell Culture: Isolated microglia are cultured in appropriate media.

  • Treatment: Cells are treated with H-Met-Trp-OH or a vehicle control.

  • Flow Cytometry Analysis: Microglial activation is assessed by flow cytometry using antibodies against cell surface markers such as CD11b, I-A/I-E, and CD86. Intracellular staining for pro-inflammatory cytokines like TNF-α and MIP-1α is also performed.[8][9]

  • Data Analysis: The percentage of cytokine-producing cells and the mean fluorescence intensity of activation markers are quantified.[10]

Experimental Protocol: Aβ Deposition Measurement

  • Animal Model: 5XFAD transgenic mice, which develop amyloid plaques, are used.[11]

  • Treatment: Mice are administered H-Met-Trp-OH orally or via injection over a specified period.

  • Tissue Preparation: At the end of the treatment period, mice are euthanized, and their brains are collected and sectioned.

  • Immunohistochemistry: Brain sections are stained with antibodies specific for Aβ plaques (e.g., 6E10) or with dyes like Thioflavin S that bind to amyloid fibrils.[12][13]

  • Image Analysis: The stained sections are imaged using microscopy, and the Aβ plaque burden (percentage of area covered by plaques) is quantified in specific brain regions like the cortex and hippocampus using image analysis software.[14]

Potential Antioxidant and Anti-inflammatory Applications

Given the known antioxidant properties of methionine and the immunomodulatory roles of tryptophan metabolites, H-Met-Trp-OH is a strong candidate for further investigation as a general antioxidant and anti-inflammatory agent.[1][15] Future research could explore its efficacy in models of other inflammatory conditions.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which H-Met-Trp-OH exerts its effects are still under investigation. However, based on the known functions of its constituent amino acids, a hypothetical mechanism can be proposed.

Hypothesized Signaling Pathway for H-Met-Trp-OH's Neuroprotective Effects:

G H_Met_Trp_OH H-Met-Trp-OH Microglia Microglia H_Met_Trp_OH->Microglia Inhibits Activation Kynurenine_Pathway Kynurenine Pathway Modulation H_Met_Trp_OH->Kynurenine_Pathway Antioxidant_Response Antioxidant Response (GSH synthesis) H_Met_Trp_OH->Antioxidant_Response NF_kB NF-κB Pathway Microglia->NF_kB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, MIP-1α) NF_kB->Pro_inflammatory_Cytokines Induces Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Abeta_Deposition Aβ Deposition Neuroinflammation->Abeta_Deposition Promotes Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage Abeta_Deposition->Neuronal_Damage Kynurenine_Pathway->Neuroinflammation Modulates Antioxidant_Response->Neuronal_Damage Protects Against

Caption: Hypothesized mechanism of H-Met-Trp-OH's neuroprotective action.

This diagram illustrates that H-Met-Trp-OH may directly inhibit microglial activation, thereby reducing the production of pro-inflammatory cytokines via the NF-κB pathway. Additionally, it may modulate the kynurenine pathway and enhance the antioxidant response, both of which contribute to reducing neuroinflammation and protecting against neuronal damage.

Experimental and Logical Workflow

The following diagram outlines a logical workflow for the preclinical evaluation of H-Met-Trp-OH for a potential therapeutic application.

G Synthesis Synthesis and Purification of H-Met-Trp-OH In_Vitro_Screening In Vitro Screening (e.g., Microglia Activation Assay) Synthesis->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (Signaling Pathway Analysis) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., 5XFAD Mouse Model) In_Vitro_Screening->In_Vivo_Efficacy Mechanism_of_Action->In_Vivo_Efficacy Pharmacokinetics Pharmacokinetics and Bioavailability Studies In_Vivo_Efficacy->Pharmacokinetics Toxicology Toxicology and Safety Assessment Pharmacokinetics->Toxicology IND_Enabling_Studies IND-Enabling Studies Toxicology->IND_Enabling_Studies

Caption: Preclinical research workflow for H-Met-Trp-OH.

This workflow starts with the synthesis and purification of the dipeptide, followed by in vitro screening to assess its biological activity. Promising results would lead to more in-depth mechanism of action studies and in vivo efficacy testing in relevant disease models. Concurrently, pharmacokinetic and toxicological assessments are crucial before proceeding to investigational new drug (IND)-enabling studies.

Conclusion

H-Met-Trp-OH is a dipeptide with significant, yet largely untapped, therapeutic potential. The compelling preclinical data in a model of Alzheimer's disease underscores the need for further research into its mechanisms of action and its efficacy in other neuroinflammatory and oxidative stress-related disorders. This technical guide provides a foundational resource for scientists and researchers to design and execute further studies to fully elucidate the therapeutic promise of H-Met-Trp-OH.

References

H-Met-Trp-OH: A Versatile Dipeptide Building Block in Peptide Synthesis and its Role in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dipeptide H-Met-Trp-OH (Methionyl-Tryptophan), a crucial building block in peptide synthesis. This document details its chemical properties, its application in solid-phase peptide synthesis (SPPS), and its significant biological activity, particularly in the context of neuroinflammation and Alzheimer's disease.

Core Properties of H-Met-Trp-OH

H-Met-Trp-OH is a dipeptide composed of L-methionine and L-tryptophan.[1] Its unique structure, combining the sulfur-containing methionine and the indole-containing tryptophan, makes it a valuable component in the synthesis of peptides with specific biological functions.

Table 1: Chemical and Physical Properties of H-Met-Trp-OH

PropertyValueReference
CAS Number 60535-02-6[1][2][3]
Molecular Formula C16H21N3O3S[3]
Molecular Weight 335.42 g/mol [3]
Appearance White to off-white powderGeneral knowledge
Storage Temperature -15°C[1]

H-Met-Trp-OH in Peptide Synthesis

General Solid-Phase Peptide Synthesis (SPPS) Protocol using Fmoc-Met-Trp-OH

The following is a generalized protocol for the incorporation of Fmoc-Met-Trp-OH into a peptide sequence using Fmoc/tBu chemistry.

Experimental Workflow for Dipeptide Incorporation in SPPS

SPPS_Workflow cluster_cleavage Final Steps Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Coupling (Fmoc-Met-Trp-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Capping 6. Capping (Optional) (e.g., Acetic Anhydride) Washing2->Capping Final_Deprotection 7. Repeat Cycles Capping->Final_Deprotection Cleavage 8. Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification 9. Purification (e.g., HPLC) Cleavage->Purification

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating a dipeptide building block.

Methodology:

  • Resin Swelling: The solid support (e.g., Rink amide resin for C-terminal amides or Wang resin for C-terminal acids) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid or peptide is removed using a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.

  • Coupling: The protected dipeptide, Fmoc-Met-Trp-OH, is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the deprotected N-terminus of the resin-bound peptide.

  • Washing: The resin is washed with DMF to remove unreacted reagents.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride can be performed.

  • Repeat Cycles: The deprotection, washing, and coupling steps are repeated for the subsequent amino acids in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive residues like methionine and tryptophan from side reactions.

  • Purification: The crude peptide is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation

The methionine and tryptophan residues in H-Met-Trp-OH are susceptible to specific side reactions during peptide synthesis, particularly during the final cleavage step.

  • Methionine Oxidation: The thioether side chain of methionine can be oxidized to a sulfoxide. This can be minimized by using scavengers like dithiothreitol (DTT) in the cleavage cocktail.

  • Tryptophan Alkylation: The indole ring of tryptophan is susceptible to alkylation by carbocations generated during the cleavage of tert-butyl-based protecting groups. The use of scavengers such as triisopropylsilane (TIS) and water is crucial to suppress this side reaction.[6] The use of a Boc protecting group on the indole nitrogen of tryptophan (Fmoc-Trp(Boc)-OH) is a common strategy to prevent this.[3][7]

Biological Activity and Signaling Pathway of Met-Trp Dipeptide

Recent research has highlighted the significant biological activity of the Tryptophan-Methionine (WM) dipeptide, particularly its role in neuroinflammation and its potential as a therapeutic agent for Alzheimer's disease.[8]

Suppression of Microglial Activation and Inflammation

Studies have shown that the WM dipeptide can suppress the activation of microglia, the primary immune cells of the central nervous system.[1][8] In models of Alzheimer's disease, the intake of WM peptide has been demonstrated to:

  • Suppress the production of inflammatory cytokines.[8]

  • Reduce the activation and infiltration of microglia around amyloid-β (Aβ) depositions.[8]

  • Decrease Aβ deposition in the cortex and hippocampus.[8]

This anti-inflammatory effect is believed to be a key mechanism behind the observed improvements in cognitive function in animal models.[8]

Signaling Pathway: Met-Trp Dipeptide in the Modulation of Neuroinflammation

Met_Trp_Signaling cluster_extracellular Extracellular cluster_microglia Microglia Met_Trp H-Met-Trp-OH Receptor Receptor ? Met_Trp->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates NF_kB NF-κB Pathway Signaling_Cascade->NF_kB Inhibits Abeta_Clearance Enhanced Aβ Phagocytosis Signaling_Cascade->Abeta_Clearance Promotes Cytokine_Production Inflammatory Cytokine Production (e.g., TNF-α, IL-1β) NF_kB->Cytokine_Production Promotes Microglial_Activation Microglial Activation Cytokine_Production->Microglial_Activation Leads to

Caption: Proposed signaling pathway for the anti-inflammatory effects of the H-Met-Trp-OH dipeptide in microglia.

The precise molecular targets and downstream signaling pathways of the WM dipeptide are still under investigation. However, based on its observed effects, it is hypothesized that the dipeptide interacts with a yet-to-be-identified receptor on the surface of microglial cells. This interaction likely triggers an intracellular signaling cascade that leads to the inhibition of pro-inflammatory pathways, such as the NF-κB pathway, which is a key regulator of inflammatory cytokine production.[9] Concurrently, the dipeptide may also promote pathways involved in the phagocytic clearance of amyloid-β.[1][10]

Conclusion

H-Met-Trp-OH is a valuable dipeptide building block for peptide synthesis, offering advantages in the preparation of complex peptide sequences. Its inherent biological activity, particularly its ability to modulate neuroinflammatory responses, positions it as a significant molecule of interest for researchers in drug development, especially in the context of neurodegenerative diseases like Alzheimer's. Further research into its specific coupling efficiencies and the elucidation of its complete signaling pathway will undoubtedly expand its application in both synthetic and medicinal chemistry.

References

Predicted Biological Activity of H-Met-Trp-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Met-Trp-OH (Methionyl-Tryptophan) is a molecule of significant interest for its potential biological activities, largely predicted based on the known functions of its constituent amino acids, L-methionine and L-tryptophan. Direct experimental data on H-Met-Trp-OH is limited; however, a comprehensive analysis of related compounds and the metabolic pathways of its components allows for a strong predictive framework. This guide synthesizes the available evidence to forecast the antioxidant and anti-inflammatory properties of H-Met-Trp-OH, provides detailed experimental protocols for in vitro validation, and outlines the key signaling pathways likely to be modulated by this dipeptide.

Predicted Biological Activities

The biological activities of H-Met-Trp-OH are predicted to be primarily centered around antioxidant and anti-inflammatory effects. These predictions are rooted in the intrinsic properties of the methionine and tryptophan residues.

Antioxidant Activity

The antioxidant potential of H-Met-Trp-OH is attributed to both of its amino acid components.

  • Methionine Residue: The sulfur-containing side chain of methionine can be readily oxidized to methionine sulfoxide. This allows it to act as a potent scavenger of reactive oxygen species (ROS), thereby protecting other more critical residues and cellular components from oxidative damage.[1] This sacrificial antioxidant mechanism is a key contributor to the overall antioxidant capacity of methionine-containing peptides.

  • Tryptophan Residue: The indole ring of the tryptophan side chain is an effective hydrogen or electron donor, enabling it to quench free radicals.[2] Tryptophan and its metabolites have been shown to possess significant antioxidant properties.[2] Dipeptides containing tryptophan have demonstrated considerable free radical scavenging capabilities.

Anti-inflammatory Activity

The predicted anti-inflammatory effects of H-Met-Trp-OH are linked to the immunomodulatory roles of both methionine and tryptophan.

  • Methionine-Mediated Effects: L-methionine supplementation has been observed to exert anti-inflammatory effects, in part by suppressing the activation of the NF-κB signaling pathway, a central regulator of inflammatory responses.[3]

  • Tryptophan-Mediated Effects: Tryptophan is a precursor to several immunologically active molecules through the kynurenine pathway. Tryptophan metabolism is intricately linked with the regulation of immune responses and inflammation.[4] Notably, the related dipeptide Tryptophan-Methionine (WM) has been shown to suppress the production of inflammatory cytokines and the activation of microglia in animal models of neuroinflammation.[3]

Data Presentation: Predicted Bioactivity of Related Dipeptides

While specific quantitative data for H-Met-Trp-OH is not yet available, the following tables summarize the antioxidant capacity of structurally related dipeptides from published studies to provide a predictive baseline.

Table 1: Antioxidant Capacity (AOC) of Tryptophan- and Methionine-Containing Dipeptides

DipeptideAssayAntioxidant Capacity (µmol TE/µmol)Reference
Met-TrpABTS2.60[1]
Trp-MetABTS3.30[1]

TE: Trolox Equivalents. The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation.

Predicted Signaling Pathway Interactions

H-Met-Trp-OH is predicted to exert its biological effects through the modulation of key cellular signaling pathways involved in antioxidant defense and inflammation.

Methionine Metabolism and Glutathione Synthesis

The methionine component of H-Met-Trp-OH can be metabolized to cysteine, which is a rate-limiting precursor for the synthesis of glutathione (GSH). GSH is a major endogenous antioxidant that plays a critical role in detoxifying reactive oxygen species and maintaining cellular redox homeostasis.

Methionine_Glutathione_Pathway Met H-Met-Trp-OH (Methionine source) SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases HCY Homocysteine SAH->HCY SAHH CYS Cysteine HCY->CYS CBS, CGL GSH Glutathione (GSH) (Antioxidant) CYS->GSH GCL, GSS Tryptophan_Kynurenine_Pathway Trp H-Met-Trp-OH (Tryptophan source) Kyn Kynurenine Trp->Kyn IDO/TDO Immune_Mod Immune Modulation (Pro- and Anti-inflammatory effects) Kyn->Immune_Mod Neuro_Act Neuroactive Metabolites Kyn->Neuro_Act Nrf2_Activation_Pathway Met_Trp H-Met-Trp-OH Metabolites Keap1_Nrf2 Keap1-Nrf2 Complex Met_Trp->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, GCL) ARE->Antioxidant_Genes Initiates transcription Experimental_Workflow start Synthesize/Acquire H-Met-Trp-OH antioxidant_assays Antioxidant Assays (DPPH, ABTS) start->antioxidant_assays anti_inflammatory_assays Anti-inflammatory Assays (COX/LOX Inhibition) antioxidant_assays->anti_inflammatory_assays data_analysis Data Analysis (IC50 Calculation) anti_inflammatory_assays->data_analysis conclusion Conclusion on Bioactivity data_analysis->conclusion

References

An In-depth Technical Guide to the Trifluoroacetate Counterion in Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic peptides are indispensable tools in research and drug development. However, a frequently overlooked component of these preparations is the trifluoroacetate (TFA) counterion, a remnant of the synthesis and purification process. This guide provides a comprehensive technical overview of the trifluoroacetate counterion, detailing its origins, its profound effects on peptide physicochemical properties, and its potential to confound biological and in vivo studies. We present detailed experimental protocols for the quantification and removal of TFA, alongside structured data, to equip researchers with the knowledge to mitigate the risks associated with this pervasive counterion.

Introduction: The Origin of the Trifluoroacetate Counterion

The journey of a synthetic peptide from chemical building blocks to a purified final product almost invariably introduces trifluoroacetic acid (TFA). TFA is a strong acid (pKa ≈ 0.23-0.52) with high volatility, making it an effective reagent in two critical stages of peptide production.[1][2]

  • Solid-Phase Peptide Synthesis (SPPS): In the widely used Fmoc-based SPPS, a highly concentrated TFA "cocktail" is used in the final step to cleave the synthesized peptide chain from its solid resin support and simultaneously remove protecting groups from amino acid side chains.[1][3][4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): During purification, TFA is commonly added to the mobile phase at low concentrations (typically 0.1%) as an ion-pairing agent.[3][5] It associates with positively charged residues (like Lysine, Arginine, Histidine) and the N-terminus, neutralizing their charge, reducing undesirable interactions with the stationary phase, and resulting in sharper, more symmetrical peaks for high-purity separation.[6][7]

Following purification and lyophilization (freeze-drying), while free TFA is largely removed, the acid molecules that have formed ionic bonds with the peptide remain.[8][9] The final product is therefore a peptide-TFA salt, with the TFA content varying from 10% to over 40% by weight, depending on the number of basic residues in the peptide sequence.[10][11]

The Physicochemical Impact of the TFA Counterion

The presence of the TFA counterion is not benign; it can significantly alter the fundamental properties of a peptide, leading to inconsistencies in experimental results.[8]

2.1. Peptide Structure and Aggregation

TFA's influence on peptide conformation is a critical concern. By forming strong ion pairs with cationic residues, TFA can disrupt intramolecular hydrogen bonds that are essential for maintaining secondary structures like α-helices and β-sheets.[12][13] This can lead to:

  • Altered Secondary Structure: Studies have shown that TFA can induce a slight increase in helical structures in some peptides compared to chloride salts.[14] For amyloid-β peptides, TFA has been shown to change the secondary structure, solubility, and aggregation propensity.[15][16]

  • Promotion of Aggregation: The interaction of TFA with peptides can influence how they self-assemble, affecting the size, flexibility, and geometry of fibrils that may form.[15][16]

2.2. Solubility and Stability

Counterions play a crucial role in the overall solubility and stability of a peptide. While TFA can aid in the dissolution of some peptides, its presence can also be detrimental.[17] The stability of the peptide salt can be sequence-dependent, with some peptides being less stable as acetate salts compared to TFA salts.[18]

The following table summarizes the key physicochemical effects of TFA on peptides.

PropertyImpact of Trifluoroacetate (TFA)Comparison with Other Counterions (Acetate, HCl)Citations
Secondary Structure Can alter α-helical and β-sheet content by disrupting hydrogen bonds.The effect is ion-specific; HCl may have less impact on secondary structure.[12][14][15][16]
Aggregation Can influence the propensity, kinetics, and morphology of peptide aggregation and fibril formation.Fibril formation kinetics can be more rapid with Cl⁻ compared to TFA⁻.[15][16][19]
Solubility Generally aids in dissolving peptides, especially hydrophobic ones.Acetate and HCl salts may have different solubility profiles depending on the peptide sequence.[17][18]
Spectral Interference Exhibits a strong infrared (IR) absorption band around 1670-1673 cm⁻¹, which can overlap with and obscure the peptide's amide I band, complicating structural analysis by FTIR.Acetate and HCl do not have interfering absorbances in this region, making them preferable for IR-based structural studies.[8][9][13]

Biological and Physiological Implications of TFA

Perhaps the most critical concern for researchers is the unintended biological activity of the TFA counterion. Once assumed to be inert, TFA is now understood to be bioactive, potentially confounding cellular assays and in vivo experiments.[20][21]

3.1. In Vitro Artifacts

Residual TFA can cause a range of dose-dependent effects in cell-based assays:

  • Altered Cell Growth: In other cell lines, such as murine glioma cells, TFA has been observed to stimulate cell growth and protein synthesis at micromolar concentrations.[8]

  • Receptor Modulation: TFA can act as an allosteric modulator on receptors, such as the glycine receptor, increasing its activity at low glycine concentrations.[14]

3.2. In Vivo and Preclinical Considerations

In animal models and preclinical studies, the presence of TFA can lead to significant and misleading results:

  • Immunogenicity: Trifluoroacetylated proteins have been found to elicit T-cell and antibody responses and may enhance the production of proinflammatory cytokines.[14]

  • Metabolic Effects: Strikingly, recent research has demonstrated that TFA itself is bioactive and can activate peroxisome proliferator-activated receptor alpha (PPAR-α).[20] In mouse models, TFA administration led to reduced plasma cholesterol and triglycerides and a decrease in the development of atherosclerotic lesions, effects that were independent of the peptide it was associated with.[20] This raises the possibility that many previously reported in vivo effects of synthetic peptides may have been partly or wholly attributable to the TFA counterion.[20]

The following diagram illustrates the logical flow from peptide synthesis to the potential for experimental artifacts caused by the TFA counterion.

G cluster_synthesis Peptide Production cluster_effects Downstream Experimental Effects SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage TFA Cleavage Cocktail SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization TFA_Mobile TFA in Mobile Phase (0.1%) TFA_Mobile->Purification Final_Product Final Product: Peptide-TFA Salt Lyophilization->Final_Product Physicochemical Altered Physicochemical Properties (Structure, Solubility, Aggregation) Final_Product->Physicochemical Biological Direct Biological Activity Final_Product->Biological Artifacts Experimental Artifacts & Confounded Results Physicochemical->Artifacts Biological->Artifacts

Caption: From Synthesis to Artifacts: The TFA Journey.

Experimental Protocols: Quantification and Removal of TFA

Given the potential for interference, accurately quantifying and, when necessary, removing or exchanging the TFA counterion is crucial for robust and reproducible research.

4.1. Quantification of TFA Content

Several analytical methods can be employed to determine the amount of TFA in a peptide sample.

MethodPrincipleAdvantagesDisadvantagesCitations
Ion Chromatography (IC) Anion-exchange separation followed by suppressed conductivity detection.Sensitive, can be automated, and resolves other common anions (chloride, acetate, phosphate).Requires specialized IC system.[23][24]
¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) Directly detects and quantifies the fluorine atoms of TFA.Highly specific, accurate, and non-destructive. Can be made metrologically traceable.Requires NMR spectrometer with fluorine probe; lower sensitivity than other methods.[6][11][25]
HPLC with ELSD Reversed-phase or mixed-mode HPLC with an Evaporative Light-Scattering Detector (ELSD).Allows simultaneous detection of other non-UV active ions like Cl⁻.Can have higher variability and requires careful method development.[6][7]
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) Measures the characteristic IR absorbance of TFA.Fast and simple for qualitative confirmation of TFA presence.High variability and high limit of quantification; generally not suitable for accurate quantitative analysis.[6][25][26]

4.1.1. Detailed Protocol: TFA Quantification by Ion Chromatography

This protocol is adapted from established methods for determining residual anions in peptide preparations.[24]

  • System Preparation: Use a high-capacity anion-exchange column (e.g., IonPac AS14) with a potassium hydroxide (KOH) eluent, generated automatically. Use suppressed conductivity for detection.

  • Standard Preparation:

    • Prepare a stock solution of trifluoroacetic acid (e.g., 9.9 mg/mL) in ultrapure water.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase eluent to the desired concentrations.

  • Sample Preparation:

    • Accurately weigh the lyophilized peptide sample.

    • Dissolve the peptide in the mobile phase eluent to a known concentration (e.g., 1 mg/mL).

    • Further dilute the sample solution if necessary to fall within the range of the calibration curve (e.g., to 40 µg/mL).

  • Chromatography:

    • Inject a fixed volume (e.g., 10 µL) of each standard and sample.

    • Run the isocratic IC method.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the TFA peak versus the concentration for the standards.

    • Determine the concentration of TFA in the sample injection from its peak area using the calibration curve.

    • Calculate the weight percentage of TFA in the original peptide sample.

4.2. TFA Removal and Counterion Exchange

For sensitive applications, exchanging TFA for a more biologically benign counterion, such as acetate (CH₃COO⁻) or chloride (Cl⁻), is highly recommended.[5][10]

4.2.1. Protocol 1: Exchange to Hydrochloride (HCl) Salt

This is the most common method, relying on displacing the weaker trifluoroacetic acid with the stronger hydrochloric acid (pKa ≈ -7).[25][26]

  • Dissolution: Dissolve the peptide-TFA salt in distilled water or a suitable buffer (e.g., 50 mM phosphate) at a concentration of approximately 1 mg/mL.[27][28]

  • Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[27][29] Concentrations above this range may modify the peptide's structure, while lower concentrations may result in incomplete exchange.[27][29]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[27]

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen, or at -80°C.[28]

  • Lyophilization: Lyophilize the frozen sample overnight until all liquid is removed, yielding a fluffy powder.

  • Repetition: To ensure complete removal, repeat steps 1-5 at least two to three times.[27][30] The efficiency of the exchange should be confirmed by one of the quantification methods described above.

The workflow for TFA-to-HCl exchange is visualized below.

start Peptide-TFA Salt dissolve 1. Dissolve Peptide in dH₂O (1 mg/mL) start->dissolve add_hcl 2. Add HCl to a final concentration of 2-10 mM dissolve->add_hcl incubate 3. Incubate at RT for >1 minute add_hcl->incubate freeze 4. Freeze rapidly (e.g., Liquid N₂) incubate->freeze lyophilize 5. Lyophilize Overnight freeze->lyophilize check Exchange Complete? lyophilize->check end Peptide-HCl Salt check->end Yes repeat_loop Repeat Steps 1-5 (2-3x Total) check->repeat_loop No repeat_loop->dissolve

Caption: Workflow for TFA to HCl Counterion Exchange.

4.2.2. Protocol 2: Exchange to Acetate Salt via Anion Exchange

This method uses an anion exchange resin to capture the peptide while TFA is washed away, followed by elution to yield the peptide acetate salt.[5][30]

  • Resin Preparation:

    • Use a strong anion exchange resin (e.g., AG1-X8, quaternary ammonium type).[26]

    • Pack the resin into a small column. Ensure a 10- to 50-fold excess of anion binding sites on the resin relative to the amount of TFA in the peptide sample.[5][30]

    • Activate and charge the column by eluting with a 1 M solution of sodium acetate.[5][30]

    • Wash the column thoroughly with distilled water to remove all excess sodium acetate.[5][30]

  • Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it slowly to the prepared column.

  • Elution & Collection: Elute the column with distilled water. The peptide, now in its acetate salt form, will not bind to the anion exchange resin and will elute from the column. Collect the fractions containing the peptide (monitor by UV absorbance at 220 or 280 nm).

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.

Conclusion and Recommendations

The trifluoroacetate counterion is an unavoidable consequence of modern peptide synthesis and purification. While it is beneficial for chromatographic separation, its presence in the final peptide product is a significant liability that can alter physicochemical properties and introduce profound biological artifacts, jeopardizing the validity of research findings.

For professionals in research and drug development, the following best practices are recommended:

  • Be Aware: Always assume your synthetic peptide is a TFA salt unless specified otherwise. The TFA content can be substantial and should be factored into calculations of peptide concentration.

  • Quantify: When possible, quantify the TFA content of your peptide stocks, especially for sensitive or quantitative experiments.

  • Exchange When Necessary: For any in vitro cellular assays, in vivo studies, or structural analyses (especially using FTIR), it is imperative to exchange the TFA counterion for a more inert alternative like acetate or, more commonly, chloride.

  • Report Thoroughly: In publications and reports, clearly state the salt form of the peptide used in experiments (e.g., "peptide X as a hydrochloride salt") to ensure transparency and reproducibility.

By understanding and proactively managing the trifluoroacetate counterion, researchers can enhance the quality, accuracy, and reliability of their work with synthetic peptides.

References

Safety and Handling Guidelines for H-Met-Trp-OH.TFA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for the dipeptide H-Met-Trp-OH.TFA (Methionyl-Tryptophan, Trifluoroacetate salt). Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the following guidelines are based on the general properties of peptides, the known hazards associated with trifluoroacetic acid (TFA), and data from structurally related compounds. A conservative approach to handling is strongly recommended.

Compound Identification and Properties

PropertyDataSource
Molecular Formula C16H21N3O3S · C2HF3O2Inferred from structure
Molecular Weight 465.4 g/mol Calculated
Appearance White to off-white solidGeneral peptide characteristic
Solubility Soluble in waterGeneral peptide characteristic

Hazard Identification and Precautionary Measures

The primary hazards associated with this compound are related to the trifluoroacetic acid component. TFA is a strong acid and can cause severe skin burns and eye damage. While the peptide component is generally considered to have low toxicity, it should be handled with care as its specific toxicological properties have not been fully investigated.

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound. The following diagram outlines the recommended PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Lab Coat gloves Nitrile Gloves goggles Safety Goggles face_shield Face Shield (when handling large quantities or potential for splash) goggles->face_shield Consider researcher Researcher researcher->lab_coat Wear researcher->gloves Wear researcher->goggles Wear

Caption: Recommended Personal Protective Equipment (PPE) for handling this compound.

First Aid Measures

In case of exposure, immediate action is crucial. The following table summarizes the recommended first aid procedures.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Get medical attention immediately.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling
  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid creating dust.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is -20°C for long-term stability.

  • Protect from light and moisture.

Spill and Disposal Procedures

In the event of a spill, follow the emergency response workflow outlined below.

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Proper Ventilation evacuate->ventilate ppe Wear Appropriate PPE ventilate->ppe contain Contain Spill with Inert Material (e.g., sand, vermiculite) ppe->contain collect Carefully Collect and Place in a Sealed Container for Disposal contain->collect clean Clean Spill Area with a Suitable Decontaminating Agent collect->clean dispose Dispose of Waste According to Institutional and Local Regulations clean->dispose

Caption: Emergency response workflow for an this compound spill.

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to determine the proper waste classification and disposal methods.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in safety literature, general procedures for handling peptide.TFA salts are applicable.

Preparation of Stock Solutions
  • Equipment : Analytical balance, volumetric flask, appropriate solvent (e.g., sterile water, DMSO), sonicator (optional).

  • Procedure : a. Equilibrate the vial of this compound to room temperature before opening. b. Weigh the desired amount of the peptide in a clean, tared container inside a chemical fume hood. c. Transfer the weighed peptide to a volumetric flask. d. Add a portion of the desired solvent to the flask. e. Gently swirl or sonicate to dissolve the peptide completely. f. Once dissolved, bring the solution to the final volume with the solvent. g. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Stability and Reactivity

The stability of peptides can be influenced by several factors.

ConditionEffect on Stability
pH Extremes in pH can lead to hydrolysis of the peptide bonds.
Temperature Elevated temperatures can cause degradation.
Light Photodegradation can occur, particularly due to the tryptophan residue.
Oxidizing Agents The methionine and tryptophan residues are susceptible to oxidation.

Incompatible Materials : Strong oxidizing agents, strong bases.

Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on the components.

  • Peptide Component : Generally considered to have low acute toxicity. However, the potential for allergic reactions or other biological effects cannot be excluded.

  • Trifluoroacetic Acid : Corrosive. The primary health hazard.

Due to the lack of specific data, this compound should be treated as a potentially hazardous substance.

This technical guide is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel are trained in proper chemical handling techniques and have access to and understand the information in this guide before working with this compound. Always consult your institution's safety office for specific guidance and regulations.

Methodological & Application

Application Notes and Protocols for H-Met-Trp-OH.TFA in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-Trp-OH (Methionyl-tryptophan) is a dipeptide composed of methionine and tryptophan. This document provides detailed application notes and protocols for the use of H-Met-Trp-OH trifluoroacetate (TFA) salt in cell culture experiments.

Important Note on the Trifluoroacetate (TFA) Counter-ion:

Peptides synthesized and purified using reverse-phase HPLC are often delivered as TFA salts. It is crucial to recognize that the TFA counter-ion itself can exert biological effects, potentially confounding experimental results.[1][2] Depending on the cell type and concentration, TFA has been shown to inhibit or stimulate cell proliferation and other cellular responses.[1][2][3][4] Therefore, proper control experiments are essential to distinguish the bioactivity of the peptide from the effects of the TFA counter-ion. This protocol places a strong emphasis on designing experiments that account for the potential influence of TFA.

Materials and Reagents

  • H-Met-Trp-OH.TFA

  • Sterile, high-purity water (e.g., cell culture grade, WFI)

  • Sterile DMSO (optional, for solubility testing)

  • Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)

  • Selected cell line(s)

  • Cell proliferation/viability assay reagent (e.g., MTT, WST-1, or similar)

  • Sterile, nuclease-free tubes and pipette tips

  • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) solutions (for pH adjustment and as a control)

  • Trifluoroacetic acid (TFA) solution (for TFA-only control)

Quantitative Data Summary: Effects of TFA Counter-ion

The following table summarizes the reported effects of TFA in various cell culture systems. This data highlights the importance of including a TFA-only control in your experiments.

Cell TypeTFA ConcentrationObserved EffectReference
Fetal Rat Osteoblasts10 nM - 100 nMReduced cell number and thymidine incorporation. 100 nM TFA inhibited growth by 10%.[1][4]
Articular Chondrocytes10 nM - 100 nMReduced cell proliferation.[1]
Murine Glioma Cells0.5 mM - 7.0 mMSlight concentration-dependent enhancement of cell growth and increased protein synthesis.[3][4]
Madin-Darby Canine Kidney (MDCK) CellsNot specifiedExhibited anti-inflammatory and anti-viral effects.[5]

Experimental Protocols

Protocol for Stock Solution Preparation and Storage

Objective: To prepare a sterile, high-concentration stock solution of this compound and appropriate controls.

Procedure:

  • Reconstitution of this compound:

    • Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.

    • Aseptically reconstitute the peptide in sterile, cell culture grade water to a high concentration (e.g., 10 mM). If solubility is an issue, sterile DMSO can be used, but the final DMSO concentration in the cell culture should be kept low (typically <0.1%) and a vehicle control must be included in all experiments.

    • Gently vortex or pipette to dissolve the peptide completely.

  • Preparation of Control Stocks:

    • TFA Control: Prepare a stock solution of TFA in the same solvent used for the peptide, at a concentration equimolar to the peptide stock solution.

    • Vehicle Control: The solvent used to dissolve the peptide and TFA (e.g., sterile water or DMSO).

    • HCl Salt Control (Optional but Recommended): If possible, obtain or prepare an HCl salt of the peptide to compare its activity to the TFA salt.[6]

  • Sterilization and Storage:

    • Sterilize the stock solutions by passing them through a 0.22 µm syringe filter into sterile, nuclease-free tubes.

    • Aliquot the stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol for Determining Optimal Working Concentration (Dose-Response)

Objective: To determine the concentration range at which this compound exhibits biological activity and to assess the effect of the TFA counter-ion.

Procedure:

  • Cell Seeding: Seed the cells of interest into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of Treatment Dilutions:

    • Prepare a series of dilutions of the this compound stock solution in a complete cell culture medium. A common starting range is from 1 nM to 100 µM.

    • Prepare an identical series of dilutions of the TFA control stock solution.

  • Treatment:

    • Remove the old medium from the cells and replace it with the prepared treatment dilutions.

    • Include the following controls:

      • Untreated cells (medium only)

      • Vehicle control (if DMSO or another solvent was used)

      • A series of TFA-only dilutions

  • Incubation: Incubate the plates for a duration relevant to the expected biological effect (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability/Proliferation:

    • Add a cell viability reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the untreated or vehicle control.

    • Plot the dose-response curves for both this compound and the TFA-only control. This will allow for the differentiation of the peptide's effect from that of the TFA.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reconstitute Reconstitute this compound and TFA Control Stocks sterilize Sterile Filter and Aliquot reconstitute->sterilize seed_cells Seed Cells in 96-well Plates sterilize->seed_cells prepare_dilutions Prepare Serial Dilutions (Peptide and TFA Control) seed_cells->prepare_dilutions treat_cells Treat Cells prepare_dilutions->treat_cells incubate Incubate (24-72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, WST-1) incubate->viability_assay read_plate Measure Absorbance viability_assay->read_plate analyze_data Plot Dose-Response Curves read_plate->analyze_data

Caption: Workflow for testing this compound in cell culture.

Hypothetical Signaling Pathway

As the specific signaling pathway of H-Met-Trp-OH is not yet elucidated, the following diagram illustrates a hypothetical pathway that a dipeptide could modulate. This is for illustrative purposes only.

G peptide H-Met-Trp-OH receptor Cell Surface Receptor peptide->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade Activates transcription_factor Transcription Factor (e.g., CREB) kinase_cascade->transcription_factor Phosphorylates nucleus Nucleus transcription_factor->nucleus Translocates to response Cellular Response (Proliferation, Differentiation, etc.) nucleus->response Gene Expression

References

Application Notes and Protocols for H-Met-Trp-OH.TFA in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical frameworks for the utilization of the dipeptide H-Met-Trp-OH.TFA in enzymatic assays. The information is targeted towards researchers in biochemistry, pharmacology, and drug discovery.

Introduction

This compound is a dipeptide composed of L-methionine and L-tryptophan, supplied as a trifluoroacetate salt. While its direct biological roles are not extensively documented, its constituent amino acids play crucial roles in numerous physiological processes. Methionine is an essential amino acid involved in protein synthesis and methylation, while tryptophan is a precursor for the synthesis of the neurotransmitter serotonin and the hormone melatonin.[1][2] The dipeptide structure of H-Met-Trp-OH suggests its potential as a substrate for peptidases or as a modulator of enzyme activity.

This document outlines two potential applications of this compound in enzymatic assays:

  • As a potential substrate for Methionine Aminopeptidases (MetAPs).

  • As a potential inhibitor of Dipeptidyl Peptidase IV (DPP-IV).

Application 1: this compound as a Potential Substrate for Methionine Aminopeptidases (MetAPs)

Methionine aminopeptidases are enzymes that specifically cleave the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation.[3][4][5] The substrate specificity of MetAPs is primarily determined by the nature of the amino acid residue at the P1' position (the second amino acid). Generally, MetAPs prefer small and uncharged residues at this position, such as Glycine, Alanine, Serine, Cysteine, Proline, Threonine, and Valine.[3][4][6]

While Tryptophan is a bulky, aromatic amino acid, the substrate specificity of all MetAP types for this residue at the P1' position is not fully elucidated across all species. Therefore, this compound can be used to investigate the substrate tolerance of different MetAPs.

Experimental Protocol: MetAP Activity Assay using HPLC

This protocol describes a method to assess the cleavage of this compound by a purified MetAP enzyme. The reaction products, Methionine and Tryptophan, are separated and quantified by High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Purified Methionine Aminopeptidase (e.g., human MetAP1 or MetAP2)

  • MetAP Reaction Buffer: 30 mM HEPES, pH 7.4, 150 mM NaCl, 0.1 mM CoCl₂[3]

  • Trifluoroacetic acid (TFA) for quenching the reaction

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Methionine and Tryptophan standards

Procedure:

  • Substrate Preparation: Prepare a 10 mM stock solution of this compound in the MetAP Reaction Buffer.

  • Enzyme Preparation: Dilute the purified MetAP to a working concentration (e.g., 100 nM) in ice-cold MetAP Reaction Buffer.

  • Assay Reaction:

    • In a microcentrifuge tube, combine 50 µL of the MetAP Reaction Buffer and 10 µL of the this compound stock solution (final concentration 1 mM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 40 µL of the diluted MetAP enzyme.

    • Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, and 120 minutes).

    • At each time point, quench the reaction by adding 10 µL of 10% TFA.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched reaction mixtures at 15,000 x g for 5 minutes to pellet any precipitated protein.[3]

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto a C18 column.

    • Elute with a linear gradient of Mobile Phase B (e.g., 5-60% over 20 minutes) at a flow rate of 1 mL/min.

    • Monitor the absorbance at 280 nm (for Tryptophan) and 214 nm (for the peptide bond).

  • Data Analysis:

    • Create standard curves for Methionine and Tryptophan.

    • Quantify the amount of Tryptophan produced at each time point by integrating the peak area and comparing it to the standard curve.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the product formation curve.

    • Determine the kinetic parameters (Km and Vmax) by measuring the initial velocities at varying substrate concentrations.

Data Presentation: Hypothetical Kinetic Data for MetAP

The following table summarizes hypothetical kinetic parameters for the cleavage of this compound by two different MetAP enzymes.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)
Human MetAP1This compound5501.2
E. coli MetAPThis compound8000.5

Note: This data is hypothetical and for illustrative purposes only.

Experimental Workflow Diagram

MetAP_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis sub_prep Prepare 10 mM this compound Stock mix Combine Buffer and Substrate sub_prep->mix enz_prep Dilute MetAP Enzyme start_reaction Add MetAP to Initiate enz_prep->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate quench Quench with TFA incubate->quench centrifuge Centrifuge Samples quench->centrifuge hplc HPLC Analysis (C18 Column) centrifuge->hplc data_analysis Quantify Products & Determine Kinetics hplc->data_analysis

Caption: Workflow for determining MetAP activity using this compound.

Application 2: this compound as a Potential Inhibitor of Dipeptidyl Peptidase IV (DPP-IV)

Dipeptidyl Peptidase IV (DPP-IV, also known as CD26) is a serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[7] DPP-IV plays a critical role in glucose metabolism by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][9] Inhibition of DPP-IV is a therapeutic strategy for the treatment of type 2 diabetes.[10]

Studies have shown that certain dipeptides containing tryptophan can inhibit DPP-IV activity. Therefore, this compound can be screened for its potential as a DPP-IV inhibitor.

Experimental Protocol: DPP-IV Inhibitor Screening Assay

This protocol describes a fluorescence-based assay to screen for the inhibitory activity of this compound against DPP-IV. The assay utilizes a fluorogenic substrate, Gly-Pro-AMC (Aminomethylcoumarin), which releases a fluorescent product upon cleavage by DPP-IV.

Materials:

  • This compound

  • Human recombinant DPP-IV

  • DPP-IV Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA[11][12]

  • DPP-IV Substrate: H-Gly-Pro-AMC

  • Sitagliptin (a known DPP-IV inhibitor) as a positive control

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[11][12]

Procedure:

  • Reagent Preparation:

    • Dilute the DPP-IV Assay Buffer to 1X with deionized water.

    • Prepare a stock solution of this compound in the 1X Assay Buffer. Create a dilution series to test a range of concentrations.

    • Prepare a stock solution of the positive control inhibitor, Sitagliptin.

    • Dilute the DPP-IV enzyme to a working concentration in 1X Assay Buffer on ice.

    • Prepare the substrate solution (e.g., 200 µM Gly-Pro-AMC) in 1X Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • 100% Initial Activity Wells (Control): 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV, and 10 µL of the solvent used for the inhibitor.

    • Background Wells: 40 µL of 1X Assay Buffer and 10 µL of the inhibitor solvent.

    • Positive Control Wells: 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV, and 10 µL of Sitagliptin solution.

    • Inhibitor Wells: 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV, and 10 µL of the this compound dilution series.

  • Reaction and Measurement:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reactions by adding 50 µL of the diluted substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity at Ex/Em = 350-360/450-465 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other readings.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Control Fluorescence - Inhibitor Fluorescence) / Control Fluorescence] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation: Hypothetical DPP-IV Inhibition Data

The following table presents hypothetical IC₅₀ values for this compound and a known DPP-IV inhibitor.

CompoundIC₅₀ (µM)
This compound150
Sitagliptin0.02

Note: This data is hypothetical and for illustrative purposes only.

Signaling Pathway Diagram: DPP-IV and Incretin Regulation

DPP4_Signaling cluster_gut Gut cluster_pancreas Pancreas (β-cells) cluster_blood Bloodstream food Food Intake glp1_gip GLP-1 & GIP Secretion food->glp1_gip glp1_gip_receptor GLP-1/GIP Receptor Activation glp1_gip->glp1_gip_receptor Activates dpp4 DPP-IV glp1_gip->dpp4 Substrate for insulin Insulin Secretion glucose_uptake Increased Glucose Uptake (Muscle, Adipose) insulin->glucose_uptake glucagon_suppression Glucagon Suppression (Pancreas α-cells) insulin->glucagon_suppression glp1_gip_receptor->insulin inactive_glp1_gip Inactive GLP-1 & GIP dpp4->inactive_glp1_gip Degrades to inhibitor This compound (Potential Inhibitor) inhibitor->dpp4 Inhibits

Caption: Role of DPP-IV in incretin hormone degradation and glucose homeostasis.

Conclusion

This compound presents interesting possibilities for enzymatic research. While its efficacy as a MetAP substrate may be limited due to the bulky tryptophan residue, it serves as a useful tool to probe the substrate specificity of these enzymes. More promising is its potential as a DPP-IV inhibitor, a class of compounds with significant therapeutic relevance. The protocols provided herein offer a starting point for researchers to explore these applications and contribute to a deeper understanding of enzyme function and drug discovery.

References

Application Notes and Protocols: H-Met-Trp-OH.TFA as a Substrate for Protease Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes. The identification and characterization of protease substrates are fundamental to understanding their biological roles and for the development of therapeutic interventions. H-Met-Trp-OH, a dipeptide consisting of methionine and tryptophan, can serve as a substrate for various proteases. The trifluoroacetic acid (TFA) salt is a common formulation for synthetic peptides, ensuring stability and solubility. This document provides detailed application notes and protocols for utilizing H-Met-Trp-OH.TFA as a substrate to monitor protease activity. The primary methods described herein focus on chromatographic and mass spectrometric detection of the cleavage products.

I. Principle of the Assay

The fundamental principle of the protease cleavage assay using this compound is the enzymatic hydrolysis of the peptide bond between the methionine and tryptophan residues by a protease. The reaction yields two products: Methionine (Met) and Tryptophan (Trp). The rate of the disappearance of the substrate (H-Met-Trp-OH) or the appearance of the cleavage products (Met and Trp) can be quantified over time to determine the protease activity. Due to the inherent properties of the substrate and its cleavage products, techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are well-suited for monitoring the reaction kinetics.

II. Materials and Equipment

Reagents:

  • This compound substrate

  • Protease of interest (e.g., Chymotrypsin, a protease known to cleave after aromatic residues like Tryptophan)

  • Protease-specific assay buffer (e.g., for Chymotrypsin: 100 mM Tris-HCl, pH 8.0, 10 mM CaCl₂)

  • Quenching solution (e.g., 10% Acetic Acid or 1% Trifluoroacetic Acid)

  • HPLC grade water and acetonitrile

  • Mass spectrometry grade formic acid

Equipment:

  • Analytical balance

  • pH meter

  • Microcentrifuge

  • Thermomixer or water bath

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • 96-well plates (optional, for high-throughput screening)

  • Pipettes and tips

III. Experimental Protocols

Protocol 1: Protease Cleavage Assay using HPLC

This protocol describes the setup of a protease cleavage reaction and its analysis by reverse-phase HPLC to quantify the substrate and cleavage products.

1. Preparation of Reagents:

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in HPLC grade water. Store at -20°C.
  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of the protease in its recommended storage buffer. Aliquot and store at -80°C.
  • Assay Buffer: Prepare the appropriate assay buffer for the protease being tested. For example, for chymotrypsin, use 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂.
  • Quenching Solution: Prepare a 10% (v/v) acetic acid solution in water.

2. Protease Reaction Setup:

  • Equilibrate the assay buffer, substrate stock solution, and enzyme to the desired reaction temperature (e.g., 37°C).
  • In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
  • Assay Buffer (e.g., 80 µL)
  • Substrate Stock Solution (e.g., 10 µL to a final concentration of 1 mM)
  • Pre-incubate the mixture for 5 minutes at the reaction temperature.
  • Initiate the reaction by adding the protease (e.g., 10 µL of a working dilution). The final enzyme concentration will depend on its activity and should be optimized.
  • Incubate the reaction at the set temperature.

3. Time-Course Analysis:

  • At various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the reaction mixture (e.g., 10 µL).
  • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution (e.g., 90 µL of 10% acetic acid).
  • Store the quenched samples on ice or at 4°C until HPLC analysis.

4. HPLC Analysis:

  • Set up the HPLC system with a suitable reverse-phase column (e.g., C18).
  • Use a gradient elution method with Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).
  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm, due to the tryptophan residue).
  • Inject the quenched samples and a standard curve of the substrate and expected products.
  • Integrate the peak areas for the substrate (H-Met-Trp-OH) and the product (Trp).

5. Data Analysis:

  • Calculate the concentration of the substrate remaining or product formed at each time point using the standard curve.
  • Plot the concentration of the product formed versus time.
  • Determine the initial reaction velocity (V₀) from the linear phase of the plot.
  • Enzyme activity can be expressed in terms of the rate of substrate consumption or product formation (e.g., µmol/min).

Protocol 2: Protease Cleavage Analysis by Mass Spectrometry

This protocol offers a highly sensitive and specific method for detecting the cleavage of this compound.

1. Reaction Setup and Quenching:

  • Follow steps 1-3 from Protocol 1 for reagent preparation, reaction setup, and time-course sampling. A suitable quenching solution for MS analysis is 1% formic acid.

2. LC-MS Analysis:

  • Use an LC-MS system equipped with an electrospray ionization (ESI) source.
  • Separate the reaction components using a reverse-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid.
  • Set the mass spectrometer to operate in positive ion mode and scan for the expected m/z values of the substrate and products.
  • H-Met-Trp-OH: [M+H]⁺ = 336.13
  • Methionine: [M+H]⁺ = 150.06
  • Tryptophan: [M+H]⁺ = 205.08
  • Alternatively, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.

3. Data Analysis:

  • Extract the ion chromatograms for the substrate and product m/z values.
  • Integrate the peak areas.
  • Calculate the ratio of product to substrate at each time point to determine the extent of cleavage.
  • Calculate the initial velocity as described in Protocol 1.

IV. Data Presentation

Quantitative data from protease cleavage assays should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical Kinetic Parameters for Chymotrypsin Cleavage of this compound

Parameter Value Units
Km 150 µM
Vmax 25 µmol/min/mg
kcat 10 s⁻¹

| kcat/Km | 6.7 x 10⁴ | M⁻¹s⁻¹ |

Table 2: Example Time-Course Data from HPLC Analysis

Time (min) Substrate Peak Area Product (Trp) Peak Area % Cleavage
0 1,250,000 5,000 0.4%
5 980,000 275,000 22.0%
10 750,000 505,000 40.4%
20 450,000 805,000 64.4%
30 250,000 1,005,000 80.4%

| 60 | 50,000 | 1,205,000 | 96.4% |

V. Visualizations

Diagrams can effectively illustrate the experimental workflow and the underlying biochemical reaction.

Protease_Cleavage_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_sampling 3. Time-Course Sampling cluster_analysis 4. Analysis Reagents Prepare Substrate, Enzyme, Buffer Mix Mix Buffer and Substrate Reagents->Mix Incubate Pre-incubate at 37°C Mix->Incubate Start Add Enzyme to Start Incubate->Start Sample Take Aliquots at Time Points Start->Sample Quench Quench Reaction Sample->Quench Analysis HPLC or LC-MS Analysis Quench->Analysis

Caption: Experimental workflow for the protease cleavage assay.

Enzymatic_Reaction Substrate H-Met-Trp-OH Product1 Methionine Substrate->Product1 + H₂O Product2 Tryptophan Substrate->Product2 + H₂O Enzyme Protease Enzyme->Substrate Catalyzes

mass spectrometry analysis of H-Met-Trp-OH.TFA

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the dipeptide H-Met-Trp-OH TFA salt, a compound of interest in various research fields, necessitates precise and reliable analytical techniques. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands out as a powerful tool for the identification and characterization of such peptides. This document provides a detailed application note and protocol for the mass spectrometry analysis of H-Met-Trp-OH, addressing the specific challenges and considerations introduced by the trifluoroacetic acid (TFA) counterion.

This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the analysis of synthetic peptides. It offers comprehensive experimental protocols, data presentation standards, and visual aids to facilitate a thorough understanding of the analytical workflow and potential fragmentation pathways.

Introduction

Methionine-Tryptophan (H-Met-Trp-OH) is a dipeptide composed of methionine and tryptophan amino acids. Synthetic peptides are often purified using reversed-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid (TFA) is a common mobile phase additive that acts as an ion-pairing agent[1][2]. Consequently, the final lyophilized peptide is often obtained as a TFA salt. While beneficial for chromatography, residual TFA can interfere with mass spectrometry analysis by causing ion suppression, thereby reducing sensitivity[2][3][4].

This application note details a robust LC-MS/MS method for the analysis of H-Met-Trp-OH.TFA, providing protocols for sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation.

Experimental Protocols

Materials and Reagents
  • Sample: this compound

  • Solvents:

    • LC-MS grade water

    • LC-MS grade acetonitrile (ACN)

    • Formic acid (FA), 99% purity

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system

    • Mass spectrometer with an electrospray ionization (ESI) source (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap)

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Autosampler vials

Sample Preparation
  • Stock Solution Preparation: Accurately weigh a small amount (e.g., 1 mg) of this compound. Dissolve it in LC-MS grade water or a suitable buffer to create a stock solution of 1 mg/mL.

  • Working Solution: From the stock solution, prepare a working solution at a concentration of 1-10 µg/mL by diluting with the initial mobile phase (e.g., 95% Mobile Phase A).

  • Centrifugation: Centrifuge the working solution at 14,000 rpm for 10 minutes to pellet any insoluble material.

  • Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS analysis.

Liquid Chromatography (LC) Method
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 15.0 | 5 |

Note on TFA: While the sample is a TFA salt, using formic acid as the mobile phase additive is recommended to avoid the ion suppression effects associated with TFA in the ESI source[2][4]. Formic acid is a volatile additive that provides good protonation for positive ion mode analysis without significantly compromising sensitivity[6].

Mass Spectrometry (MS) Method
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full MS followed by data-dependent MS/MS (TopN, where N=5)

  • Full MS Scan Range: m/z 100-1000

  • MS/MS Scan Range: m/z 50-400

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10-30 eV (to generate a range of fragments)

Data Presentation and Expected Results

Expected Mass and Fragmentation

The primary goal of the MS analysis is to confirm the mass of the dipeptide and to elucidate its structure through fragmentation analysis. The protonated molecular ion [M+H]⁺ is expected to be the most abundant ion in the full MS scan. Subsequent MS/MS analysis of this precursor ion will yield characteristic fragment ions.

The fragmentation of peptides in a mass spectrometer typically occurs at the peptide bonds, producing b-ions (containing the N-terminus) and y-ions (containing the C-terminus)[7].

Table 1: Theoretical Masses of H-Met-Trp-OH and its Primary Fragment Ions

Ion TypeSequenceChemical FormulaMonoisotopic Mass (m/z)
Precursor [M+H]⁺ H-Met-Trp-OHC₁₆H₂₂N₃O₃S⁺336.1382
b-ion b₁C₅H₈NOS⁺130.0327
y-ion y₁C₁₁H₁₃N₂O₂⁺205.0977
Interpretation of Results

The full scan mass spectrum should show a prominent peak at m/z 336.14, corresponding to the [M+H]⁺ ion of H-Met-Trp-OH. The MS/MS spectrum of this precursor should display major fragment ions at approximately m/z 130.03 (b₁-ion) and m/z 205.10 (y₁-ion). The presence of these fragments confirms the amino acid sequence as Met-Trp.

Visualizations

Experimental Workflow

The overall process from sample handling to data interpretation can be visualized as a streamlined workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation a Weighing this compound b Dissolution & Dilution a->b c Centrifugation b->c d Transfer to Vial c->d e HPLC Separation (C18 Column) d->e f ESI Ionization (+) e->f g Full MS Scan (Detect [M+H]⁺) f->g h Data-Dependent MS/MS (Fragment [M+H]⁺) g->h i Identify Precursor Ion h->i j Identify Fragment Ions (b₁ and y₁) i->j k Confirm Sequence j->k

Caption: Workflow for LC-MS/MS analysis of this compound.

Fragmentation Pathway

The fragmentation of the H-Met-Trp-OH peptide primarily occurs at the amide bond.

G cluster_frags MS/MS Fragmentation M [M+H]⁺ H-Met-Trp-OH m/z 336.14 b1 b₁-ion (Met) m/z 130.03 M->b1  Cleavage y1 y₁-ion (Trp) m/z 205.10 M->y1  Cleavage

Caption: Primary fragmentation pathway of protonated H-Met-Trp-OH.

Conclusion

This application note provides a comprehensive protocol for the mass spectrometric analysis of this compound. By employing a C18 reversed-phase column with a formic acid-based mobile phase, researchers can achieve effective chromatographic separation while minimizing the ion suppression effects of the TFA counterion. The detailed MS/MS fragmentation analysis allows for unambiguous confirmation of the dipeptide's sequence. The methodologies and data presented herein serve as a valuable resource for scientists and professionals in peptide analysis and drug development, ensuring accurate and reproducible results.

References

Application Notes and Protocols for the Incorporation of H-Met-Trp-OH into Longer Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful incorporation of the dipeptide H-Met-Trp-OH into longer peptide sequences using solid-phase peptide synthesis (SPPS). The protocols address the specific challenges associated with the methionine and tryptophan residues, providing strategies to minimize side reactions and ensure high purity of the final peptide product.

Introduction

The incorporation of methionine (Met) and tryptophan (Trp) residues into synthetic peptides can be challenging due to their susceptibility to oxidation and acid-catalyzed side reactions. The thioether side chain of methionine is readily oxidized to methionine sulfoxide (Met(O)), while the indole ring of tryptophan can be modified by carbocations generated during the cleavage of protecting groups.[1][2][3][4][5][6][7] This document outlines optimized protocols for the coupling of H-Met-Trp-OH and subsequent peptide elongation, as well as cleavage and deprotection strategies to mitigate these side reactions.

Chemical Properties of H-Met-Trp-OH

The dipeptide H-Met-Trp-OH is formed from L-methionine and L-tryptophan residues.[8] Understanding its basic chemical properties is crucial for its effective use in peptide synthesis.

PropertyValueReference
CAS Number 60535-02-6[8][9][10][11]
Molecular Formula C16H21N3O3S[10][12]
Molecular Weight 335.42 g/mol [10][12]
Boiling Point (Predicted) 667.9±55.0 °C[8]
Density (Predicted) 1.327±0.06 g/cm3 [8]
pKa (Predicted) 3.11±0.10[8]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating H-Met-Trp-OH into a peptide sequence via Fmoc-based SPPS is depicted below. This process involves the sequential addition of amino acids to a growing peptide chain attached to a solid support.

SPPS_Workflow Resin 1. Resin Preparation Coupling 2. Coupling of First Amino Acid Resin->Coupling Deprotection 3. Fmoc Deprotection Coupling->Deprotection Wash1 4. Washing Deprotection->Wash1 Dipeptide_Coupling 5. Coupling of Fmoc-Trp(Boc)-OH Wash1->Dipeptide_Coupling Deprotection2 6. Fmoc Deprotection Dipeptide_Coupling->Deprotection2 Wash2 7. Washing Deprotection2->Wash2 Met_Coupling 8. Coupling of Fmoc-Met-OH Wash2->Met_Coupling Elongation 9. Peptide Elongation Met_Coupling->Elongation Cleavage 10. Cleavage and Deprotection Elongation->Cleavage Purification 11. Purification and Analysis Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis.

Protocol for Incorporating H-Met-Trp-OH as a Dipeptide Unit

This protocol assumes the synthesis of a peptide with the C-terminal sequence ...-Met-Trp-Xaa-... where H-Met-Trp-OH is coupled to the N-terminus of a resin-bound amino acid (Xaa).

Materials:

  • Fmoc-protected amino acids

  • H-Met-Trp-OH

  • Rink Amide resin (or other suitable resin)

  • Coupling reagents: HATU, HBTU, or DCC/HOBt[13][14][15]

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[13][15]

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail (see section 3.4)

  • Washing solvents: DMF, DCM, Isopropanol

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin according to standard SPPS protocols.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the first amino acid using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • H-Met-Trp-OH Coupling:

    • Dissolve H-Met-Trp-OH (1.5 eq.), coupling reagent (e.g., HATU, 1.45 eq.), and a base (e.g., DIPEA, 3 eq.) in DMF.

    • Add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Peptide Elongation: Continue the peptide synthesis by coupling subsequent Fmoc-protected amino acids using standard protocols.

Stepwise Incorporation of Methionine and Tryptophan

Alternatively, the methionine and tryptophan residues can be incorporated sequentially. To minimize side reactions, it is highly recommended to use a Boc protecting group on the indole side chain of tryptophan (Fmoc-Trp(Boc)-OH).[5]

Stepwise_Incorporation Start Resin-Bound Peptide Couple_Trp Couple Fmoc-Trp(Boc)-OH Start->Couple_Trp Deprotect_Trp Fmoc Deprotection Couple_Trp->Deprotect_Trp Wash_Trp Wash Deprotect_Trp->Wash_Trp Couple_Met Couple Fmoc-Met-OH Wash_Trp->Couple_Met Deprotect_Met Fmoc Deprotection Couple_Met->Deprotect_Met Wash_Met Wash Deprotect_Met->Wash_Met Continue Continue Peptide Elongation Wash_Met->Continue

Caption: Stepwise incorporation of Trp and Met residues.

Cleavage and Deprotection

The final cleavage from the resin and removal of side-chain protecting groups is a critical step where side reactions involving methionine and tryptophan are most likely to occur.[2][3][7] The use of a scavenger-containing cleavage cocktail is essential.

Recommended Cleavage Cocktail:

ReagentPercentagePurpose
Trifluoroacetic Acid (TFA)90%Cleavage and deprotection
Triisopropylsilane (TIS)5%Scavenger for carbocations
1,2-Ethanedithiol (EDT)2.5%Scavenger, prevents Met oxidation
Water2.5%Scavenger

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail to the resin.

  • Incubate for 2-4 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

A recently developed cleavage solution that has been shown to eradicate oxidation and reduce S-alkylation of methionine involves the use of TFA-anisole-trimethylsilyl chloride (TMSCl)-Me2S with the addition of triphenyl phosphine.[2][3][7][16] For peptides also containing Cysteine, the addition of TIS to this mixture is recommended.[2][3][7][16]

Mitigation of Side Reactions

The primary side reactions involving methionine and tryptophan during SPPS are oxidation and alkylation. The following diagram illustrates these pathways and the points of intervention.

Side_Reactions cluster_Met Methionine Side Reactions cluster_Trp Tryptophan Side Reactions cluster_Mitigation Mitigation Strategies Met Methionine Met_O Methionine Sulfoxide (Met(O)) Met->Met_O Oxidation Met_S S-alkylation Met->Met_S Alkylation (t-butyl cations) Scavengers Scavengers (TIS, EDT) Met_S->Scavengers Prevented by Trp Tryptophan Trp_alkyl Alkylation (t-butyl cations) Trp->Trp_alkyl Trp_alkyl->Scavengers Prevented by Boc_Trp Use of Trp(Boc) Trp_alkyl->Boc_Trp Prevented by

Caption: Side reactions of Met and Trp and mitigation strategies.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the incorporation of H-Met-Trp-OH.

ParameterRecommended ConditionExpected OutcomePotential Issues
Coupling Reagent HATU/DIPEAHigh coupling efficiency, low racemizationCost
HBTU/DIPEAGood coupling efficiencyPotential for side reactions
DCC/HOBtCost-effectiveFormation of insoluble DCU byproduct
Trp Protection Boc side-chain protectionMinimizes alkylation of the indole ringAdditional cost for protected amino acid
Cleavage Cocktail TFA/TIS/EDT/H2OEfficient cleavage with minimal side reactionsOdor of thiols
TFA/Anisole/TMSCl/Me2S/PPh3Eradicates Met oxidation, reduces S-alkylationMore complex cocktail preparation

Conclusion

The successful incorporation of H-Met-Trp-OH into a longer peptide sequence is achievable with careful consideration of the unique chemical properties of both methionine and tryptophan. By employing appropriate protecting group strategies, optimized coupling conditions, and scavenger-containing cleavage cocktails, researchers can synthesize high-purity peptides containing this dipeptide unit. The protocols and guidelines presented here provide a comprehensive framework for navigating the challenges associated with these sensitive amino acid residues.

References

Application Notes and Protocols: H-Met-Trp-OH.TFA in Peptide Library Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-Trp-OH.TFA, the trifluoroacetate salt of the dipeptide Methionyl-Tryptophan, is a valuable building block for the synthesis of peptide libraries. Its constituent amino acids, methionine and tryptophan, are known to confer important biological activities to peptides, including antioxidant and cell signaling modulatory properties. The trifluoroacetate salt form enhances the solubility and stability of the dipeptide, making it highly suitable for use in various stages of drug discovery, from library synthesis to biological screening.

These application notes provide a comprehensive overview of the potential uses of this compound in peptide library screening for the discovery of novel therapeutic leads. The protocols outlined below describe a general workflow for screening a one-bead-one-compound (OBOC) peptide library and subsequently characterizing the identified hits for their antioxidant and c-MET signaling inhibitory activities.

Potential Applications

Peptide libraries incorporating H-Met-Trp-OH can be screened for a variety of biological activities, including but not limited to:

  • Antioxidant Activity: Methionine and tryptophan residues are known to possess radical scavenging properties. Peptides containing these residues can be potent antioxidants, protecting cells from oxidative stress- Massociated damage implicated in numerous diseases.

  • Modulation of c-MET Signaling: The c-MET receptor tyrosine kinase is a key regulator of cell proliferation, migration, and invasion. Dysregulation of the c-MET signaling pathway is a hallmark of various cancers. Peptide libraries can be screened for inhibitors of this pathway, offering potential anti-cancer therapeutic agents.

  • Neuroscience Research: Tryptophan is a precursor to the neurotransmitter serotonin. Peptides containing tryptophan may have applications in neuroscience research, potentially influencing mood and cognitive functions.

Data Presentation

The following tables present hypothetical quantitative data for two hit peptides, designated as Hit-Pep1 and Hit-Pep2, identified from a peptide library screen. These peptides are assumed to have been synthesized using H-Met-Trp-OH as a core component.

Table 1: In Vitro Antioxidant Activity of Hit Peptides

PeptideDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)
Hit-Pep115.88.2
Hit-Pep225.312.5
Ascorbic Acid (Control)5.23.1

Table 2: Cell-Based Antioxidant Activity of Hit Peptides in H2O2-induced Oxidative Stress Model

Peptide (at 10 µM)Cell Viability (%)Intracellular ROS Level (% of Control)
Control (no H2O2)100100
H2O2 only52250
Hit-Pep1 + H2O285120
Hit-Pep2 + H2O278145

Table 3: Inhibition of c-MET Kinase Activity by Hit Peptides

Peptidec-MET Kinase Inhibition IC50 (µM)
Hit-Pep15.7
Hit-Pep218.9
Crizotinib (Control)0.02

Experimental Protocols

One-Bead-One-Compound (OBOC) Peptide Library Screening

This protocol describes a general workflow for the synthesis and screening of an OBOC peptide library to identify peptides that bind to a target of interest (e.g., a purified protein or a cell surface receptor).

Materials:

  • Amino acid building blocks (including this compound)

  • TentaGel resin beads

  • Peptide synthesis reagents (coupling agents, deprotection solutions)

  • Target molecule (biotinylated)

  • Streptavidin-conjugated fluorescent probe (e.g., Streptavidin-FITC)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or bead sorter

Procedure:

  • Library Synthesis (Split-and-Pool Method):

    • Divide the TentaGel resin beads into a number of equal portions corresponding to the number of amino acids to be coupled in the first position.

    • Couple a different amino acid to each portion of the resin.

    • Pool all the resin portions and mix thoroughly.

    • Split the pooled resin again into equal portions.

    • Couple the second amino acid to each portion.

    • Repeat the pool-and-split steps for the desired peptide length. This process results in each bead displaying a unique peptide sequence.

  • Library Screening:

    • Wash the peptide library beads with PBS.

    • Incubate the beads with the biotinylated target molecule in PBS for 1 hour at room temperature with gentle agitation.

    • Wash the beads thoroughly with PBS to remove unbound target molecules.

    • Incubate the beads with a streptavidin-conjugated fluorescent probe for 30 minutes in the dark.

    • Wash the beads with PBS to remove the unbound fluorescent probe.

  • Hit Identification:

    • Visually inspect the beads under a fluorescence microscope and manually isolate the fluorescently labeled "hit" beads. Alternatively, use an automated bead sorter for high-throughput screening.

    • Determine the amino acid sequence of the peptide on the isolated hit beads using techniques such as Edman degradation or mass spectrometry.

OBOC_Screening_Workflow cluster_synthesis Library Synthesis cluster_screening Screening cluster_identification Hit Identification start TentaGel Resin split1 Split Resin start->split1 couple1 Couple Amino Acid 1 split1->couple1 pool1 Pool Resin couple1->pool1 split2 Split Resin pool1->split2 couple2 Couple Amino Acid 2 split2->couple2 pool2 Pool & Repeat couple2->pool2 library OBOC Peptide Library pool2->library incubate_target Incubate with Biotinylated Target library->incubate_target wash1 Wash incubate_target->wash1 incubate_probe Incubate with Fluorescent Probe wash1->incubate_probe wash2 Wash incubate_probe->wash2 isolate_hits Isolate Fluorescent Beads wash2->isolate_hits sequence Sequence Analysis (MS/Edman) isolate_hits->sequence identified_hits Identified Hit Peptides sequence->identified_hits

Figure 1: One-Bead-One-Compound (OBOC) peptide library screening workflow.
In Vitro Antioxidant Activity Assays

a. DPPH Radical Scavenging Assay

This assay measures the ability of a peptide to donate a hydrogen atom to the stable DPPH radical.

Procedure:

  • Prepare a stock solution of the hit peptide in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the peptide stock solution.

  • In a 96-well plate, add the peptide dilutions.

  • Add a methanolic solution of DPPH to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

b. ABTS Radical Cation Scavenging Assay

This assay measures the ability of a peptide to scavenge the pre-formed ABTS radical cation.

Procedure:

  • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the hit peptide.

  • Add the peptide dilutions to a 96-well plate.

  • Add the diluted ABTS radical solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value.

Cell-Based Antioxidant Assay

This protocol assesses the ability of a peptide to protect cells from oxidative stress induced by hydrogen peroxide (H2O2).

Procedure:

  • Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of the hit peptide for 1 hour.

  • Induce oxidative stress by adding H2O2 to the cells for a specified duration.

  • Measure cell viability using an MTT assay.

  • Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA.

c-MET Kinase Activity Assay

This assay determines the inhibitory effect of a peptide on the kinase activity of the c-MET receptor.

Procedure:

  • Use a commercially available c-MET kinase assay kit.

  • In a 96-well plate, add the recombinant c-MET enzyme, a specific substrate peptide, and ATP.

  • Add various concentrations of the hit peptide to the wells.

  • Incubate the plate at 30°C for the recommended time.

  • Stop the reaction and measure the amount of phosphorylated substrate, often using a luminescence-based detection method.

  • Calculate the percentage of c-MET kinase inhibition and determine the IC50 value.

Signaling_Pathways cluster_antioxidant Antioxidant Mechanism cluster_cMET c-MET Signaling Inhibition ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized Species Cell_Damage Cellular Damage ROS->Cell_Damage Peptide_AO H-Met-Trp-OH Containing Peptide Peptide_AO->Neutralized_ROS Scavenges Peptide_AO->Cell_Damage Inhibits HGF HGF cMET c-MET Receptor HGF->cMET Activates PI3K_AKT PI3K/Akt Pathway cMET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMET->RAS_MAPK Peptide_Inhibitor H-Met-Trp-OH Containing Peptide Peptide_Inhibitor->cMET Inhibits Proliferation Cell Proliferation PI3K_AKT->Proliferation Invasion Invasion & Metastasis PI3K_AKT->Invasion RAS_MAPK->Proliferation RAS_MAPK->Invasion

Figure 2: Potential mechanisms of action for hit peptides.

Conclusion

This compound is a promising chemical entity for the generation of diverse peptide libraries aimed at discovering novel therapeutic leads. The protocols provided herein offer a framework for screening such libraries and characterizing the identified hits for their potential antioxidant and anti-cancer properties. The inherent biological activities of methionine and tryptophan, combined with the versatility of combinatorial peptide library screening, make this dipeptide a valuable tool for researchers in the field of drug discovery.

Application Note & Protocol: H-Met-Trp-OH.TFA in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The dipeptide H-Met-Trp-OH (Methionyl-Tryptophan), provided as a trifluoroacetate (TFA) salt, is a subject of growing interest in cell biology and drug discovery. Its constituent amino acids, methionine and tryptophan, are precursors to numerous bioactive molecules and are deeply involved in critical cellular processes, including protein synthesis, methylation, and the regulation of inflammatory and metabolic pathways.[1][2][3][4] Recent studies on similar tryptophan-methionine (WM) dipeptides have indicated their potential to suppress neuroinflammation by modulating microglial activation, suggesting a possible role in targeting inflammatory signaling pathways such as NF-κB.[5][6]

This application note provides detailed protocols for cell-based assays to investigate the bioactivity of H-Met-Trp-OH.TFA. We describe two key functional assays: a Nuclear Factor-kappa B (NF-κB) reporter assay to elucidate its effect on this central inflammatory signaling pathway and a nitric oxide (NO) production assay as a marker of its anti-inflammatory potential in macrophages. Additionally, a cell viability assay is included to assess the cytotoxic profile of the compound.

Hypothesized Signaling Pathway

Based on existing literature, we hypothesize that this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling cascade. This pathway is a cornerstone of the inflammatory response.[7][8][9][10][11] Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNFα), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This frees the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to specific DNA response elements and initiates the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). We propose that this compound may interfere with one or more steps in this pathway, leading to a reduction in NF-κB-mediated gene expression.

NF-kappaB Signaling Pathway Hypothesized Modulation of NF-κB Signaling by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Nucleus Nucleus DNA DNA (NF-κB Response Elements) NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (e.g., iNOS, Cytokines) DNA->Genes Induces HMetTrpOH This compound HMetTrpOH->IKK Inhibits? Experimental Workflow Workflow for Assessing this compound Bioactivity start Start cell_culture Cell Seeding (RAW 264.7 or HEK293-NF-κB) start->cell_culture treatment Treatment with This compound cell_culture->treatment stimulation Stimulation (LPS or TNFα) treatment->stimulation incubation Incubation stimulation->incubation assay_split incubation->assay_split viability_assay MTT Assay (Cell Viability) assay_split->viability_assay no_assay Griess Assay (NO Production) assay_split->no_assay nfkb_assay Luciferase Assay (NF-κB Activity) assay_split->nfkb_assay data_analysis Data Analysis viability_assay->data_analysis no_assay->data_analysis nfkb_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols for H-Met-Trp-OH.TFA in Protein-Peptide Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The study of protein-peptide interactions is fundamental to understanding cellular signaling, enzyme regulation, and drug discovery. The tripeptide H-Met-Trp-OH (Methionyl-Tryptophanyl-Hydroxy), supplied as a trifluoroacetate (TFA) salt, represents a valuable tool for investigating these interactions. The presence of methionine and tryptophan residues makes this peptide particularly useful. Tryptophan's intrinsic fluorescence is highly sensitive to its local environment, providing a spectroscopic probe for binding events. Methionine, with its flexible side chain, can be involved in hydrophobic interactions and is also susceptible to oxidation, which can be a useful property to probe binding site accessibility. These characteristics make H-Met-Trp-OH.TFA a versatile peptide for various biophysical and biochemical assays.

These application notes provide an overview of the utility of this compound and detailed protocols for its use in studying protein-peptide interactions.

Key Applications

  • Binding Affinity Determination: Quantify the strength of the interaction between this compound and a target protein.

  • Competitive Binding Assays: Screen for and characterize inhibitors that disrupt the protein-peptide interaction.

  • Structural Studies: Serve as a ligand for co-crystallization with a target protein to elucidate the binding mode at the atomic level.

  • Hotspot Identification: The methionine and tryptophan residues can be used to probe key binding pockets or "hotspots" on a protein surface. The amino acids Trp, Met, and Phe are important for protein-protein interactions.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Formula C25H28N4O4S (Peptide)
Molecular Weight 496.58 g/mol (Peptide)
Purity (HPLC) >95%
Solubility Soluble in water and aqueous buffers
Form Lyophilized powder
Salt Form Trifluoroacetate (TFA)
Table 2: Hypothetical Binding Affinity Data for this compound with Target Protein X
Experimental TechniqueDissociation Constant (Kd)Notes
Isothermal Titration Calorimetry (ITC) 15 µMProvides a complete thermodynamic profile of the interaction (ΔH, ΔS).
Fluorescence Polarization 12 µMMonitors the change in the tumbling rate of the fluorescent peptide upon binding to the larger protein.
Surface Plasmon Resonance (SPR) 18 µMMeasures binding kinetics (kon, koff) in real-time on a sensor surface.

Experimental Protocols

Protocol 1: Determination of Binding Affinity using Intrinsic Tryptophan Fluorescence

This protocol describes how to measure the binding affinity of this compound to a target protein by monitoring the change in tryptophan fluorescence upon binding.

Materials:

  • This compound

  • Target Protein

  • Binding Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in the binding buffer.

    • Prepare a 100 µM stock solution of the target protein in the binding buffer.

  • Experiment Setup:

    • Set the fluorometer with an excitation wavelength of 295 nm and an emission scan range from 310 nm to 400 nm.

    • In a quartz cuvette, add 1 mL of a 1 µM solution of this compound in the binding buffer.

  • Titration:

    • Record the initial fluorescence spectrum of the peptide solution.

    • Add small aliquots (1-5 µL) of the target protein stock solution to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for 2-5 minutes before recording the fluorescence spectrum.

    • Continue the titration until no further change in fluorescence is observed.

  • Data Analysis:

    • Determine the change in fluorescence intensity at the emission maximum as a function of the protein concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).

Protocol 2: Competitive Binding Assay using Fluorescence Polarization

This protocol outlines a competitive binding assay to screen for inhibitors of the protein-H-Met-Trp-OH.TFA interaction.

Materials:

  • This compound (labeled with a fluorescent dye if intrinsic fluorescence is not sufficient)

  • Target Protein

  • Potential Inhibitor Compounds

  • Binding Buffer

  • Fluorescence Plate Reader with polarization filters

Procedure:

  • Preparation of Reagents:

    • Prepare a solution of the target protein at a concentration twice the Kd of the this compound interaction.

    • Prepare a solution of fluorescently labeled this compound at a concentration of 50 nM.

    • Prepare serial dilutions of the inhibitor compounds.

  • Assay Plate Setup:

    • In a 96-well black plate, add 50 µL of the target protein solution to each well.

    • Add 25 µL of the inhibitor dilutions to the respective wells.

    • Add 25 µL of the fluorescently labeled this compound solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.

Visualizations

cluster_workflow Experimental Workflow: Binding Affinity Determination prep Prepare Stock Solutions (Peptide and Protein) titrate Titrate Peptide with Protein prep->titrate measure Measure Fluorescence Change titrate->measure analyze Analyze Data and Fit Binding Curve measure->analyze kd Determine Dissociation Constant (Kd) analyze->kd

Caption: Workflow for determining the binding affinity of this compound.

cluster_pathway Hypothetical Signaling Pathway Inhibition Receptor Receptor Protein Complex Receptor-Peptide Complex Receptor->Complex Binds Peptide H-Met-Trp-OH Peptide->Complex Downstream Downstream Signaling Complex->Downstream Activates Blocked Signaling Blocked Downstream->Blocked Inhibitor Competitive Inhibitor Inhibitor->Receptor Binds Inhibitor->Blocked

Caption: Inhibition of a signaling pathway by a competitive inhibitor.

References

Application Notes and Protocols for H-Met-Trp-OH.TFA in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential therapeutic applications of the dipeptide H-Met-Trp-OH (Methionyl-Tryptophan), particularly focusing on its antioxidant and neuroprotective properties. The trifluoroacetate (TFA) salt is a common form for synthetic peptides resulting from purification processes.

Introduction

H-Met-Trp-OH is a dipeptide composed of methionine and tryptophan. Emerging research has highlighted its potential in drug discovery, primarily due to its significant antioxidant and neuroprotective activities. Studies suggest that this dipeptide may be a promising candidate for the development of therapeutics targeting neurodegenerative diseases such as Alzheimer's disease. The presence of both methionine, a sulfur-containing amino acid, and tryptophan, with its indole side-chain, contributes to its free radical scavenging capabilities.[1][2]

Potential Therapeutic Applications

  • Neuroprotection: H-Met-Trp-OH has demonstrated the ability to suppress neuroinflammation and reduce the pathology associated with Alzheimer's disease in preclinical models.[3][4]

  • Antioxidant Therapy: The dipeptide exhibits potent antioxidant activity, capable of neutralizing reactive oxygen species (ROS), which are implicated in a wide range of diseases.[5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on H-Met-Trp-OH and related dipeptides.

Table 1: Antioxidant Capacity of Methionine and Tryptophan Containing Dipeptides

DipeptideAssayAntioxidant Capacity (µmol TE/µmol)Reference
Met-Trp ABTS Cation-Radical2.60[5]
Trp-Met ABTS Cation-Radical3.30[5]
Met-Trp Peroxyl Radical (ORAC)Additive effect of individual amino acids[5][7]
Trp-Met Peroxyl Radical (ORAC)Additive effect of individual amino acids[5][7]

TE: Trolox Equivalents

Table 2: In-Vivo Efficacy of H-Trp-Met-OH (WM peptide) in a Mouse Model of Alzheimer's Disease

Treatment GroupEffect on Inflammatory CytokinesEffect on Microglia ActivationEffect on Aβ DepositionImprovement in Object Recognition MemoryReference
H-Trp-Met-OH Suppressed productionSuppressed activation and infiltrationReduced in cortex and hippocampusImproved[3]

Table 3: Effect of Tryptophan-Containing Dipeptides on Monoamine Oxidase B (MAO-B) Activity

DipeptideConcentrationInhibition of MAO-B ActivityReference
H-Trp-Tyr-OH (WY) 1 mM48 ± 1.95%[8]
Tryptophan 1 mMNo inhibition[8]

Note: While the direct inhibition by H-Met-Trp-OH was not quantified in this specific study, it was shown to improve memory in a manner consistent with other N-terminal Tryptophan dipeptides that inhibit MAO-B.[8]

Signaling Pathways and Mechanisms of Action

Neuroprotective and Anti-Inflammatory Pathway

In the context of Alzheimer's disease, H-Met-Trp-OH appears to exert its neuroprotective effects by modulating the inflammatory response mediated by microglia. By suppressing the activation of these immune cells in the brain, the dipeptide reduces the production of pro-inflammatory cytokines and diminishes the infiltration of activated microglia around amyloid-β (Aβ) plaques. This, in turn, leads to a reduction in Aβ deposition and an improvement in cognitive function.[3][4]

G MetTrp H-Met-Trp-OH Microglia Microglia Activation MetTrp->Microglia Inhibits Cognition Cognitive Decline MetTrp->Cognition Improves Cytokines Inflammatory Cytokine Production Microglia->Cytokines Leads to Infiltration Microglial Infiltration around Aβ Microglia->Infiltration Leads to Abeta Aβ Deposition Infiltration->Abeta Contributes to Abeta->Cognition Contributes to

Neuroprotective Pathway of H-Met-Trp-OH.
Dopaminergic System Modulation

Dipeptides with an N-terminal tryptophan, including H-Met-Trp-OH, have been shown to improve memory by modulating the dopamine system.[8] One proposed mechanism is the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine. By inhibiting MAO-B, these dipeptides can increase dopamine levels in key brain regions like the hippocampus and frontal cortex, thereby enhancing cognitive function.[8]

G NTrpDipeptides N-Terminal Tryptophan Dipeptides (e.g., H-Met-Trp-OH) MAOB Monoamine Oxidase B (MAO-B) NTrpDipeptides->MAOB Inhibits DopamineLevels Increased Dopamine Levels (Hippocampus, Frontal Cortex) NTrpDipeptides->DopamineLevels Leads to Dopamine Dopamine Degradation MAOB->Dopamine Catalyzes Memory Memory Improvement DopamineLevels->Memory Results in G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_prep Prepare ABTS•+ Solution Working_sol Dilute to Absorbance 0.7 ABTS_prep->Working_sol Add_peptide Add H-Met-Trp-OH to Plate Add_ABTS Add ABTS•+ Working Solution Add_peptide->Add_ABTS Incubate Incubate Add_ABTS->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Standard_curve Prepare Trolox Standard Curve Calculate Calculate % Inhibition and TE Standard_curve->Calculate G cluster_analysis Tissue Analysis Animal_grouping Group 5xFAD Mice (Vehicle vs. H-Met-Trp-OH) Dosing Oral Administration of H-Met-Trp-OH Animal_grouping->Dosing Behavioral_test Cognitive Behavioral Testing Dosing->Behavioral_test Tissue_collection Brain Tissue Collection Behavioral_test->Tissue_collection IHC Immunohistochemistry (Aβ plaques, Microglia) Tissue_collection->IHC ELISA ELISA (Inflammatory Cytokines) Tissue_collection->ELISA Data_analysis Statistical Data Analysis IHC->Data_analysis ELISA->Data_analysis

References

Application Note: Quantitative Analysis of H-Met-Trp-OH in Biological Samples using UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of the dipeptide H-Met-Trp-OH in human plasma. The method utilizes a simple protein precipitation step followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with multiple reaction monitoring (MRM). This protocol provides the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers, scientists, and drug development professionals investigating the pharmacokinetic and pharmacodynamic properties of H-Met-Trp-OH.

Introduction

The dipeptide H-Met-Trp-OH, composed of methionine and tryptophan, is of growing interest in biomedical research due to the known biological activities of its constituent amino acids and related peptides. Dipeptides containing methionine and tryptophan have been noted for their potential antioxidant properties[1]. Tryptophan-containing peptides, for instance, have been shown to modulate inflammatory responses in microglia and may play a role in neuroprotection[2]. Accurate quantification of H-Met-Trp-OH in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile and for elucidating its potential therapeutic effects.

This method employs UHPLC-MS/MS, a highly selective and sensitive analytical technique ideal for the quantification of small molecules in complex biological fluids[3][4]. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects[5].

Experimental

Materials and Reagents
  • H-Met-Trp-OH analytical standard

  • H-Met-Trp-OH-d5 (or other suitable stable isotope-labeled internal standard, custom synthesis may be required)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (sourced from a certified vendor)

Sample Preparation

A protein precipitation method is used for the extraction of H-Met-Trp-OH from plasma samples.[6][7][8]

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., 1 µg/mL of H-Met-Trp-OH-d5 in 50% methanol).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A (see UHPLC conditions).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

UHPLC Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

Mass Spectrometry Conditions
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 150 L/hr

  • Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are proposed for the quantification and confirmation of H-Met-Trp-OH and its stable isotope-labeled internal standard. These transitions are predicted based on the structures and common fragmentation patterns of peptides containing methionine and tryptophan. Optimization of collision energies should be performed on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV) (Predicted)Purpose
H-Met-Trp-OH336.1188.110020Quantifier
H-Met-Trp-OH336.1130.110025Qualifier
H-Met-Trp-OH-d5 (IS)341.1193.110020Quantifier

Results and Discussion

Method Validation

The analytical method should be validated according to regulatory guidelines for bioanalytical method validation. The following parameters are typically assessed:

  • Linearity: The method is expected to be linear over a concentration range of 1 to 1000 ng/mL.

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the LLOQ).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions.

Representative Quantitative Data

The following table summarizes the expected performance characteristics of the method. This data is representative and should be confirmed by the end-user.

ParameterH-Met-Trp-OH
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 1 ng/mL
Accuracy at LLOQ 85 - 115%
Precision at LLOQ < 20%
Intra-day Accuracy 90 - 110%
Intra-day Precision < 15%
Inter-day Accuracy 90 - 110%
Inter-day Precision < 15%
Mean Extraction Recovery ~85%
Matrix Effect Minimal

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for H-Met-Trp-OH Quantification cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Inject into UHPLC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of H-Met-Trp-OH calibration->quantification

Caption: Workflow for H-Met-Trp-OH Analysis.

Potential Signaling Pathway

Dipeptides containing methionine and tryptophan are known for their antioxidant properties. A key signaling pathway involved in the cellular antioxidant response is the Keap1-Nrf2 pathway.[2][9][10]

G Figure 2: Keap1-Nrf2 Antioxidant Response Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Met_Trp H-Met-Trp-OH Keap1_Nrf2 Keap1-Nrf2 Complex Met_Trp->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Antioxidant_enzymes Expression of Antioxidant Genes (e.g., SOD, CAT, GPx) ARE->Antioxidant_enzymes

Caption: Keap1-Nrf2 Antioxidant Pathway.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of H-Met-Trp-OH in human plasma using UHPLC-MS/MS. The method is sensitive, selective, and suitable for high-throughput analysis in a research setting. The provided workflow and potential signaling pathway diagrams offer a comprehensive overview for researchers investigating the biological significance of this dipeptide.

References

Application Notes and Protocols for the Solid-Phase Synthesis of H-Met-Trp-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the solid-phase synthesis of the dipeptide H-Met-Trp-OH. The protocols outlined below utilize Fmoc (9-fluorenylmethoxycarbonyl) protection chemistry, a widely adopted method for peptide synthesis.

Introduction

Solid-phase peptide synthesis (SPPS) offers a robust and efficient methodology for the chemical synthesis of peptides. By anchoring the initial amino acid to an insoluble resin support, reagents can be used in excess to drive reactions to completion, with purification simplified to washing the resin. This document details the synthesis of H-Met-Trp-OH, a dipeptide containing the sensitive amino acid residues methionine and tryptophan. Special consideration is given to the protection of the tryptophan indole side chain and the prevention of methionine oxidation throughout the synthesis and during the final cleavage from the resin.

The use of Fmoc-Trp(Boc)-OH is recommended to shield the tryptophan indole side chain from modification during the acidic conditions of cleavage.[1] The Boc (tert-butoxycarbonyl) protecting group is labile to strong acid and is removed simultaneously with the cleavage of the peptide from the resin. Methionine is susceptible to oxidation, which can be mitigated by the use of appropriate scavengers in the cleavage cocktail.[2][3]

Materials and Reagents

The following tables summarize the necessary materials and reagents for the synthesis.

Table 1: Resins and Amino Acids

CompoundSupplierNotes
2-Chlorotrityl chloride resinVariousSuitable for the synthesis of C-terminal carboxylic acids.
Fmoc-Trp(Boc)-OHVariousBoc protection of the indole side chain prevents side reactions.[4][5]
Fmoc-Met-OHVariousStandard methionine derivative for Fmoc SPPS.[2]

Table 2: Solvents and Reagents

ReagentPurpose
Dichloromethane (DCM)Resin swelling, washing, solvent for coupling
N,N-Dimethylformamide (DMF)Resin swelling, washing, solvent for deprotection and coupling
N,N-Diisopropylethylamine (DIPEA)Base for coupling reactions
PiperidineReagent for Fmoc deprotection
Methanol (MeOH)Capping of unreacted sites on the resin
Trifluoroacetic acid (TFA)Cleavage of the peptide from the resin
Triisopropylsilane (TIS)Scavenger to prevent side reactions during cleavage
1,2-Ethanedithiol (EDT)Scavenger to prevent side reactions during cleavage
PhenolScavenger to prevent side reactions during cleavage
ThioanisoleScavenger to prevent side reactions during cleavage
Water (H₂O)Component of the cleavage cocktail
Diethyl ether (cold)Precipitation of the cleaved peptide
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Coupling reagent
HOBt (Hydroxybenzotriazole)Coupling reagent additive to suppress racemization

Experimental Protocols

The following sections provide detailed step-by-step protocols for the solid-phase synthesis of H-Met-Trp-OH.

Workflow Diagram

SPPS_Workflow Resin 2-Chlorotrityl Chloride Resin Loading 1. Loading of Fmoc-Trp(Boc)-OH Resin->Loading Capping 2. Capping Loading->Capping Deprotection1 3. Fmoc Deprotection Capping->Deprotection1 Coupling 4. Coupling of Fmoc-Met-OH Deprotection1->Coupling Deprotection2 5. Fmoc Deprotection Coupling->Deprotection2 Cleavage 6. Cleavage and Deprotection Deprotection2->Cleavage Precipitation 7. Precipitation Cleavage->Precipitation Peptide H-Met-Trp-OH Precipitation->Peptide

Caption: Workflow for the solid-phase synthesis of H-Met-Trp-OH.

Loading of the First Amino Acid (Fmoc-Trp(Boc)-OH) onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the C-terminal amino acid to the resin.

Table 3: Protocol for Loading Fmoc-Trp(Boc)-OH

StepProcedureReagents and Conditions
1Resin SwellingSwell 1 g of 2-chlorotrityl chloride resin in 10 mL of DCM for 30 minutes in a reaction vessel.
2Amino Acid Solution PreparationDissolve 2 equivalents of Fmoc-Trp(Boc)-OH in DCM. Add 4 equivalents of DIPEA.
3Loading ReactionDrain the DCM from the swollen resin and add the amino acid solution. Agitate the mixture for 1-2 hours at room temperature.
4CappingAdd 1 mL of methanol to the reaction vessel and agitate for 15-30 minutes to cap any unreacted chlorotrityl groups.
5WashingDrain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
6DryingDry the resin under vacuum.
Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

Table 4: Protocol for Fmoc Deprotection

StepProcedureReagents and Conditions
1Resin SwellingSwell the resin in DMF for 30 minutes.
2DeprotectionDrain the DMF and add a 20% solution of piperidine in DMF. Agitate for 20 minutes at room temperature.
3WashingDrain the piperidine solution and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
Coupling of the Second Amino Acid (Fmoc-Met-OH)

This protocol describes the formation of the peptide bond between the resin-bound tryptophan and the incoming methionine.

Table 5: Protocol for Coupling Fmoc-Met-OH

StepProcedureReagents and Conditions
1Activation of Amino AcidIn a separate vessel, dissolve 3 equivalents of Fmoc-Met-OH, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF. Add 6 equivalents of DIPEA and allow to pre-activate for 5-10 minutes.
2Coupling ReactionAdd the activated amino acid solution to the deprotected resin from the previous step. Agitate the mixture for 1-2 hours at room temperature.
3WashingDrain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
4Monitoring (Optional)Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Final Fmoc Deprotection

Repeat the Fmoc deprotection protocol (Table 4) to remove the Fmoc group from the N-terminal methionine.

Cleavage and Deprotection

This final step cleaves the synthesized dipeptide from the resin and removes the Boc side-chain protecting group from tryptophan. Due to the presence of methionine and tryptophan, a scavenger-containing cleavage cocktail is crucial. "Reagent K" is a suitable choice for this purpose.[6]

Table 6: Protocol for Cleavage and Deprotection using Reagent K

StepProcedureReagents and Conditions
1Resin PreparationWash the deprotected peptide-resin with DCM (3x) and dry it under vacuum.
2Cleavage Cocktail PreparationPrepare "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (v/v).[6]
3Cleavage ReactionAdd the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 1.5-2 hours.[6]
4Peptide CollectionFilter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.
5Peptide PrecipitationAdd the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
6IsolationCentrifuge or filter to collect the precipitated peptide. Wash the peptide with cold diethyl ether and dry under vacuum.

Data Presentation

Table 7: Summary of Reagent Equivalents and Reaction Times

StepReagentEquivalents (relative to resin loading)Reaction Time
Loading Fmoc-Trp(Boc)-OH21-2 hours
DIPEA41-2 hours
Capping Methanol-15-30 minutes
Fmoc Deprotection 20% Piperidine in DMF-20 minutes
Coupling Fmoc-Met-OH31-2 hours
HBTU31-2 hours
HOBt31-2 hours
DIPEA61-2 hours
Cleavage Reagent K-1.5-2 hours

Concluding Remarks

The protocols described provide a detailed framework for the successful solid-phase synthesis of H-Met-Trp-OH. Adherence to these guidelines, particularly the use of a protected tryptophan derivative and an appropriate cleavage cocktail, is essential for obtaining the desired dipeptide in high purity and yield. Post-synthesis purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), is recommended to isolate the target peptide from any minor impurities. Characterization by mass spectrometry and NMR spectroscopy should be performed to confirm the identity and purity of the final product.

References

Application Notes and Protocols for the Crystallization of H-Met-Trp-OH for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of the three-dimensional structure of small molecules and peptides at atomic resolution is crucial for understanding their biological function and for rational drug design. X-ray crystallography remains the gold standard for this purpose, but its success hinges on the ability to grow high-quality single crystals. This document provides detailed application notes and protocols for the crystallization of the dipeptide H-Met-Trp-OH (Methionyl-Tryptophan).

The protocols described herein are based on established methodologies for the crystallization of small peptides and amino acids. While a specific crystal structure for H-Met-Trp-OH is not publicly available, the provided methods offer a robust starting point for researchers aiming to obtain diffraction-quality crystals. The strategies focus on common crystallization techniques such as vapor diffusion and slow evaporation, and provide guidance on screening various chemical and physical parameters.

General Principles of Dipeptide Crystallization

The crystallization of a dipeptide like H-Met-Trp-OH involves the controlled precipitation of the molecule from a supersaturated solution. This process is influenced by a variety of factors that must be carefully controlled to promote the formation of a well-ordered crystal lattice.

Key Factors Influencing Crystallization:

  • Purity of the Dipeptide: High purity (>98%) is essential as impurities can inhibit nucleation and crystal growth.[1]

  • Solvent and Precipitant System: The choice of solvent and precipitant is critical. The dipeptide should be soluble in the solvent but sparingly soluble in the precipitant.

  • Concentration: The dipeptide concentration must be high enough to achieve supersaturation upon the addition of a precipitant or a change in conditions.[1]

  • pH: The pH of the solution can significantly affect the charge state of the dipeptide's amino and carboxyl groups, influencing its solubility and intermolecular interactions.

  • Temperature: Temperature affects solubility and the kinetics of nucleation and crystal growth.[1] Controlling temperature can be a powerful tool to induce crystallization.

  • Additives: Small molecules, salts, or buffers can influence crystal packing and morphology.

Experimental Protocols

The following protocols are recommended starting points for the crystallization of H-Met-Trp-OH. It is highly advised to perform initial screening using a variety of conditions to identify promising leads for optimization.

Materials and Reagents
  • H-Met-Trp-OH (purity >98%)

  • Solvents: Deionized water, Ethanol, Methanol, Isopropanol

  • Precipitants: 2-Propanol, Acetone, Dioxane, Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 400, PEG 3350)

  • Buffers: Sodium acetate, HEPES, Tris-HCl

  • Crystallization plates (24- or 96-well)

  • Glass coverslips

  • Microscopes for crystal visualization

Protocol 1: Vapor Diffusion - Hanging Drop Method

The hanging drop vapor diffusion method is a widely used technique for protein and peptide crystallization.[2] It allows for a slow and controlled increase in the concentration of the dipeptide and precipitant, promoting the growth of well-ordered crystals.

Procedure:

  • Prepare the Reservoir Solution: In each well of a 24-well crystallization plate, pipette 500 µL of the reservoir solution. The reservoir solution consists of a buffered solution containing a precipitant. A starting screen could include:

    • 0.1 M Sodium acetate pH 4.6, 20% v/v 2-Propanol

    • 0.1 M HEPES pH 7.5, 10% w/v PEG 3350

    • 0.1 M Tris-HCl pH 8.5, 1.0 M Sodium chloride

  • Prepare the Dipeptide Solution: Dissolve H-Met-Trp-OH in deionized water to a final concentration of 10-20 mg/mL.

  • Set up the Hanging Drop:

    • On a siliconized glass coverslip, place a 1 µL drop of the dipeptide solution.

    • Add 1 µL of the reservoir solution to the dipeptide drop.

    • Invert the coverslip and place it over the corresponding well of the crystallization plate, ensuring an airtight seal with vacuum grease.

  • Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) in a vibration-free environment.

  • Monitoring: Regularly inspect the drops under a microscope for crystal growth over several days to weeks.

Protocol 2: Slow Evaporation Method

This technique is straightforward and relies on the slow evaporation of a solvent to increase the concentration of the dipeptide to the point of supersaturation and crystallization.

Procedure:

  • Prepare a Saturated Solution: Prepare a nearly saturated solution of H-Met-Trp-OH in a suitable solvent or solvent mixture (e.g., water/ethanol). To do this, add the dipeptide to the solvent until a small amount of solid material no longer dissolves.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • Evaporation: Transfer the filtered solution to a small, clean vial. Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a quiet, vibration-free location at a constant temperature.

  • Observation: Monitor the vial for the formation of crystals over time.

Data Presentation

While specific crystallographic data for H-Met-Trp-OH is not available in the literature, the following table presents data from the crystal structures of the closely related dipeptides, L-glycyl-L-methionine (Gly-Met) and L-methionyl-L-glycine (Met-Gly), to provide an example of the type of quantitative data obtained from a successful X-ray crystallography experiment.

ParameterGly-Met[3]Met-Gly[3]
Crystal Data
Chemical FormulaC₇H₁₄N₂O₃SC₇H₁₄N₂O₃S
Molecular Weight ( g/mol )206.26206.26
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁P2₁2₁2₁
Unit Cell Dimensions
a (Å)6.2517 (2)5.2521 (3)
b (Å)5.4935 (2)11.4126 (7)
c (Å)14.5686 (6)16.5403 (10)
α (°)9090
β (°)91.147 (4)90
γ (°)9090
Volume (ų)500.25 (3)991.73 (10)
Data Collection
Radiation (Å)Mo Kα (0.71073)Mo Kα (0.71073)
Temperature (K)9090
Refinement
R-factor (%)2.592.01

Visualizations

The following diagrams illustrate the logical workflow of the crystallization process.

Crystallization_Workflow General Crystallization Workflow cluster_prep Preparation cluster_screening Crystallization Screening cluster_optimization Optimization cluster_analysis Analysis Purification Dipeptide Purification (>98%) Preparation Preparation of Stock Solutions (Dipeptide, Buffers, Precipitants) Purification->Preparation Screening High-Throughput Screening (Vapor Diffusion, etc.) Preparation->Screening Monitoring Microscopic Monitoring for Hits (Crystals, Precipitate) Screening->Monitoring Optimization Optimization of Hit Conditions (Concentration, pH, Temperature) Monitoring->Optimization Growth Growth of Diffraction-Quality Single Crystals Optimization->Growth Harvesting Crystal Harvesting and Cryo-protection Growth->Harvesting Diffraction X-ray Diffraction Data Collection Harvesting->Diffraction Structure Structure Solution and Refinement Diffraction->Structure

Caption: A flowchart outlining the major stages of a typical X-ray crystallography project, from sample preparation to structure determination.

Vapor_Diffusion_Method Hanging Drop Vapor Diffusion Workflow cluster_setup Experimental Setup cluster_equilibration Equilibration and Growth cluster_outcome Observation Reservoir Pipette Reservoir Solution into Well Drop Mix Dipeptide and Reservoir Solution on Coverslip Reservoir->Drop Seal Invert Coverslip and Seal Well Drop->Seal Vapor Vapor Diffusion from Drop to Reservoir Seal->Vapor Supersaturation Increased Concentration Leads to Supersaturation Vapor->Supersaturation Nucleation Crystal Nucleation and Growth Supersaturation->Nucleation Observe Microscopic Observation Nucleation->Observe Crystals Single Crystals Observe->Crystals Precipitate Amorphous Precipitate Observe->Precipitate Clear Clear Drop Observe->Clear

Caption: A detailed workflow for setting up a hanging drop vapor diffusion crystallization experiment.

References

Troubleshooting & Optimization

Technical Support Center: H-Met-Trp-OH.TFA Aggregation and Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding aggregation issues encountered with the dipeptide H-Met-Trp-OH.TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

This compound is the trifluoroacetate salt of the dipeptide Methionyl-Tryptophan. Aggregation, the self-association of peptide molecules, is a significant concern as it can lead to loss of solubility, reduced biological activity, and challenges in formulation and analysis. The presence of both a hydrophobic tryptophan residue and an oxidation-prone methionine residue in the peptide sequence can contribute to its aggregation propensity.

Q2: What are the primary drivers of this compound aggregation?

Several factors can contribute to the aggregation of this compound:

  • Hydrophobic Interactions: The indole ring of the tryptophan residue is highly hydrophobic and can participate in intermolecular π-π stacking, driving self-assembly and aggregation.[1][2][3]

  • Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide. This modification can alter the peptide's conformation and potentially promote the formation of aggregates.[4][5][6][7][8]

  • Influence of TFA Counterion: Trifluoroacetic acid (TFA) is often a remnant from peptide synthesis and purification. The TFA counterion can influence the peptide's secondary structure, solubility, and overall propensity to aggregate.[9]

  • Concentration: Higher peptide concentrations generally increase the likelihood of intermolecular interactions and aggregation.[10]

  • Solution Environment: Factors such as pH, ionic strength, and the presence of certain salts can significantly impact peptide solubility and aggregation.

Q3: How can I detect aggregation of my this compound sample?

Several analytical techniques can be employed to detect and characterize peptide aggregation:

  • Visual Inspection: The simplest method is to visually check for turbidity, precipitation, or gel formation in the solution.

  • UV-Visible Spectroscopy: An increase in light scattering due to the formation of aggregates can be monitored by measuring the absorbance at a wavelength where the peptide does not absorb, typically between 340 and 600 nm.[11]

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution, allowing for the detection of soluble aggregates.

  • Size Exclusion Chromatography (SEC-HPLC): SEC-HPLC separates molecules based on their size. The appearance of earlier eluting peaks corresponding to higher molecular weight species is indicative of aggregation.

  • 1H NMR Spectroscopy: Changes in the chemical shifts and line broadening of proton signals in the NMR spectrum can indicate the onset of aggregation.[10]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common aggregation issues with this compound.

Problem 1: Poor solubility of the lyophilized peptide.
Potential Cause Suggested Solution
Inappropriate Solvent Start with deionized water. If solubility is poor, try adding a small amount of a polar organic solvent like DMSO or DMF (up to 10-20%) before adding the aqueous buffer. For peptides with a net positive charge, a dilute acidic solution (e.g., 10% acetic acid) may improve solubility.[12]
Presence of Pre-existing Aggregates The lyophilized powder may contain seed aggregates. Attempt to dissolve the peptide in a strong disaggregating solvent system like a 1:1 mixture of TFA and hexafluoroisopropanol (HFIP), followed by evaporation and redissolving in the desired buffer. Caution: These are harsh solvents and should be handled in a fume hood.
High Peptide Concentration Attempt to dissolve a smaller amount of the peptide to achieve a lower final concentration.
Problem 2: Solution becomes cloudy or forms a precipitate over time.
Potential Cause Suggested Solution
Slow Aggregation Kinetics The peptide may be slowly aggregating at the current concentration and buffer conditions. Consider lowering the peptide concentration or storing the solution at a lower temperature (e.g., 4°C) to slow down the aggregation process.
Methionine Oxidation The methionine residue may be oxidizing, leading to conformational changes and aggregation. Prepare solutions using degassed buffers and store under an inert atmosphere (e.g., nitrogen or argon).[8] Consider adding antioxidants to the formulation.
pH is near the isoelectric point (pI) At the pI, the net charge of the peptide is zero, minimizing electrostatic repulsion and increasing the likelihood of aggregation. Adjust the pH of the solution to be at least 1-2 units away from the calculated pI of the peptide.
Problem 3: Inconsistent results in biological assays.
Potential Cause Suggested Solution
Variable Aggregation States The presence of different sizes of aggregates can lead to variability in biological activity. It is crucial to have a consistent and well-characterized peptide stock. Prepare fresh solutions before each experiment and characterize the aggregation state using a technique like DLS or SEC-HPLC.
Loss of Active Monomer Aggregation depletes the concentration of the active, monomeric form of the peptide. Quantify the monomer concentration using SEC-HPLC before use in assays.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound
  • Calculate the amount of peptide required to achieve the desired concentration.

  • Weigh the lyophilized this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of deionized, sterile water to the tube. Vortex gently.

  • If the peptide does not dissolve completely, add a minimal amount of an appropriate co-solvent (e.g., DMSO, 10% acetic acid) dropwise while vortexing until the peptide dissolves.

  • Once the peptide is dissolved, add the desired aqueous buffer to reach the final volume and concentration.

  • Filter the final solution through a 0.22 µm syringe filter to remove any potential insoluble matter.

Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy (Turbidity Assay)
  • Prepare the this compound solution at the desired concentration in the chosen buffer.

  • Prepare a blank sample containing only the buffer.

  • Measure the absorbance of the peptide solution and the blank at a wavelength of 400 nm at time zero using a spectrophotometer.

  • Incubate the peptide solution under the desired experimental conditions (e.g., specific temperature, agitation).

  • At regular time intervals, briefly vortex the solution and measure the absorbance at 400 nm.

  • An increase in absorbance over time indicates an increase in turbidity and thus, aggregation.[11]

Prevention Strategies

Formulation Strategies
Strategy Description Quantitative Data (General Peptides)
pH Adjustment Maintain the pH of the solution away from the isoelectric point (pI) of the peptide to ensure a net charge and promote electrostatic repulsion between peptide molecules.The solubility of peptides is generally lowest at their pI.
Use of Excipients Antioxidants: To prevent methionine oxidation, include antioxidants like free L-methionine or N-acetyl-tryptophan (NAT) in the formulation.[13] Solubilizing Agents: Sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol) can help stabilize the native conformation and prevent aggregation.Formulations containing NAT (0.01-25 mM) and L-methionine (1-125 mM) have been shown to reduce oxidation of tryptophan and methionine residues in polypeptides.[13]
Co-solvents The addition of a small percentage of organic co-solvents like ethanol or propylene glycol can sometimes improve solubility and reduce aggregation. However, the compatibility with the intended application must be considered.The effect is highly peptide-dependent and requires empirical testing.
Handling and Storage Recommendations
  • Storage of Lyophilized Powder: Store the lyophilized this compound peptide at -20°C or -80°C in a desiccator to protect it from moisture.

  • Storage of Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO) and store them in aliquots at -80°C to minimize freeze-thaw cycles. Peptides containing methionine and tryptophan should ideally be stored under an oxygen-free atmosphere.[12]

  • Use of Low-Binding Tubes: Use low-protein-binding microcentrifuge tubes and pipette tips to minimize loss of peptide due to surface adsorption.

Visualizations

Aggregation_Troubleshooting start Start: Aggregation Issue with this compound solubility Poor Initial Solubility? start->solubility cloudiness Solution Becomes Cloudy Over Time? solubility->cloudiness No solvent Optimize Solvent System (e.g., add co-solvent, adjust pH) solubility->solvent Yes inconsistent_results Inconsistent Assay Results? cloudiness->inconsistent_results No kinetics Slow Down Kinetics (Lower Temp, Lower Conc.) cloudiness->kinetics Yes characterize Characterize Aggregation State (DLS, SEC-HPLC) inconsistent_results->characterize Yes end Resolution inconsistent_results->end No disaggregate Use Strong Disaggregating Agents (TFA/HFIP) - for stock preparation solvent->disaggregate lower_conc_sol Lower Peptide Concentration disaggregate->lower_conc_sol lower_conc_sol->end oxidation Prevent Oxidation (Degassed Buffers, Antioxidants) kinetics->oxidation ph_stability Adjust pH Away from pI oxidation->ph_stability ph_stability->end fresh_prep Prepare Fresh Solutions characterize->fresh_prep quantify Quantify Monomer Concentration fresh_prep->quantify quantify->end

Caption: Troubleshooting workflow for this compound aggregation issues.

Prevention_Strategies prevention Aggregation Prevention Strategies formulation Formulation Optimization prevention->formulation handling Proper Handling & Storage prevention->handling ph pH Adjustment (away from pI) formulation->ph excipients Use of Excipients (Antioxidants, Solubilizers) formulation->excipients cosolvents Co-solvents formulation->cosolvents storage_powder Store Lyophilized Powder Correctly (-20°C/-80°C, Desiccated) handling->storage_powder storage_solution Store Stock Solutions Correctly (-80°C, Aliquots, Inert Atmosphere) handling->storage_solution low_binding Use Low-Binding Consumables handling->low_binding

Caption: Key strategies for preventing this compound aggregation.

References

oxidation of methionine in H-Met-Trp-OH and how to avoid it

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: H-Met-Trp-OH

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the causes, detection, and prevention of methionine oxidation in the dipeptide H-Met-Trp-OH.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a concern for H-Met-Trp-OH?

Methionine (Met) contains a thioether side chain that is highly susceptible to oxidation by various reactive oxygen species (ROS)[1][2][3][4]. This process converts methionine into methionine sulfoxide (MetO), and under harsher conditions, into methionine sulfone (MetO2)[5]. The tryptophan (Trp) residue in H-Met-Trp-OH is also prone to oxidation[6][7][8]. This chemical modification is a significant concern as it alters the peptide's physicochemical properties, including its structure, polarity, and hydrogen bonding capacity, which can lead to a loss of biological activity and compromised experimental results[9][10].

Q2: What are the primary causes of methionine oxidation in my experiments?

Methionine oxidation can be initiated by a range of factors commonly encountered in a laboratory setting. These include:

  • Atmospheric Oxygen: Prolonged exposure to air, especially in solution.

  • Reactive Oxygen Species (ROS): Contaminants like peroxides in solvents (e.g., degraded polysorbate) or generated by other reagents[8][11].

  • Light and Moisture: Exposure to light and moisture can accelerate oxidative degradation[6][12].

  • Inappropriate Solvents: The use of dimethyl sulfoxide (DMSO) should be avoided for peptides containing methionine or free cysteine, as it can oxidize the side-chains[7][13].

  • Metal Ion Contamination: Trace amounts of metal ions (e.g., Fe(II), Cu(II)) can catalyze the formation of ROS from agents like hydrogen peroxide, leading to oxidation[8][11].

  • Acidic Cleavage: During solid-phase peptide synthesis, the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA) can generate carbocations that promote oxidation[3][14].

Q3: How can I detect if the methionine in my H-Met-Trp-OH sample is oxidized?

The most direct and common method for detecting methionine oxidation is Mass Spectrometry (MS) .

  • Mass Shift: The oxidation of a single methionine residue to methionine sulfoxide (MetO) results in a mass increase of +16 Da . Further oxidation to methionine sulfone (MetO2) results in a +32 Da increase[3][5].

  • Chromatography: In reverse-phase high-performance liquid chromatography (RP-HPLC), the oxidized peptide is more polar and will typically have a shorter retention time than the non-oxidized form.

  • LC-MS Analysis: This is the preferred method for both detecting and quantifying the extent of oxidation.

A key challenge is preventing artifactual oxidation—oxidation that occurs during the sample preparation and analysis itself[15][16][17]. For highly accurate quantification, specialized methods like stable isotope labeling may be required[15][16].

Troubleshooting Guide

Problem 1: My freshly synthesized H-Met-Trp-OH shows a significant +16 Da peak in its mass spectrum.

  • Primary Cause: Oxidation during the final acidolytic cleavage and deprotection step. Standard TFA cocktails can be harsh on sensitive residues like methionine and tryptophan.

  • Solution: Employ a cleavage cocktail specifically designed to suppress methionine oxidation. These cocktails contain scavengers that neutralize oxidative species and can reduce already-formed methionine sulfoxide.

Table 1: Comparison of Cleavage Cocktails for Met-Containing Peptides
Reagent NameCompositionTypical Met(O) Formation
Cocktail B (Standard) TFA / Water / TIS (95:2.5:2.5)Significant (can be >50%)[3]
Cocktail K / R TFA-based with various scavengers15% to 55%[18]
Reagent H TFA/phenol/thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5)Near zero[14][18]
Modified Reagent TFA/An/TIS/TMSCl/Me₂S + Ph₃PEradicates Met(O)[14]

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethyl sulfide, An: Anisole, TMSCl: Trimethylsilyl chloride, Ph₃P: Triphenylphosphine.

Problem 2: My lyophilized H-Met-Trp-OH powder shows increasing oxidation over time.

  • Primary Cause: Improper storage conditions, allowing exposure to atmospheric oxygen, moisture, and light. Peptides are often hygroscopic, and absorbed water can accelerate degradation[7].

  • Solution: Adhere strictly to best practices for long-term storage of lyophilized peptides.

Problem 3: I observe signs of oxidation after dissolving my peptide for an experiment.

  • Primary Cause: Oxidation in solution, driven by dissolved oxygen in the solvent/buffer or the use of an oxidizing solvent.

  • Solution: Use oxygen-free solvents and buffers. For highly sensitive experiments, consider adding an antioxidant to the solution.

Diagram 1: Methionine Oxidation Pathway

OxidationPathway Met Methionine (Met) MetO Methionine Sulfoxide (MetO) Met->MetO ROS (e.g., H₂O₂) MetO->Met Msr Enzymes (in vivo) MetO2 Methionine Sulfone (MetO2) MetO->MetO2 Stronger ROS

Caption: Chemical pathway of methionine oxidation.

Experimental Protocols

Protocol 1: Cleavage of H-Met-Trp-OH using an Oxidation-Suppressing Cocktail (Reagent H)
  • Preparation: In a fume hood, prepare fresh Reagent H: trifluoroacetic acid (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethyl sulfide (2%), and ammonium iodide (1.5% w/w)[18].

  • Resin Wash: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Gently agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (at least 10x the volume of the filtrate).

  • Collection and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet two more times with cold diethyl ether.

  • Drying: Dry the final peptide product under a high vacuum.

Protocol 2: Recommended Storage of Lyophilized H-Met-Trp-OH
  • Equilibration: Before opening, allow the sealed vial of lyophilized peptide to equilibrate to room temperature inside a desiccator (approx. 20-30 minutes). This prevents moisture from condensing on the cold peptide[6][7].

  • Aliquoting: If possible, weigh out and aliquot the peptide into separate, appropriately sized vials for single-use to avoid repeatedly opening the main stock.

  • Inert Atmosphere: For the main stock and each aliquot, gently purge the vial with an inert gas like argon or nitrogen to displace air[6].

  • Sealing: Seal the vials tightly. For long-term storage, consider wrapping the cap with parafilm.

  • Storage: Store the sealed vials at -20°C or preferably -80°C, protected from light and with a desiccant present in the storage container[7][13].

Protocol 3: Reconstitution of H-Met-Trp-OH for In-Vitro Assays
  • Prepare Deoxygenated Buffer: Prepare your desired buffer (e.g., phosphate or TRIS buffer, pH 3-7). Degas the buffer by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes or by using several cycles of vacuum and inert gas backfill[12][13].

  • Equilibrate Peptide: Warm the required aliquot of lyophilized peptide to room temperature in a desiccator as described in Protocol 2.

  • Initial Dissolution: If the peptide has poor aqueous solubility, dissolve it first in a minimal amount of an appropriate organic solvent (e.g., acetonitrile). Avoid DMSO[7][13].

  • Final Dilution: Add the deoxygenated buffer dropwise to the dissolved peptide concentrate while gently vortexing until the desired final concentration is reached.

  • Usage: Use the peptide solution immediately. If short-term storage is necessary, keep it on ice. For longer storage, flash-freeze aliquots in liquid nitrogen and store at -80°C, avoiding repeated freeze-thaw cycles[6][13].

Diagram 2: Workflow for Handling Oxidation-Sensitive Peptidesdot

Workflow cluster_storage Long-Term Storage cluster_prep Sample Preparation cluster_use Experimental Use cluster_aliquot Post-Use Handling storage Lyophilized Peptide (-80°C, Desiccant, Inert Gas) equilibrate 1. Equilibrate in Desiccator storage->equilibrate Retrieve reconstitute 2. Reconstitute in Deoxygenated Buffer equilibrate->reconstitute assay Perform Assay (Use Immediately) reconstitute->assay aliquot Aliquot & Flash Freeze (Store at -80°C) assay->aliquot If unused solution remains

References

tryptophan side-chain modification during H-Met-Trp-OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of the dipeptide H-Met-Trp-OH, with a specific focus on managing and preventing unwanted side-chain modifications of the tryptophan residue.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of H-Met-Trp-OH.

Issue 1: Presence of unexpected peaks in HPLC analysis of the crude product.

  • Question: My HPLC chromatogram of the crude H-Met-Trp-OH product shows multiple unexpected peaks. What could be the cause?

  • Answer: The presence of multiple peaks in your HPLC analysis suggests the formation of byproducts during the synthesis or cleavage steps. For the H-Met-Trp-OH dipeptide, the most common side reactions involve the tryptophan and methionine residues. The indole side-chain of tryptophan is particularly susceptible to oxidation and alkylation.[1][2] Methionine can also be oxidized to its sulfoxide or sulfone derivatives.[3][4]

    To identify the byproducts, it is recommended to use mass spectrometry (MS) in conjunction with HPLC. The expected mass of H-Met-Trp-OH is 336.42 g/mol . Look for masses corresponding to common modifications:

    • Oxidation of Tryptophan: +16 Da (hydroxytryptophan), +32 Da (N-formylkynurenine), or +4 Da (kynurenine) from the desired product mass.[5][6]

    • Alkylation of Tryptophan: This can result from the re-attachment of protecting groups or scavengers. The mass shift will depend on the specific alkylating agent.

    • Oxidation of Methionine: +16 Da (methionine sulfoxide).[3]

    • Diketopiperazine Formation: This is a common side reaction in dipeptide synthesis, especially when proline is involved, but can occur with other residues.[3]

Issue 2: Low yield of the desired H-Met-Trp-OH peptide.

  • Question: After purification, the yield of my H-Met-Trp-OH is significantly lower than expected. What are the potential reasons?

  • Answer: Low yields can be attributed to several factors throughout the synthesis process:

    • Incomplete Coupling: The coupling of methionine to tryptophan may be inefficient. Ensure you are using an appropriate coupling reagent and reaction time.

    • Side-Chain Reactions: As mentioned previously, modification of the tryptophan or methionine side chains will lead to a decrease in the yield of the desired product.[1][3]

    • Premature Cleavage: Depending on the solid-phase support and linker used, premature cleavage of the peptide from the resin can occur.

    • Loss during Purification: The purification process itself can lead to sample loss. Optimize your HPLC purification protocol to minimize peak broadening and ensure efficient collection of the target peptide.

    • Reattachment to Resin: C-terminal tryptophan-containing peptides are known to be susceptible to reattachment to the resin during cleavage.[1]

Issue 3: Difficulty in purifying the H-Met-Trp-OH peptide.

  • Question: I am having trouble separating the desired H-Met-Trp-OH from impurities during HPLC purification. What can I do?

  • Answer: Co-elution of impurities with the main product can be a significant challenge. Here are some strategies to improve separation:

    • Optimize the HPLC Gradient: A shallower gradient around the elution time of your target peptide can improve the resolution between closely eluting peaks.

    • Change the Stationary Phase: If you are using a C18 column, consider trying a different stationary phase, such as C8 or a phenyl-hexyl column, which may offer different selectivity for your peptide and its impurities.

    • Adjust the Mobile Phase pH: Modifying the pH of the mobile phase can alter the ionization state of the peptide and impurities, potentially improving separation.

    • Prevent Side Reactions: The most effective approach is to minimize the formation of impurities in the first place by using appropriate protective groups and scavengers during synthesis and cleavage.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side-chain modifications of tryptophan during peptide synthesis?

A1: The indole ring of tryptophan is highly susceptible to two main types of modifications:

  • Oxidation: The electron-rich indole ring can be easily oxidized, especially under acidic conditions used for cleavage.[1][7] Common oxidation products include hydroxytryptophan, N-formylkynurenine (NFK), and kynurenine.[5][6] These modifications can sometimes be artifacts of sample handling and analysis.[7][8]

  • Alkylation: Electrophiles generated during the removal of protecting groups (e.g., from arginine) can attack the indole ring.[1][2]

Q2: How can I prevent tryptophan side-chain modifications during H-Met-Trp-OH synthesis?

A2: Several strategies can be employed to minimize tryptophan side-chain modifications:

  • Use of Scavengers: During the final cleavage from the solid support, a "cleavage cocktail" containing scavengers is crucial. These molecules trap reactive cationic species that could otherwise modify tryptophan. Common scavengers include triisopropylsilane (TIS), water, and dithiothreitol (DTT).[3]

  • Tryptophan Side-Chain Protection: Although not always necessary for short peptides, protecting the indole nitrogen with a Boc group (Fmoc-Trp(Boc)-OH) can significantly reduce both oxidation and alkylation.[1][3]

  • Careful Selection of Cleavage Conditions: The composition of the cleavage cocktail and the duration of the cleavage step should be optimized to ensure complete deprotection while minimizing side reactions.[1]

Q3: What is the role of methionine in potential side reactions during the synthesis of H-Met-Trp-OH?

A3: The presence of methionine introduces the risk of its own oxidation to methionine sulfoxide.[3] While this is a separate issue from tryptophan modification, the conditions that favor methionine oxidation (acidic and oxidative environments) can also promote tryptophan oxidation. Therefore, measures taken to protect methionine, such as the inclusion of reducing agents like DTT in the cleavage cocktail, can also be beneficial for tryptophan stability.[3]

Q4: How can I detect and quantify tryptophan side-chain modifications?

A4: A combination of chromatographic and spectrometric techniques is typically used:

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the desired peptide from its modified byproducts.

  • Mass Spectrometry (MS): MS is essential for identifying the nature of the modification by determining the mass difference between the expected product and the impurity.[5][8]

  • UV Spectroscopy: The characteristic UV absorbance of the tryptophan indole ring can be monitored. A decrease in this absorbance may indicate modification.

Data Presentation

Table 1: Common Tryptophan and Methionine Side-Chain Modifications and their Mass Shifts.

Amino AcidModification TypeModification ProductMass Shift (Da)
TryptophanOxidationHydroxytryptophan+16
TryptophanOxidationN-formylkynurenine+32
TryptophanOxidationKynurenine+4
TryptophanAlkylationVaries (e.g., t-butyl)+56
MethionineOxidationMethionine sulfoxide+16

Table 2: Example of a Cleavage Cocktail for H-Met-Trp-OH Synthesis.

ReagentPurposeVolume %
Trifluoroacetic Acid (TFA)Cleavage and deprotection95
Triisopropylsilane (TIS)Scavenger (reduces alkylation)2.5
WaterScavenger2.5

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of H-Met-Trp-OH

This protocol outlines a general procedure for the manual solid-phase synthesis of H-Met-Trp-OH using Fmoc chemistry.

  • Resin Preparation: Start with a pre-loaded Fmoc-Trp-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from tryptophan. Wash the resin thoroughly with DMF.

  • Coupling of Methionine:

    • Activate Fmoc-Met-OH with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Wash the resin with DMF.

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal methionine using 20% piperidine in DMF as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by preparative reverse-phase HPLC.

    • Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm the identity and purity of H-Met-Trp-OH.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage_purification Cleavage & Purification Resin_Prep Resin Preparation (Fmoc-Trp-Wang) Fmoc_Deprot_Trp Fmoc Deprotection (Trp) Resin_Prep->Fmoc_Deprot_Trp Met_Coupling Methionine Coupling Fmoc_Deprot_Trp->Met_Coupling Fmoc_Deprot_Met Final Fmoc Deprotection (Met) Met_Coupling->Fmoc_Deprot_Met Cleavage Cleavage from Resin Fmoc_Deprot_Met->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Analysis HPLC/MS Analysis Purification->Analysis

Caption: Experimental workflow for the synthesis of H-Met-Trp-OH.

troubleshooting_logic Start Unexpected Peaks in HPLC? Mass_Spec Perform HPLC-MS Analysis Start->Mass_Spec Mass_Shift_Plus_16 Mass Shift +16 Da? Mass_Spec->Mass_Shift_Plus_16 Mass_Shift_Plus_32 Mass Shift +32 Da? Mass_Shift_Plus_16->Mass_Shift_Plus_32 No Trp_Ox Potential Trp Oxidation (Hydroxytryptophan) Mass_Shift_Plus_16->Trp_Ox Yes Met_Ox Potential Met Oxidation (Methionine Sulfoxide) Mass_Shift_Plus_16->Met_Ox Yes Other_Mass_Shift Other Mass Shifts? Mass_Shift_Plus_32->Other_Mass_Shift No Trp_Ox_NFK Potential Trp Oxidation (N-formylkynurenine) Mass_Shift_Plus_32->Trp_Ox_NFK Yes Alkylation Potential Alkylation Other_Mass_Shift->Alkylation Yes Other_Side_Reactions Other Side Reactions (e.g., Diketopiperazine) Other_Mass_Shift->Other_Side_Reactions Consider

Caption: Troubleshooting logic for identifying byproducts in H-Met-Trp-OH synthesis.

References

improving the solubility of H-Met-Trp-OH.TFA in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the solubility of the dipeptide H-Met-Trp-OH.TFA in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide difficult to dissolve in aqueous buffers?

A1: The solubility of a peptide is largely determined by its amino acid composition. H-Met-Trp-OH is composed of two hydrophobic amino acids, Methionine (Met) and Tryptophan (Trp). Peptides with 50% or more hydrophobic residues are often poorly soluble or only partially soluble in aqueous solutions. Furthermore, with a free N-terminus (+1 charge) and a free C-terminus (-1 charge), the overall charge of the dipeptide at neutral pH is approximately zero. Neutral peptides tend to have lower solubility in water compared to charged peptides and may require organic solvents for dissolution.

Q2: How does the trifluoroacetic acid (TFA) salt affect the solubility and usability of my peptide?

A2: Trifluoroacetic acid is commonly used during peptide synthesis and purification, resulting in the final product being a TFA salt. While necessary for production, residual TFA can impact your experiments. It can bind to positively charged residues, which may reduce solubility in aqueous buffers and encourage aggregation, particularly in hydrophobic sequences. For biological assays, it's critical to note that TFA can be cytotoxic, even at nanomolar concentrations, potentially interfering with cell proliferation and enzymatic activity. For sensitive applications like cellular assays or in vivo studies, reducing TFA levels to less than 1% through methods like salt exchange (e.g., to hydrochloride or acetate) is often recommended.

Q3: Are there any special handling and storage considerations for this compound?

A3: Yes. Peptides containing Methionine (Met) and Tryptophan (Trp) are susceptible to oxidation. To minimize degradation, it is recommended to dissolve the peptide in oxygen-free buffers. For long-term storage, lyophilized peptides should be kept at -20°C or colder, protected from light. Once in solution, the stability is limited, and long-term storage is not recommended. If you must use an organic co-solvent, avoid Dimethyl sulfoxide (DMSO) as it can oxidize the methionine side chain; Dimethylformamide (DMF) or acetonitrile are preferable alternatives.

Troubleshooting Guide

Issue: My peptide powder will not dissolve in my aqueous buffer (e.g., PBS pH 7.4).

  • Initial Steps: Start by attempting to dissolve a small test amount of the peptide rather than the entire sample. Before adding solvent, centrifuge the vial to ensure all the powder is at the bottom.

  • Physical Methods:

    • Sonication: Briefly sonicate the solution (e.g., three 10-second bursts), chilling the tube on ice between each burst. Sonication can help break up aggregates and improve dissolution.

    • Gentle Warming: Warm the solution to a temperature below 40°C, as some peptides are more soluble at higher temperatures. Be cautious to avoid degradation.

  • pH Adjustment: Since the peptide is neutral, its solubility may increase at a pH away from its isoelectric point.

    • Try dissolving the peptide in a slightly acidic solution, such as 10% acetic acid, and then dilute it to your desired concentration with your buffer.

    • Alternatively, try a slightly basic solution, like 0.1 M ammonium bicarbonate.

  • Use of Co-solvents: For highly hydrophobic peptides, an organic co-solvent is often necessary.

    • Dissolve the peptide in a minimal amount of an appropriate organic solvent like DMF or acetonitrile (avoid DMSO due to the presence of Methionine).

    • Once fully dissolved, slowly add this solution dropwise to your stirring aqueous buffer to the desired final concentration. If the solution becomes cloudy, you have exceeded the solubility limit.

Issue: My peptide solution is cloudy or forms a precipitate after initial dissolution.

This indicates that the peptide's solubility limit has been reached or that it is aggregating in the buffer.

  • Solution 1: Centrifugation. Before use, always centrifuge your peptide solution to pellet any undissolved particles or aggregates. Use the clear supernatant for your experiment.

  • Solution 2: Re-evaluate Concentration. Your target concentration may be too high for the chosen buffer system. Attempt to dissolve the peptide at a lower concentration.

  • Solution 3: Change Dissolution Method. If you initially used an aqueous-only approach, the peptide may require a co-solvent. It is best to start over by lyophilizing the peptide to remove the current solvent before attempting to redissolve it using a different method, such as the organic co-solvent protocol.

Quantitative Data Summary

Peptide CharacteristicsPredicted Solubility in Aqueous BufferRecommended Initial Solvent
Basic (Net Charge > 0)Generally GoodWater, then acidic buffer (e.g., 10% Acetic Acid) if needed.
Acidic (Net Charge < 0)Generally GoodWater or PBS (pH 7.4), then basic buffer (e.g., 0.1M Ammonium Bicarbonate) if needed.
Neutral & Hydrophilic (>25% charged residues)Usually SolubleWater or aqueous buffers.
Neutral & Hydrophobic (<25% charged residues)Poorly SolubleOrganic solvents (e.g., DMF, Acetonitrile) followed by dilution in aqueous buffer.
Highly Hydrophobic (>50% hydrophobic residues)Insoluble or Poorly SolubleOrganic solvents (e.g., DMF, Acetonitrile, Isopropanol).

H-Met-Trp-OH falls into the "Neutral & Hydrophobic" and "Highly Hydrophobic" categories, predicting poor aqueous solubility.

Experimental Protocols

Protocol 1: General Solubilization Procedure for a Test Amount

  • Allow the lyophilized peptide vial to warm to room temperature before opening to prevent moisture uptake.

  • Centrifuge the vial briefly (e.g., 10,000 x g for 5 minutes) to collect all powder at the bottom.

  • Add a small volume of sterile, oxygen-free water or your desired aqueous buffer (e.g., Phosphate or Tris buffer at pH 7).

  • Vortex the vial gently.

  • If the peptide does not dissolve, place the vial in an ultrasonic bath for 10-second intervals, chilling on ice in between, for up to 3 cycles.

  • If solubility remains poor, gently warm the solution to just under 40°C.

  • Visually inspect the solution. A fully dissolved peptide will result in a clear, particle-free solution.

Protocol 2: Solubilization Using an Organic Co-Solvent

  • Follow steps 1 and 2 from Protocol 1.

  • Add a minimal volume of an appropriate organic solvent (e.g., DMF or acetonitrile for Met-containing peptides) to the vial. Start with 30-50 µL.

  • Vortex or sonicate until the peptide is completely dissolved.

  • While vigorously stirring your target aqueous buffer, add the peptide-organic solvent solution drop by drop.

  • Monitor the solution for any signs of precipitation (cloudiness). If turbidity appears, the solubility limit has been reached.

  • Note for Cell-Based Assays: Ensure the final concentration of the organic solvent is compatible with your experimental system. For many cell lines, the final DMSO concentration should not exceed 0.5-1%. The tolerance for DMF and acetonitrile should be determined empirically but is generally low.

Visualizations

G Diagram 1: Troubleshooting Workflow for this compound Solubility start Start: Peptide powder in aqueous buffer step1 Vortex and Sonicate (3x 10s on ice) start->step1 check_dissolved Is the solution clear? check_dissolved2 Is the solution clear? check_dissolved->check_dissolved2 No success Success: Peptide Dissolved Centrifuge before use check_dissolved->success Yes step2 Gently warm (<40°C) step1->step2 step2->check_dissolved step3 Try pH adjustment (acidic or basic buffer) check_dissolved2->step3 No check_dissolved2->success Yes check_dissolved3 Is the solution clear? step3->check_dissolved3 step4 Use organic co-solvent (DMF/ACN) (See Protocol 2) check_dissolved3->step4 No check_dissolved3->success Yes step4->success fail Insoluble at this concentration Consider lowering concentration or TFA removal step4->fail If precipitation occurs G Diagram 2: Experimental Workflow for Co-Solvent Method cluster_0 Preparation cluster_1 Dissolution cluster_2 Dilution cluster_3 Final Solution weigh 1. Weigh lyophilized peptide solvent 2. Add minimal organic solvent (e.g., 30-50µL DMF) weigh->solvent dissolve 3. Vortex/sonicate until fully dissolved solvent->dissolve add 5. Add peptide solution dropwise to buffer dissolve->add stir 4. Prepare stirring aqueous buffer stir->add final 6. Clear peptide solution at final concentration add->final

troubleshooting low yield in H-Met-Trp-OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of the dipeptide H-Met-Trp-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in H-Met-Trp-OH synthesis?

Low yields in the synthesis of peptides containing methionine (Met) and tryptophan (Trp) are often attributed to side reactions involving the side chains of these amino acids.[1][2] Key issues include:

  • Oxidation: The methionine thioether is highly susceptible to oxidation, forming methionine sulfoxide (+16 Da) and methionine sulfone (+32 Da).[3][4][5] The tryptophan indole ring is also prone to oxidation.[1][2]

  • Alkylation of Tryptophan: During cleavage with trifluoroacetic acid (TFA), carbocations generated from protecting groups can alkylate the tryptophan indole ring.[1][6]

  • Incomplete Coupling: Steric hindrance or aggregation of the growing peptide chain on the solid support can lead to incomplete coupling reactions, resulting in truncated or deletion sequences.[7][8]

  • Side Reactions During Cleavage: The final cleavage step to remove the peptide from the resin and deprotect the side chains can cause various side reactions if not optimized with the correct scavengers.[9]

  • Peptide Aggregation: The hydrophobicity of the peptide sequence can lead to aggregation on the resin, hindering reaction efficiency.[7][10]

Q2: How can I minimize the oxidation of Methionine and Tryptophan during synthesis?

Minimizing oxidation is critical for obtaining a high yield of the desired peptide. Consider the following strategies:

  • Use High-Quality Reagents: Start with fresh, high-purity amino acids and solvents to reduce the presence of oxidizing impurities.[7]

  • Inert Atmosphere: While not always standard, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can help reduce exposure to atmospheric oxygen.[4]

  • Scavengers in Cleavage Cocktail: The addition of scavengers to the cleavage cocktail is crucial. Dimethylsulfide (DMS) and ammonium iodide are known to significantly reduce or eliminate methionine sulfoxide formation.[4][5] A common cleavage cocktail is Reagent K, which contains TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT).[9]

  • Post-Cleavage Reduction: If oxidation does occur, the resulting methionine sulfoxide can be reduced back to methionine in a separate post-cleavage step.[3][11]

Q3: What is the best side-chain protection strategy for Tryptophan in this synthesis?

While tryptophan can be used without side-chain protection, this leaves the indole ring vulnerable to oxidation and alkylation.[11] To mitigate these risks:

  • Boc Protection: Using a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen of tryptophan (Fmoc-Trp(Boc)-OH) significantly reduces side reactions during cleavage.[9][11] This is a widely accepted strategy for synthesizing tryptophan-containing peptides.

Q4: Which coupling reagents are most effective for a potentially "difficult" coupling like H-Met-Trp-OH?

For sequences that may be prone to slow or incomplete coupling, the choice of coupling reagent is important.

  • Uronium/Aminium and Phosphonium Reagents: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient and can improve coupling yields, especially for sterically hindered amino acids.[12][13]

  • Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its aza-analogue, HOAt, can accelerate coupling and reduce racemization.[14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low final yield with multiple unidentified peaks in HPLC. Incomplete coupling, side reactions during cleavage (oxidation, alkylation).- Utilize a more efficient coupling reagent like HATU or PyBOP. - Employ Fmoc-Trp(Boc)-OH to protect the tryptophan side chain.[9] - Optimize the cleavage cocktail with appropriate scavengers (see Table 1).
Mass spectrometry shows +16 Da or +32 Da peaks. Oxidation of the methionine residue to methionine sulfoxide or sulfone.[5]- Add reducing agents like dimethylsulfide (DMS) and ammonium iodide to the cleavage cocktail.[4][5] - Perform a post-synthetic reduction of the purified peptide.[3]
Synthesis fails at the dipeptide stage. Diketopiperazine formation, especially if using a standard resin.- Use a 2-chlorotrityl chloride resin, as its steric bulk inhibits diketopiperazine formation.[3]
Gradual decrease in coupling efficiency with each cycle. Peptide aggregation on the solid support.- Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or a solvent mixture.[10] - Incorporate microwave-assisted synthesis to disrupt intermolecular interactions.[7]
Presence of deletion sequences in the final product. Incomplete Fmoc deprotection or incomplete coupling.- Increase the deprotection time or use a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the piperidine solution.[6][15] - Perform a double coupling for the challenging amino acid.[10]

Quantitative Data Summary

Table 1: Commonly Used Cleavage Cocktails for Peptides Containing Met and Trp

Reagent CocktailCompositionApplication NotesReference(s)
Reagent K TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)Effective for peptides with Cys(Trt), Met, and Trp(Boc).[9]
Reagent R TFA/thioanisole/EDT/anisole (90:5:3:2)Reduces byproducts when arginine residues are present.[3]
Modified Reagent B TFA/water/TIS (95:2.5:2.5)Can lead to significant methionine oxidation if additional scavengers are not used.[4]
Reagent H TFA with ammonium iodide and dimethyl sulfideSpecifically designed to reduce or eliminate methionine sulfoxide formation.[5]

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS of H-Met-Trp-OH

  • Resin Selection: Start with a pre-loaded Fmoc-Trp(Boc)-Wang resin or a 2-chlorotrityl chloride resin for manual loading.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (dimethylformamide) for 20 minutes. Wash the resin thoroughly with DMF.

  • Coupling:

    • Dissolve Fmoc-Met-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (N,N-Diisopropylethylamine) (6 eq.) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF.

  • Final Fmoc Deprotection: Repeat step 2 to deprotect the N-terminal Fmoc group of Methionine.

  • Cleavage and Deprotection:

    • Prepare the cleavage cocktail (e.g., Reagent K).

    • Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

experimental_workflow start Start: Fmoc-Trp(Boc)-Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling Coupling (Fmoc-Met-OH, HBTU/HOBt, DIPEA) deprotection1->coupling deprotection2 Final Fmoc Deprotection coupling->deprotection2 cleavage Cleavage & Side-Chain Deprotection (e.g., Reagent K) deprotection2->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (MS, HPLC) purification->analysis end End: H-Met-Trp-OH analysis->end troubleshooting_logic low_yield Low Yield of H-Met-Trp-OH check_ms Analyze Crude Product by Mass Spectrometry low_yield->check_ms plus_16 Mass +16 Da or +32 Da? check_ms->plus_16 Yes other_impurities Other Impurities or Deletion Products? check_ms->other_impurities No met_oxidation Probable Cause: Methionine Oxidation plus_16->met_oxidation solution_ox Solution: - Use scavengers (DMS, NH4I) - Post-synthesis reduction met_oxidation->solution_ox incomplete_coupling Probable Cause: - Incomplete Coupling - Incomplete Deprotection - Trp Side Reactions other_impurities->incomplete_coupling Yes no_major_product No Major Product Peak other_impurities->no_major_product No solution_coupling Solution: - Use Fmoc-Trp(Boc)-OH - Use stronger coupling reagent (HATU) - Optimize deprotection (DBU) incomplete_coupling->solution_coupling solution_aggregation Probable Cause: Peptide Aggregation Solution: - Change solvent (NMP) - Use microwave synthesis no_major_product->solution_aggregation

References

Technical Support Center: H-Met-Trp-OH.TFA Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the inherent instability of the dipeptide H-Met-Trp-OH and its TFA salt in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of H-Met-Trp-OH.TFA instability in solution?

A1: The instability of this compound in solution is primarily attributed to the oxidation of the methionine (Met) and tryptophan (Trp) residues.[1][2][3] Methionine is susceptible to oxidation to methionine sulfoxide, while the indole side chain of tryptophan is also prone to oxidative degradation, which can be initiated by factors such as dissolved oxygen, exposure to light, elevated temperatures, and the presence of trace metal ions.[3][4] Additionally, as with many peptides, hydrolysis of the peptide bond can occur, a process that can be influenced by the pH of the solution.[3]

Q2: How does the trifluoroacetic acid (TFA) counterion affect the stability of the peptide?

A2: Trifluoroacetic acid is commonly used as a counterion for synthetic peptides to aid in their purification and solubility. While TFA itself is not a direct cause of oxidation, its acidic nature can contribute to a lower pH in unbuffered aqueous solutions. This acidic environment can potentially accelerate the hydrolysis of the peptide bond over time.[3] It is crucial to control the pH of the final solution with an appropriate buffer system.

Q3: What are the recommended storage conditions for this compound, both as a solid and in solution?

A3: To ensure maximum stability, this compound should be handled with care.

  • Solid Form: As a lyophilized powder, the peptide should be stored at -20°C or lower, protected from light.[5] It is also advisable to blanket the dry peptide with an inert gas like argon or nitrogen before sealing the vial to minimize exposure to oxygen.[2]

  • In Solution: Long-term storage of H-Met-Trp-OH in solution is not recommended due to the high susceptibility of Met and Trp residues to oxidation.[2] If short-term storage is necessary, solutions should be prepared fresh, using degassed solvents, and stored at 2-8°C for no more than 24 hours, protected from light. For longer-term storage, aliquoting and freezing at -80°C is an option, but freeze-thaw cycles should be avoided.

Q4: Which analytical techniques are best suited for monitoring the stability of this compound solutions?

A4: A combination of chromatographic and mass spectrometric techniques is ideal for monitoring the stability of this compound.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the peptide and detecting the formation of degradation products over time.[6]

  • Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique provides higher resolution separation and allows for the identification of degradation products by their mass-to-charge ratio, confirming, for example, the presence of oxidized species.[7]

  • Amino Acid Analysis (AAA): This can be used to quantify the net peptide content and confirm the amino acid composition.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of peptide purity observed by HPLC. Oxidation of Methionine and/or Tryptophan.Prepare solutions using degassed buffers/solvents. Minimize headspace in vials. Consider adding an antioxidant like free methionine (at a molar excess) to the solution to act as a scavenger.[1][8] Protect the solution from light.
Precipitation of the peptide upon dissolution. Poor solubility in the chosen solvent. The peptide may be precipitating out of solution.For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like acetonitrile or isopropanol may be necessary before adding the aqueous buffer.[2] Avoid DMSO if possible, as it can promote sulfoxide formation.[2] Sonication can also aid in dissolution.
Inconsistent results in cell-based assays. Peptide degradation in the culture medium.Prepare fresh peptide stock solutions for each experiment. Perform a stability study of the peptide in the specific cell culture medium to determine its half-life under assay conditions. Consider the potential for enzymatic degradation in serum-containing media.
Yellowing of the peptide solution. Oxidation of the Tryptophan residue.This is a visual indicator of degradation.[4] The solution should be discarded. To prevent this, strictly follow protocols for minimizing oxidation, including the use of degassed solvents and protection from light.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution
  • Degassing the Solvent: Sparge the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing the Peptide: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount of peptide in a clean microcentrifuge tube.

  • Dissolution: Add the degassed buffer to the peptide to achieve the desired final concentration. If solubility is an issue, a small amount of an appropriate organic solvent can be used for initial wetting, followed by the addition of the degassed buffer.

  • Addition of Stabilizer (Optional): To further inhibit oxidation, a solution of L-methionine can be added to the peptide solution to a final concentration that is in molar excess (e.g., 10-fold) to the H-Met-Trp-OH.[8]

  • Storage and Handling: Use the solution immediately. If short-term storage is unavoidable, protect the solution from light and store it at 2-8°C. For any unused portion, blanket the headspace of the vial with argon or nitrogen before sealing.

Protocol 2: Stability Assessment by RP-HPLC
  • Sample Preparation: Prepare the this compound solution according to Protocol 1.

  • Initial Analysis (T=0): Immediately inject an aliquot of the freshly prepared solution onto a C18 RP-HPLC column.

  • Incubation: Incubate the remaining solution under the desired test conditions (e.g., 4°C, room temperature, 37°C, exposed to light).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and inject it onto the HPLC.

  • Data Analysis: Monitor the decrease in the peak area of the parent peptide and the appearance of new peaks corresponding to degradation products. The percentage of remaining peptide can be calculated at each time point to determine the stability profile.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis start Weigh Lyophilized This compound degas Degas Solvent (Ar or N2) dissolve Dissolve Peptide in Degassed Solvent degas->dissolve stabilizer Add Stabilizer (e.g., L-Methionine) dissolve->stabilizer t0 T=0 Analysis (RP-HPLC) stabilizer->t0 incubate Incubate Solution (Test Conditions) t0->incubate tp Time-Point Analysis (RP-HPLC) incubate->tp incubate->tp Repeat at Intervals data Data Analysis & Purity Assessment tp->data

Caption: Experimental workflow for preparing and assessing the stability of this compound solutions.

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis peptide H-Met-Trp-OH met_ox Methionine Sulfoxide Derivative peptide->met_ox O2, Light, Metal Ions trp_ox Tryptophan Oxidation Products (e.g., Kynurenine) peptide->trp_ox O2, Light hydrolysis_prod Met + Trp (Free Amino Acids) peptide->hydrolysis_prod H2O, pH

Caption: Primary degradation pathways for H-Met-Trp-OH in aqueous solutions.

References

Technical Support Center: Synthesis of H-Met-Trp-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side products during the synthesis of the dipeptide H-Met-Trp-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected side products in the synthesis of H-Met-Trp-OH?

A1: The most prevalent side products arise from the inherent reactivity of the methionine and tryptophan side chains. For methionine, the primary side product is Methionine Sulfoxide (+16 Da) due to oxidation of the thioether. For tryptophan, side reactions include oxidation of the indole ring and alkylation or other modifications at the indole nitrogen, particularly during acidic cleavage steps.

Q2: How can I minimize the oxidation of methionine during my synthesis?

A2: Minimizing methionine oxidation involves a combination of using high-quality, fresh reagents, degassing solvents, and incorporating scavengers during cleavage. Using a cleavage cocktail containing scavengers like 1,2-ethanedithiol (EDT) or dimethylsulfide (DMS) can effectively reduce oxidation.[1] Some researchers also opt to use Fmoc-Met(O)-OH during synthesis and then reduce the sulfoxide back to methionine post-synthesis.

Q3: What is the best way to protect the tryptophan indole side chain?

A3: The use of a protecting group on the indole nitrogen is highly recommended to prevent side reactions. The most common and effective protecting group for Fmoc-based solid-phase peptide synthesis (SPPS) is the tert-butyloxycarbonyl (Boc) group (Fmoc-Trp(Boc)-OH) .[1][2] This group is stable during peptide chain assembly and is cleaved simultaneously with other side-chain protecting groups during the final TFA-mediated cleavage.

Q4: Can the cleavage conditions influence the formation of side products?

A4: Absolutely. The composition of the cleavage cocktail and the duration of the cleavage step are critical. For peptides containing sensitive residues like methionine and tryptophan, a standard cleavage cocktail is Trifluoroacetic acid (TFA) with scavengers. A common mixture, often referred to as "Reagent K," contains TFA, phenol, water, thioanisole, and 1,2-ethanedithiol.[3] The scavengers are crucial for quenching reactive cationic species generated during cleavage that would otherwise modify the peptide.

Q5: How can I detect and quantify the unexpected side products?

A5: The primary methods for detecting and quantifying side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) . A reversed-phase HPLC (RP-HPLC) analysis will show the main product peak and any impurity peaks, which will have different retention times. Mass spectrometry can then be used to identify the mass of these impurities, allowing for the identification of specific side products (e.g., a +16 Da shift for methionine oxidation).[4][5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of H-Met-Trp-OH.

Problem 1: HPLC analysis shows a significant peak with a +16 Da mass increase compared to the expected product.

  • Possible Cause: Oxidation of the methionine residue to methionine sulfoxide.

  • Troubleshooting Steps:

    • Optimize Cleavage Conditions: Ensure your cleavage cocktail contains an effective scavenger for oxidation, such as 1,2-ethanedithiol (EDT) or dimethylsulfide (DMS).[1] Consider using a well-established cleavage cocktail like Reagent K.[3]

    • Use High-Quality Reagents: Use freshly opened, high-purity solvents and reagents to minimize the presence of oxidizing impurities.

    • Degas Solvents: Degas all solvents, especially DMF used during synthesis, to remove dissolved oxygen.

    • Post-Synthesis Reduction: If oxidation is still a significant issue, the crude peptide containing methionine sulfoxide can be reduced back to methionine using a reducing agent like ammonium iodide and dimethylsulfide.

Problem 2: Multiple unexpected peaks are observed in the HPLC chromatogram, some with masses corresponding to modifications of the tryptophan residue.

  • Possible Cause: Alkylation or other modifications of the tryptophan indole ring during TFA cleavage.

  • Troubleshooting Steps:

    • Use Indole Protection: The most effective solution is to use Fmoc-Trp(Boc)-OH during the synthesis. The Boc group protects the indole nitrogen from electrophilic attack.[1][2]

    • Optimize Scavenger Cocktail: Ensure your cleavage cocktail contains scavengers that can effectively trap carbocations. Triisopropylsilane (TIS) is a good scavenger for this purpose and is often included in cleavage cocktails.

    • Minimize Cleavage Time: Limit the duration of the TFA cleavage to the minimum time required for complete deprotection and cleavage from the resin to reduce exposure to the harsh acidic environment.

Problem 3: Low yield of the final H-Met-Trp-OH product.

  • Possible Cause: Incomplete coupling, premature cleavage from the resin, or reattachment of the peptide to the resin during cleavage.

  • Troubleshooting Steps:

    • Monitor Coupling Efficiency: Use a qualitative test (e.g., Kaiser test) to ensure complete coupling at each step. If a coupling is incomplete, it can be repeated before proceeding to the next amino acid.

    • Choose Appropriate Resin: For a C-terminal tryptophan, using a resin that minimizes side reactions during cleavage is beneficial. 2-Chlorotrityl chloride resin can be a good choice as it allows for cleavage under milder acidic conditions.

    • Effective Scavenging During Cleavage: As mentioned previously, a robust scavenger cocktail is essential to prevent side reactions that can lead to product loss, including reattachment to the resin.[1]

Data Presentation

The following table summarizes potential side products, their mass changes, and recommended mitigation strategies.

Side ProductMass Change (Da)CauseRecommended Mitigation Strategy
H-Met(O)-Trp-OH+16Oxidation of MethionineUse fresh, degassed solvents; include scavengers (EDT, DMS) in the cleavage cocktail; post-synthesis reduction.
Alkylated TryptophanVariableReaction of the indole ring with carbocations during cleavage.Use Fmoc-Trp(Boc)-OH; include scavengers (TIS) in the cleavage cocktail.
Incomplete DeprotectionVariable (retained protecting groups)Insufficient cleavage time or inefficient cleavage cocktail.Increase cleavage time; use a stronger cleavage cocktail (e.g., Reagent K).
Deletion Peptide (H-Trp-OH)-131.19Incomplete coupling of Methionine.Monitor coupling reactions (Kaiser test) and repeat if necessary.

Experimental Protocols

General Protocol for Solid-Phase Synthesis of H-Met-Trp-OH

This protocol is a general guideline and may require optimization based on the specific resin and reagents used.

  • Resin Preparation: Start with a pre-loaded Fmoc-Trp(Boc)-Wang resin or load Fmoc-Trp(Boc)-OH onto a suitable resin (e.g., Wang resin) using standard loading procedures.

  • Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the tryptophan residue. Wash the resin thoroughly with DMF.

  • Methionine Coupling:

    • Pre-activate Fmoc-Met-OH (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and a base like DIPEA (6 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling completion using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin thoroughly with DMF.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal methionine using 20% piperidine in DMF as described in step 2. Wash the resin extensively with DMF, followed by DCM.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/w/v/v/v).[3]

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide using preparative RP-HPLC.

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of H-Met-Trp-OH.

Mandatory Visualization

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting start Start H-Met-Trp-OH Synthesis synthesis Solid-Phase Peptide Synthesis (Fmoc-Trp(Boc)-OH + Fmoc-Met-OH) start->synthesis cleavage Cleavage and Deprotection (TFA + Scavengers) synthesis->cleavage analysis Crude Product Analysis (HPLC, MS) cleavage->analysis pure Desired Product (H-Met-Trp-OH) High Purity analysis->pure Purity > 95% impure Unexpected Side Products Detected analysis->impure Purity < 95% mass_plus_16 Mass +16 Da? (Methionine Oxidation) impure->mass_plus_16 Identify Impurities other_impurities Other Impurities? (Tryptophan Modification, Deletion, etc.) mass_plus_16->other_impurities No optimize_cleavage_met Optimize Cleavage (add EDT/DMS) or Post-synthesis Reduction mass_plus_16->optimize_cleavage_met Yes low_yield Low Overall Yield? other_impurities->low_yield No optimize_cleavage_trp Use Fmoc-Trp(Boc)-OH Optimize Scavengers (add TIS) other_impurities->optimize_cleavage_trp Yes low_yield->pure No, re-analyze optimize_synthesis Check Coupling Efficiency (Kaiser Test) low_yield->optimize_synthesis Yes optimize_cleavage_met->synthesis Re-synthesize optimize_cleavage_trp->synthesis Re-synthesize optimize_synthesis->synthesis Re-synthesize

Caption: Troubleshooting workflow for H-Met-Trp-OH synthesis.

Side_Reaction_Pathways Met Methionine Residue Met_O Methionine Sulfoxide (+16 Da Side Product) Met->Met_O Oxidation Trp Tryptophan Residue (unprotected indole) Trp_Alkylated Alkylated Tryptophan (Side Product) Trp->Trp_Alkylated Alkylation Trp_Boc Tryptophan Residue (Boc-protected indole) Desired_Trp Desired Tryptophan Trp_Boc->Desired_Trp Cleavage Oxidizing_Agents Oxidizing Agents (e.g., O2, peroxides) Oxidizing_Agents->Met_O Carbocations Carbocations (R+) (from TFA cleavage) Carbocations->Trp_Alkylated

Caption: Common side reaction pathways in Met-Trp synthesis.

References

Technical Support Center: Optimizing HPLC Separation of H-Met-Trp-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of HPLC separation of the dipeptide H-Met-Trp-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities associated with H-Met-Trp-OH?

A1: Impurities in synthetic peptides like H-Met-Trp-OH can arise during synthesis or degradation.[1] Common impurities may include:

  • Synthesis-related impurities: Truncated or deleted peptide sequences, or peptides with incomplete deprotection of side chains.[1]

  • Degradation products: The methionine and tryptophan residues in H-Met-Trp-OH are susceptible to oxidation.[2][3][4][5][6] Methionine can oxidize to methionine sulfoxide and further to methionine sulfone.[2] Tryptophan oxidation can yield a variety of products, including kynurenine and N-formylkynurenine.[4][7]

Q2: What is a good starting point for an HPLC method to separate H-Met-Trp-OH from its impurities?

A2: A good starting point for separating peptides like H-Met-Trp-OH is reversed-phase HPLC (RP-HPLC).[8][9] Here is a typical initial setup:

ParameterRecommendation
Column C18, 2-5 µm particle size, 100-300 Å pore size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid (FA) in water
Mobile Phase B 0.1% TFA or 0.1% FA in acetonitrile (ACN)
Gradient A shallow linear gradient, for example, 5% to 60% B over 30-60 minutes
Flow Rate 1.0 mL/min for a 4.6 mm ID column
Detection UV at 220 nm (for the peptide bond) and 280 nm (for the tryptophan side chain)
Temperature 30-40 °C to improve peak shape and reproducibility

This starting method can then be optimized based on the observed separation.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of H-Met-Trp-OH and its impurities.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q3: My peaks for H-Met-Trp-OH are tailing. What could be the cause and how can I fix it?

A3: Peak tailing is a common issue in peptide chromatography and can be caused by several factors.[10][11]

  • Secondary Interactions: Unwanted interactions between basic residues in the peptide and acidic silanols on the silica-based column packing can cause tailing.[10]

    • Solution: Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase at a concentration of 0.1%.[12] TFA masks the silanols and provides a counter-ion for basic groups on the peptide, improving peak shape.[12]

  • Column Contamination or Void: A blocked frit or a void at the column inlet can distort peak shape.

    • Solution: First, try flushing the column with a strong solvent. If that doesn't work, reversing the column (if the manufacturer allows) and flushing may dislodge contaminants from the inlet frit. If the problem persists, the column may need to be replaced.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of an ionizable group on the peptide, it can lead to poor peak shape.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.[11][13] For peptides, a low pH (around 2-3) using TFA or formic acid is generally effective.[12]

Q4: I am observing peak fronting. What is the likely cause?

A4: Peak fronting is less common than tailing but can occur under certain conditions.[10]

  • Sample Overload: Injecting too much sample can saturate the column, leading to fronting.[11]

    • Solution: Reduce the injection volume or dilute the sample.[11]

  • Injection Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the initial mobile phase, the peak can be distorted.[11]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[11]

Problem 2: Poor Resolution of H-Met-Trp-OH and Impurities

Q5: I am not able to separate H-Met-Trp-OH from a closely eluting impurity. What parameters can I adjust?

A5: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.

  • Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.[14][15]

    • Solution: Decrease the rate of change of the organic solvent (e.g., decrease the %B/minute).[14]

  • Change the Mobile Phase pH: Altering the pH of the mobile phase can significantly change the selectivity of the separation for ionizable compounds like peptides.[12][13][16] Even small changes in pH can alter the retention times of peptides.

    • Solution: If you are using formic acid (pH ~2.7), try switching to trifluoroacetic acid (pH ~2.0). Alternatively, a different pH range (e.g., using an ammonium formate buffer at pH 3-6) could be explored if your column is stable at that pH.[12]

  • Change the Organic Solvent: While acetonitrile is the most common organic modifier, trying a different solvent like methanol can alter the selectivity.

    • Solution: Replace acetonitrile with methanol in your mobile phase B.

  • Adjust the Temperature: Temperature can affect the selectivity of a separation.[17]

    • Solution: Try varying the column temperature between 25°C and 60°C. Higher temperatures can also reduce mobile phase viscosity and improve peak efficiency.[17]

  • Select a Different Column: The choice of stationary phase has a major impact on selectivity.[8][18]

    • Solution: If you are using a C18 column, consider trying a C8, C4, or a phenyl-hexyl phase.[8] For peptides, columns with a pore size of 300 Å are often recommended for better peak shape, especially for larger molecules.[17]

Experimental Protocols & Methodologies

Protocol 1: General Method Development for H-Met-Trp-OH

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[8]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Initial Gradient:

    • Time 0 min: 5% B

    • Time 30 min: 60% B

    • Time 31 min: 95% B

    • Time 35 min: 95% B

    • Time 36 min: 5% B

    • Time 40 min: 5% B

  • System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection: 220 nm and 280 nm

    • Injection Volume: 10 µL

  • Optimization: Based on the initial chromatogram, adjust the gradient slope to improve the resolution of the target peak from its impurities. If resolution is still insufficient, proceed to modify other parameters as described in the troubleshooting guide.

Visualizations

Below are diagrams to illustrate key workflows and concepts in optimizing your HPLC separation.

HPLC_Optimization_Workflow start Start: Initial Separation check_resolution Is Resolution Adequate? start->check_resolution optimize_gradient Optimize Gradient (Steeper/Shallower) check_resolution->optimize_gradient No end End: Optimized Method check_resolution->end Yes check_resolution2 Is Resolution Adequate? optimize_gradient->check_resolution2 change_ph Change Mobile Phase pH (e.g., FA to TFA) check_resolution2->change_ph No check_resolution2->end Yes check_resolution3 Is Resolution Adequate? change_ph->check_resolution3 change_column Change Column Chemistry (e.g., C18 to Phenyl) check_resolution3->change_column No check_resolution3->end Yes change_column->end

Caption: A workflow for optimizing HPLC separation.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing check_tfa Is 0.1% TFA in Mobile Phase? start->check_tfa add_tfa Add 0.1% TFA check_tfa->add_tfa No check_column Flush or Reverse Column check_tfa->check_column Yes end Problem Solved add_tfa->end replace_column Replace Column check_column->replace_column If not resolved check_column->end If resolved replace_column->end

Caption: Troubleshooting guide for peak tailing.

References

Technical Support Center: Interpreting Mass Spectra of H-Met-Trp-OH•TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dipeptide H-Met-Trp-OH and interpreting its mass spectra, particularly when trifluoroacetic acid (TFA) is used in the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the expected monoisotopic mass of the protonated H-Met-Trp-OH molecule, [M+H]⁺?

A1: The expected monoisotopic mass of the protonated H-Met-Trp-OH dipeptide ([M+H]⁺) is approximately 337.13 Da. This is calculated based on the elemental composition of the peptide (C₁₅H₂₀N₃O₃S). It is crucial to use the monoisotopic masses of the elements for accurate mass determination in high-resolution mass spectrometry.

Q2: What are the most common fragment ions observed in the CID-MS/MS spectrum of H-Met-Trp-OH?

A2: In a typical collision-induced dissociation (CID) tandem mass spectrum (MS/MS), you can expect to observe backbone fragmentation, resulting in b- and y-type ions. For H-Met-Trp-OH, the primary fragment ions would be the b₁-ion and the y₁-ion. Additionally, characteristic neutral losses from the amino acid side chains, particularly from methionine and tryptophan, may be observed.

Q3: How does the presence of Trifluoroacetic Acid (TFA) affect the mass spectrum of my peptide?

A3: Trifluoroacetic acid (TFA) is a common ion-pairing agent used in reverse-phase chromatography to improve peak shape. However, it can have several effects on the mass spectrum. TFA can cause ion suppression, leading to a decrease in the overall signal intensity of your peptide. It can also form adducts with the analyte, resulting in peaks corresponding to [M+H+TFA]⁺ or [M+Na+TFA]⁺, for example. These adducts appear at a higher m/z value than the protonated molecule.

Q4: I am observing a significant peak at m/z 451.12. What could this be?

A4: A peak at approximately m/z 451.12 in the mass spectrum of H-Met-Trp-OH is likely the TFA adduct of the protonated molecule, [M+H+TFA]⁺. The mass of TFA is approximately 114.0 Da. Adding this to the mass of the protonated peptide (337.13 Da) results in the observed m/z. The presence of such adducts is a common phenomenon when TFA is used in the mobile phase.

Q5: My peptide sequence contains Methionine. Are there any characteristic neutral losses I should look for in the MS/MS spectrum?

A5: Yes, peptides containing methionine can exhibit a characteristic neutral loss of 64 Da, corresponding to the loss of methanesulfenic acid (CH₃SOH) from the side chain of an oxidized methionine residue (methionine sulfoxide). If your sample has been inadvertently oxidized, you may observe this neutral loss from the precursor ion or from fragment ions containing the methionine residue.

Q6: Tryptophan is also in my peptide. What are its characteristic fragmentation patterns?

A6: The tryptophan side chain (indole) is relatively stable. However, a characteristic fragment ion for tryptophan is the immonium ion at m/z 159.1. Additionally, you may observe fragment ions resulting from the cleavage of the indole side chain, though these are typically less intense than the backbone fragment ions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Signal for H-Met-Trp-OH - Ion Suppression by TFA: High concentrations of TFA can significantly suppress the ESI signal.- Sample Degradation: The peptide may have degraded due to improper storage or handling.- Instrumental Issues: The mass spectrometer may require tuning or calibration.- Reduce TFA Concentration: Use the lowest concentration of TFA necessary for good chromatography (e.g., 0.05% or lower). Consider using a different ion-pairing agent like formic acid, which is more MS-friendly.- Check Sample Integrity: Prepare a fresh sample and ensure it is stored under appropriate conditions (e.g., -20°C).- Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's recommendations.
Multiple Unexpected Peaks in the Spectrum - TFA Adducts: Formation of adducts with TFA, sodium ([M+Na]⁺), or potassium ([M+K]⁺).- Peptide Oxidation: The methionine residue is susceptible to oxidation, leading to a +16 Da mass shift ([M+O+H]⁺).- In-source Fragmentation: The peptide may be fragmenting in the ion source due to high source temperatures or voltages.- Optimize Mobile Phase: If possible, replace TFA with formic acid. If TFA is necessary, try to remove it post-column before the ESI source.- Confirm Adducts: Calculate the expected m/z values for common adducts (see Table 2) to confirm their presence.- Prevent Oxidation: Use fresh solvents and handle the sample carefully to minimize exposure to air. The presence of a +16 Da peak can confirm oxidation.- Optimize Source Conditions: Lower the source temperature and cone voltage to minimize in-source fragmentation.
Poor Fragmentation in MS/MS Spectrum - Low Collision Energy: The applied collision energy may be insufficient to induce fragmentation.- Stable Peptide Structure: The dipeptide may be particularly stable.- Presence of Multiply Charged Ions: If the peptide is multiply charged, the fragmentation pattern can be more complex.- Increase Collision Energy: Gradually increase the collision energy to find the optimal setting for fragmentation.- Use a Different Fragmentation Method: If available, consider using alternative fragmentation techniques like Electron Transfer Dissociation (ETD), which can provide complementary fragmentation information.
Ambiguous Fragment Ion Assignment - Complex Spectrum: The spectrum may contain a mixture of b-ions, y-ions, and side-chain fragments.- Mass Accuracy: The instrument may not be calibrated correctly, leading to inaccurate mass measurements.- Predict Fragmentation: Use peptide fragmentation prediction tools to generate a theoretical spectrum for comparison.- Focus on Key Ions: Initially, focus on identifying the most likely fragment ions, such as the b₁ and y₁ ions.- Recalibrate Instrument: Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.

Data Presentation

Table 1: Expected m/z Values for H-Met-Trp-OH and its Key Fragment Ions

Ion TypeSequenceCalculated Monoisotopic m/z
[M+H]⁺ H-Met-Trp-OH337.13
b₁-ion Met132.05
y₁-ion Trp-OH205.09
Immonium Ion (Trp) 159.10
Immonium Ion (Met) 104.05

Table 2: Common Adducts and Modifications of H-Met-Trp-OH

Adduct/ModificationFormulaMass Shift (Da)Expected m/z
Protonated Molecule [M+H]⁺+1.01337.13
Sodium Adduct [M+Na]⁺+22.99359.11
Potassium Adduct [M+K]⁺+39.10375.23
TFA Adduct [M+H+TFA]⁺+114.00451.13
Oxidized Molecule [M+O+H]⁺+16.00353.13

Experimental Protocols

Standard Protocol for ESI-MS Analysis of H-Met-Trp-OH

  • Sample Preparation:

    • Dissolve the H-Met-Trp-OH•TFA sample in a suitable solvent, typically a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid. The final concentration should be in the low micromolar to nanomolar range (e.g., 1-10 µM).

  • Chromatographic Separation (if applicable):

    • Use a C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Apply a suitable gradient to elute the peptide.

    • If TFA is required for chromatography, use the lowest possible concentration (e.g., 0.05%) and be aware of potential ion suppression and adduct formation.

  • Mass Spectrometry Parameters (General Guidance for a Q-TOF or Orbitrap instrument):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 - 4.5 kV.

    • Source Temperature: 100 - 150 °C.

    • Desolvation Gas Flow: Set according to the instrument manufacturer's recommendations.

    • Cone Voltage/Fragmentor Voltage: 20 - 40 V (optimize for minimal in-source fragmentation).

    • Mass Range (MS1): m/z 100 - 1000.

    • MS/MS Fragmentation:

      • Select the [M+H]⁺ ion (m/z 337.13) for fragmentation.

      • Use Collision-Induced Dissociation (CID) with an appropriate collision energy (e.g., start with 15-25 eV and optimize).

Mandatory Visualization

Fragmentation_Pathway parent [M+H]⁺ m/z 337.13 b1 b₁-ion (Met) m/z 132.05 parent->b1 y₁ loss y1 y₁-ion (Trp-OH) m/z 205.09 parent->y1 b₁ loss trp_immonium Trp Immonium m/z 159.10 parent->trp_immonium Side-chain met_immonium Met Immonium m/z 104.05 parent->met_immonium Side-chain

Caption: Fragmentation pathway of H-Met-Trp-OH.

Troubleshooting_Workflow start Start MS Analysis check_signal Is peptide signal observed? start->check_signal low_signal Low/No Signal check_signal->low_signal No signal_ok Signal Observed check_signal->signal_ok Yes optimize_tfa Reduce TFA / Use Formic Acid low_signal->optimize_tfa check_sample Check Sample Integrity optimize_tfa->check_sample calibrate Calibrate Instrument check_sample->calibrate calibrate->start check_peaks Are there unexpected peaks? signal_ok->check_peaks unexpected_peaks Unexpected Peaks Present check_peaks->unexpected_peaks Yes spectrum_clean Clean Spectrum check_peaks->spectrum_clean No identify_adducts Identify Adducts (TFA, Na⁺) unexpected_peaks->identify_adducts check_oxidation Check for Oxidation (+16 Da) identify_adducts->check_oxidation optimize_source Optimize Source Conditions check_oxidation->optimize_source optimize_source->signal_ok end Proceed to MS/MS spectrum_clean->end

Caption: Troubleshooting workflow for MS analysis.

Technical Support Center: NMR Analysis of H-Met-Trp-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NMR analysis of the tripeptide H-Met-Trp-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the NMR analysis of this specific tripeptide.

Troubleshooting Guides

This section provides solutions to common problems encountered during the NMR analysis of H-Met-Trp-OH.

Problem Possible Cause Recommended Solution
Poor signal-to-noise ratio Low sample concentration.Increase the sample concentration to 1-5 mM. For a 20 kDa protein, this corresponds to 5-10 mg of protein in a 500 µl buffer solution. Peptide samples generally require higher concentrations, typically ranging from 1.5-7.5 mg.[1][2]
Sample precipitation.Ensure the peptide is fully dissolved. You may need to adjust the pH or use a different solvent system. Consider using a co-solvent like DMSO-d6.
Incorrect NMR probe tuning.Ensure the NMR probe is correctly tuned to the appropriate frequency for the nucleus being observed.
Broad, featureless peaks Sample aggregation.Decrease the sample concentration. Alter the buffer conditions (pH, ionic strength) to minimize aggregation.[3]
Presence of paramagnetic impurities.Treat the sample with a chelating agent like EDTA to remove trace metal ions.
Poor shimming of the magnetic field.Re-shim the spectrometer. For optimal shimming, the sample filling height should be around 4 cm (approximately 0.55 mL).[4]
Conformational exchange.Acquire spectra at different temperatures to see if the peaks sharpen. This can help identify regions of the molecule undergoing intermediate exchange on the NMR timescale.
Signal Overlap, especially in the aromatic and aliphatic regions The inherent complexity of the overlapping signals from the Met and Trp residues.Utilize 2D NMR techniques such as COSY, TOCSY, and HSQC to resolve overlapping proton signals by spreading them into a second dimension based on their couplings to other nuclei.[5]
Inadequate magnetic field strength.Use a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase chemical shift dispersion.
Difficulty assigning specific proton signals Lack of through-bond and through-space connectivity information.Perform a combination of 2D NMR experiments. A TOCSY experiment will help identify protons within the same spin system (i.e., belonging to the same amino acid residue).[3] A NOESY or ROESY experiment will identify protons that are close in space, which is crucial for determining the peptide's conformation.
Missing or attenuated amide proton signals Chemical exchange with a protic solvent (e.g., water).If using a solvent containing water, such as 90% H2O/10% D2O, amide protons can exchange with solvent protons, leading to signal broadening or disappearance.[3] Lowering the temperature can slow down this exchange. Alternatively, perform the experiment in a deuterated aprotic solvent like DMSO-d6.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the recommended sample concentration for NMR analysis of H-Met-Trp-OH?

A1: For 1D and 2D NMR experiments, a concentration range of 1-5 mM in a suitable deuterated solvent is recommended.[1][2] The optimal concentration will be a balance between achieving good signal-to-noise and avoiding aggregation.

Q2: Which solvent should I use for dissolving H-Met-Trp-OH?

A2: The choice of solvent depends on the purpose of the analysis.

  • For observing all protons, including amide protons: Deuterated dimethyl sulfoxide (DMSO-d6) is a good choice as it will not lead to the exchange of labile amide protons.

  • For mimicking a physiological environment: A mixture of 90% H₂O / 10% D₂O with a suitable buffer (e.g., phosphate buffer at pH 7) is commonly used. Be aware that amide protons will exchange with water, which can be mitigated by lowering the temperature.[3]

  • To resolve signal overlap: Sometimes, changing the solvent to a less polar one like deuterated methanol (CD₃OD) or a mixture can alter chemical shifts and improve resolution.

Data Acquisition and Analysis

Q3: I am seeing significant overlap in the 1H NMR spectrum. What should I do?

A3: Signal overlap is a common challenge with peptides. To resolve this, you should acquire two-dimensional (2D) NMR spectra.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment is essential for identifying all the protons belonging to a single amino acid residue (spin system).[3]

  • ¹H-¹H COSY (Correlation Spectroscopy): This helps in identifying protons that are coupled to each other, typically over two or three bonds.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbon atoms, which can be very useful for resolving overlap in the proton spectrum by spreading the signals out based on the carbon chemical shifts.

Q4: How can I determine the three-dimensional conformation of H-Met-Trp-OH in solution?

A4: The 3D structure can be elucidated using information from Nuclear Overhauser Effect (NOE) experiments.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons. By identifying these spatial proximities, you can build a model of the peptide's conformation.[3]

Q5: What are the expected chemical shift ranges for the protons in H-Met-Trp-OH?

A5: While the exact chemical shifts are dependent on the solvent, pH, temperature, and conformation, the following table provides an estimated range for the proton chemical shifts of H-Met-Trp-OH in a neutral aqueous solution.

Proton Methionine Residue Tryptophan Residue
Amide (NH) ~8.0 - 8.5 ppm~8.0 - 8.5 ppm
Alpha (α-CH) ~4.2 - 4.7 ppm~4.5 - 5.0 ppm
Beta (β-CH₂) ~1.9 - 2.2 ppm~3.2 - 3.5 ppm
Gamma (γ-CH₂) ~2.5 - 2.8 ppm-
Epsilon (ε-CH₃) ~2.0 - 2.2 ppm-
Trp Side Chain (indole) -δ1-H: ~7.6 ppm, ε3-H: ~7.2 ppm, ζ2-H: ~7.5 ppm, ζ3-H: ~7.1 ppm, η2-H: ~7.0 ppm

Q6: What are the typical coupling constants I should expect?

A6: Coupling constants provide valuable information about the dihedral angles and thus the backbone and side-chain conformations.

Coupling Description Typical Value (Hz)
³J(HN, Hα) Between the amide proton and the alpha-proton.6 - 8 Hz for random coil peptides.[6]
²J(Hβ, Hβ') Geminal coupling in the β-methylene group.~ -15 to -10 Hz[7]
³J(Hα, Hβ) Between the alpha-proton and the beta-protons.6 - 8 Hz[6]

Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh 1-5 mg of H-Met-Trp-OH.

  • Dissolution: Dissolve the peptide in 0.5 mL of the desired deuterated solvent (e.g., D₂O with 10% H₂O, or DMSO-d6) in a clean vial.

  • pH Adjustment (for aqueous samples): If using an aqueous buffer, adjust the pH to the desired value (e.g., 7.0) using dilute solutions of DCl or NaOD to avoid introducing a large water signal.

  • Transfer: Transfer the solution to a high-quality, clean NMR tube.

  • Homogenization: Gently vortex the sample to ensure it is homogeneous.

Standard 1D ¹H NMR Acquisition
  • Insert Sample: Insert the NMR tube into the spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Solvent Suppression: If in an aqueous solution, use a solvent suppression technique (e.g., presaturation or WATERGATE).

    • Spectral Width: Set a spectral width that covers all expected proton signals (e.g., 0 to 12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

2D NMR for Structural Elucidation

For a comprehensive analysis, acquire a suite of 2D NMR experiments:

  • TOCSY: To identify amino acid spin systems.

    • Mixing Time: Use a mixing time of around 80 ms to observe correlations throughout the entire spin system.

  • NOESY/ROESY: To identify through-space correlations for conformational analysis.

    • Mixing Time: A mixing time of 200-400 ms is a good starting point for a small peptide.

  • ¹H-¹³C HSQC: To resolve proton signal overlap.

    • This experiment requires a spectrometer equipped with a carbon channel and a suitable probe.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Data Analysis weigh Weigh Peptide (1-5 mg) dissolve Dissolve in 0.5 mL Deuterated Solvent weigh->dissolve ph_adjust Adjust pH (if aqueous) dissolve->ph_adjust transfer Transfer to NMR Tube ph_adjust->transfer oneD 1D ¹H NMR transfer->oneD twoD 2D NMR Suite (TOCSY, NOESY, HSQC) oneD->twoD process Process Spectra twoD->process assign Assign Resonances process->assign structure Determine Conformation assign->structure

Caption: Experimental workflow for NMR analysis of H-Met-Trp-OH.

Caption: Troubleshooting flowchart for common NMR spectral issues.

References

minimizing cytotoxicity of H-Met-Trp-OH.TFA in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of H-Met-Trp-OH.TFA in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death after treating our cultures with this compound. What could be the primary cause?

A1: The observed cytotoxicity is likely attributable to the trifluoroacetic acid (TFA) salt form of the peptide.[1][2][3] TFA is commonly used in peptide synthesis and purification, but residual amounts can be toxic to cells in culture, even at nanomolar concentrations.[1] It is crucial to consider the final concentration of TFA in your culture medium.

Q2: How can we reduce the cytotoxic effects of TFA in our this compound preparation?

A2: Several methods can be employed to mitigate TFA-induced cytotoxicity:

  • Peptide Salt Exchange: The most effective method is to exchange the TFA counter-ion for a more biocompatible one, such as acetate or hydrochloride.[2] This can be achieved through techniques like ion-exchange chromatography or dialysis.

  • pH Neutralization: TFA can lower the pH of your culture medium, contributing to cytotoxicity.[1] Ensure the final pH of your medium containing the dissolved peptide is adjusted to physiological levels (typically pH 7.2-7.4). You can neutralize the acidic nature of TFA by preparing your stock solution in a buffered solution like PBS or by adding a small amount of a base like ammonium hydroxide (NH4OH), followed by sterile filtration.[3]

  • Lowering the Final TFA Concentration: If salt exchange is not feasible, carefully calculate and minimize the final concentration of TFA in your cell culture wells. This may involve using a higher stock concentration of the peptide to reduce the volume added to the culture.

Q3: What is the recommended method for dissolving and storing this compound to maintain its stability and minimize cytotoxicity?

A3: Proper handling of the peptide is critical to ensure experimental reproducibility and minimize degradation, which could contribute to toxicity.[4]

  • Dissolution: For initial solubilization, it is often recommended to use a small amount of an organic solvent like DMSO, followed by dilution in a buffered aqueous solution (e.g., PBS or cell culture medium).[5] However, be mindful that high concentrations of DMSO (>0.5-1%) can also be cytotoxic.[5] Always test the tolerance of your specific cell line to the chosen solvent. For peptides that are difficult to dissolve, sonication can be helpful.

  • Storage: Store the lyophilized peptide at -20°C or -80°C, protected from light.[4] Once dissolved, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[4]

Q4: We are observing inconsistent results between experiments. What could be the contributing factors?

A4: Inconsistent results with peptide assays can stem from several sources:[4][5]

  • Peptide Instability: Peptides containing methionine (Met) and tryptophan (Trp) are susceptible to oxidation.[4] Ensure proper storage and handling to minimize exposure to air and light.

  • Inaccurate Peptide Concentration: The stated amount of peptide in a vial is often the gross weight, which includes the peptide, counter-ions (TFA), and water. The net peptide content can be significantly lower. It is advisable to determine the precise peptide concentration using methods like amino acid analysis or UV spectrophotometry.

  • Variability in Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment.[6]

Troubleshooting Guides

Issue 1: High Background Cytotoxicity in Vehicle Control

If you observe significant cell death in your vehicle control (e.g., DMSO or PBS without the peptide), this indicates a problem with the solvent or the general cell culture conditions.

Potential Cause Troubleshooting Step Expected Outcome
Solvent Toxicity Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cell line.Identification of a safe solvent concentration.
Contamination Check your cell culture for microbial contamination (e.g., bacteria, fungi, mycoplasma).Elimination of contamination as a source of cell death.
Poor Cell Health Ensure cells are not passaged too many times and are seeded at an optimal density.Healthy, proliferating cells in the control wells.
Issue 2: Dose-Dependent Cytotoxicity Observed, but IC50 is Unexpectedly Low

This scenario suggests that the observed toxicity might be primarily due to the TFA counter-ion rather than the intrinsic activity of the H-Met-Trp-OH peptide itself.

Potential Cause Troubleshooting Step Expected Outcome
TFA Toxicity Prepare a TFA solution (without the peptide) and perform a dose-response experiment to determine its IC50 on your cell line.Understanding the contribution of TFA to the overall cytotoxicity.
Peptide Salt Form If possible, obtain the peptide in a different salt form (e.g., acetate or hydrochloride) and repeat the cytotoxicity assay.A higher IC50 value, indicating that the observed toxicity was primarily due to TFA.
pH Imbalance Measure the pH of the culture medium after adding the peptide solution. Adjust the pH if necessary.Elimination of pH as a confounding factor in the cytotoxicity measurement.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay

This protocol outlines the steps to assess the cytotoxic effect of the peptide on a chosen cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Peptide Preparation:

    • Prepare a high-concentration stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different peptide concentrations. Include wells with medium only (blank), and medium with the vehicle (vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow: Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_seeding 1. Seed Cells in 96-well Plate peptide_prep 2. Prepare Peptide Serial Dilutions cell_treatment 3. Treat Cells with Peptide peptide_prep->cell_treatment incubation 4. Incubate for Desired Time cell_treatment->incubation mtt_assay 5. Perform MTT Assay incubation->mtt_assay data_analysis 6. Analyze Data & Determine IC50 mtt_assay->data_analysis troubleshooting_flowchart Troubleshooting High Cytotoxicity start High Cytotoxicity Observed check_vehicle Is Vehicle Control Toxic? start->check_vehicle vehicle_toxic Optimize Solvent Concentration check_vehicle->vehicle_toxic Yes check_tfa Is TFA Concentration a Concern? check_vehicle->check_tfa No tfa_toxic Perform TFA Dose-Response or Peptide Salt Exchange check_tfa->tfa_toxic Yes check_peptide Assess Intrinsic Peptide Toxicity check_tfa->check_peptide No

References

preventing racemization during H-Met-Trp-OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization and other side reactions during the synthesis of the dipeptide H-Met-Trp-OH.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in H-Met-Trp-OH synthesis?

A1: Racemization is the process where a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, this leads to the formation of diastereomeric peptides (e.g., D-Met-L-Trp-OH or L-Met-D-Trp-OH) which can be difficult to separate from the desired L-L peptide.[1] This loss of stereochemical integrity is a critical issue as the biological activity of peptides is highly dependent on their specific three-dimensional structure. Even small amounts of a diastereomeric impurity can significantly impact the efficacy and safety of a peptide therapeutic.

Q2: Which amino acid is more prone to racemization during the synthesis of H-Met-Trp-OH?

A2: During the coupling step, the carboxylic acid of the N-protected amino acid is activated, which makes the α-proton more acidic and susceptible to abstraction by a base. This leads to the formation of a planar enolate intermediate, which can be protonated from either side, resulting in racemization. Therefore, the amino acid being activated is the one at risk of racemization. In the synthesis of H-Met-Trp-OH, if you are coupling Fmoc-Met-OH to H-Trp-OH (or a protected form), the methionine residue is the one at risk of racemization. While both methionine and tryptophan are not as highly susceptible to racemization as amino acids like histidine or cysteine, it can still occur, especially under non-optimized conditions.[1][2]

Q3: What are the primary side reactions to be aware of when synthesizing H-Met-Trp-OH?

A3: Besides racemization, the main side reactions of concern involve the side chains of methionine and tryptophan:

  • Oxidation of Methionine: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide.[1] This can occur during synthesis, cleavage, or even storage.

  • Modification of Tryptophan: The indole ring of tryptophan is sensitive to acidic conditions and electrophilic attack. During cleavage with strong acids like trifluoroacetic acid (TFA), side products can form.[3] If other protecting groups that release reactive cations (e.g., from arginine) are present in a larger peptide sequence, these can alkylate the tryptophan indole ring.[1]

Q4: How can I detect and quantify racemization in my H-Met-Trp-OH product?

A4: The most common method for detecting and quantifying racemization is through chromatographic separation of the diastereomeric peptides.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique that uses a chiral stationary phase to separate enantiomers and diastereomers.[4] You can develop a method to separate H-L-Met-Trp-OH from any D-Met-L-Trp-OH or L-Met-D-Trp-OH that may have formed.

  • Gas Chromatography (GC) on a chiral column: After derivatization of the hydrolyzed peptide, GC can also be used to separate the D- and L-amino acid enantiomers.

  • Capillary Electrophoresis (CE): CE with a chiral selector is another highly sensitive method for separating optical isomers of peptides and can detect very low levels of racemization.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of D-Met-L-Trp-OH or L-Met-D-Trp-OH detected. Racemization during coupling. 1. Optimize Coupling Reagents: Use coupling reagents known for low racemization potential. For carbodiimide-mediated couplings (e.g., DIC, DCC), always use an additive.[6] 2. Add Racemization Suppressants: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) into the coupling reaction. HOAt (1-hydroxy-7-azabenzotriazole) is also highly effective.[1] 3. Control Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the rate of racemization.[1] 4. Choice of Base: If a base is required, use a sterically hindered and weaker base like N,N-diisopropylethylamine (DIPEA) or collidine in minimal necessary amounts.[6]
Presence of a product with a +16 Da mass increase. Oxidation of the methionine residue. 1. Use High-Purity, Degassed Solvents: Minimize dissolved oxygen in your reaction solvents. 2. Work under an Inert Atmosphere: Perform the synthesis under nitrogen or argon to prevent oxidation. 3. Add Scavengers During Cleavage: If using a strong acid for deprotection/cleavage, include scavengers like dithiothreitol (DTT) in the cleavage cocktail to reduce any oxidized methionine.[1] 4. Post-Synthesis Reduction: The oxidized peptide can be reduced back to the desired peptide after purification.[1]
Multiple unidentified peaks in the HPLC chromatogram of the crude product. Side reactions involving the tryptophan indole ring. 1. Protect the Tryptophan Side Chain: Use a Boc protecting group on the indole nitrogen of tryptophan (e.g., Fmoc-Trp(Boc)-OH). This significantly reduces side reactions during synthesis and cleavage.[1] 2. Use Scavengers During Cleavage: Include scavengers like triisopropylsilane (TIS) and water in the TFA cleavage cocktail to scavenge reactive species that could modify the tryptophan residue.
Low coupling efficiency or incomplete reaction. Aggregation of the peptide. While less common for a dipeptide, aggregation can hinder synthesis. 1. Choose an Appropriate Solvent: N,N-Dimethylformamide (DMF) is a common solvent, but in some cases, switching to N-methyl-2-pyrrolidone (NMP) or adding a chaotropic salt can help disrupt aggregation.[1] 2. Sonication: Applying sonication during the coupling step can help to break up aggregates and improve reaction kinetics.[1]

Quantitative Data on Racemization

Coupling ReagentAdditiveBase% D-Isomer Formed
DCCHOBt-18%
DCCHOAt-6%
HATU-DIPEAHigh
DICOxymaPure-Low

Data adapted from studies on racemization-prone model peptides. The level of racemization for methionine and tryptophan is expected to be lower than for phenylglycine under similar conditions.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Fmoc-Met-Trp-OH

This protocol describes a general procedure for the solution-phase synthesis of the protected dipeptide.

Materials:

  • Fmoc-Met-OH

  • H-Trp-OMe.HCl (Tryptophan methyl ester hydrochloride)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolution of Starting Materials:

    • In a round-bottom flask, dissolve H-Trp-OMe.HCl (1.0 eq) in anhydrous DCM.

    • Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

    • In a separate flask, dissolve Fmoc-Met-OH (1.05 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Coupling Reaction:

    • Cool the H-Trp-OMe solution to 0 °C in an ice bath.

    • Add the solution of Fmoc-Met-OH and HOBt to the H-Trp-OMe solution.

    • Slowly add DIC (1.1 eq) to the reaction mixture at 0 °C.

    • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Met-Trp-OMe.

  • Saponification (to obtain Fmoc-Met-Trp-OH):

    • Dissolve the crude Fmoc-Met-Trp-OMe in a mixture of methanol and water.

    • Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Acidify the reaction mixture to pH ~3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield Fmoc-Met-Trp-OH.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Protocol 2: Chiral HPLC Analysis for Racemization

This protocol provides a general guideline for developing an HPLC method to separate the diastereomers of H-Met-Trp-OH.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H, or a protein-based column).

Mobile Phase and Conditions (to be optimized):

  • A typical mobile phase for chiral separations in normal phase mode is a mixture of hexanes and isopropanol, often with a small amount of an acidic or basic modifier.

  • In reversed-phase mode, a mixture of acetonitrile and water or an aqueous buffer is used.

  • The optimal mobile phase composition, flow rate, and column temperature must be determined experimentally.

Procedure:

  • Sample Preparation:

    • Prepare a standard solution of the synthesized H-Met-Trp-OH in the mobile phase.

    • If possible, synthesize a small amount of a racemic standard (e.g., by intentionally using some D-methionine in the synthesis) to help identify the peaks of the different diastereomers.

  • Method Development:

    • Start with a common mobile phase composition (e.g., 90:10 hexane:isopropanol for normal phase, or 70:30 water:acetonitrile for reversed phase).

    • Inject the sample and observe the chromatogram.

    • Systematically vary the mobile phase composition (e.g., the percentage of the polar modifier), flow rate, and column temperature to achieve baseline separation of the diastereomeric peaks.

  • Quantification:

    • Once a satisfactory separation is achieved, integrate the peak areas of the L-L and any D-L or L-D diastereomers.

    • Calculate the percentage of each diastereomer to determine the extent of racemization.

Visualizations

Racemization Mechanism during Peptide Coupling

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation L_AA L-Amino Acid (Fmoc-Met-OH) Activated_Ester Activated Ester (e.g., O-acylisourea) L_AA->Activated_Ester Coupling Reagent (e.g., DIC) Enolate Achiral Enolate Intermediate Activated_Ester->Enolate Base (e.g., DIPEA) abstracts α-H+ Dipeptide L-L Dipeptide (Fmoc-Met-Trp-OH) Activated_Ester->Dipeptide Nucleophilic Attack D_Activated_Ester D-Activated Ester Enolate->D_Activated_Ester Reprotonation D_Dipeptide D-L Dipeptide (Fmoc-D-Met-Trp-OH) D_Activated_Ester->D_Dipeptide Nucleophilic Attack H_Trp_OH H-Trp-OH H_Trp_OH->Dipeptide H_Trp_OH->D_Dipeptide

Caption: Mechanism of racemization via enolization during peptide bond formation.

Experimental Workflow for H-Met-Trp-OH Synthesis and Analysis

synthesis_workflow cluster_synthesis Synthesis cluster_analysis Purification & Analysis Start Fmoc-Met-OH + H-Trp-OMe Coupling Coupling Reaction (DIC/HOBt) Start->Coupling Workup Aqueous Work-up Coupling->Workup Saponification Saponification (LiOH) Workup->Saponification Protected_Dipeptide Fmoc-Met-Trp-OH Saponification->Protected_Dipeptide Deprotection Fmoc Deprotection (Piperidine in DMF) Protected_Dipeptide->Deprotection Crude_Product Crude H-Met-Trp-OH Deprotection->Crude_Product Purification Purification (Flash Chromatography or Prep-HPLC) Crude_Product->Purification Pure_Product Pure H-Met-Trp-OH Purification->Pure_Product Analysis Analysis Pure_Product->Analysis LCMS LC-MS (Purity & Mass) Analysis->LCMS Chiral_HPLC Chiral HPLC (Racemization) Analysis->Chiral_HPLC NMR NMR (Structure) Analysis->NMR

Caption: A typical workflow for the synthesis and analysis of H-Met-Trp-OH.

References

Validation & Comparative

A Comparative Guide to H-Met-Trp-OH Counterion Salts in Research Assays: TFA vs. Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to H-Met-Trp-OH and the Role of Counterions

H-Met-Trp-OH is a dipeptide composed of methionine and tryptophan. Like many synthetic peptides, it is often produced using solid-phase peptide synthesis (SPPS), a process that commonly utilizes trifluoroacetic acid (TFA) for cleavage from the resin support. This results in the final product being a TFA salt. However, the presence of the TFA counterion can interfere with biological and analytical assays. Consequently, it is often recommended to exchange the TFA salt for a more biologically compatible counterion, such as hydrochloride (HCl).

Physicochemical and Biological Performance: A Comparative Overview

The following table summarizes the expected differences in performance between H-Met-Trp-OH.TFA and H-Met-Trp-OH hydrochloride salt in various assays, based on general observations for peptides.

ParameterThis compoundH-Met-Trp-OH Hydrochloride SaltRationale and Supporting Evidence
Solubility Generally good solubility in organic solvents and aqueous buffers. The TFA salt form can enhance the solubility of peptides.Good solubility in aqueous solutions. May require optimization for some organic solvents.The TFA salt of peptides is often favored in early-stage research for its good solubility characteristics[1].
Stability Generally stable as a lyophilized powder. In solution, the acidic nature of residual TFA could potentially affect peptide stability over long-term storage.Peptides with free sulfhydryl groups, like the methionine in H-Met-Trp-OH, may exhibit better stability as HCl salts against potential oxidation[2].
Biological Activity The TFA counterion can exhibit intrinsic biological activity, potentially confounding experimental results. It has been shown to affect cell proliferation in a dose-dependent manner[3].The hydrochloride salt is considered more biologically inert and is less likely to interfere with the intrinsic activity of the peptide.For biological assays, it is often recommended to convert peptides to a hydrochloride or other biologically equivalent salt to avoid the unpredictable effects of TFA[3].
In Vitro Assays (e.g., Cell-based assays) Residual TFA can be toxic to cells, even at low concentrations, and may alter the pH of the assay medium, leading to unreliable data.The hydrochloride salt is generally more biocompatible and less likely to cause artifacts in cell-based assays.Studies have shown that TFA can suppress the proliferation of cell types like chondrocytes and osteoblasts, an effect not observed with HCl salts[3].
Spectroscopic Analysis (e.g., CD, IR) TFA can interfere with spectroscopic measurements. For instance, its strong absorbance can overlap with the amide I band in IR spectroscopy, complicating secondary structure analysis.The hydrochloride salt does not have the same interfering absorbance, allowing for more accurate spectroscopic analysis of the peptide itself.The interference of TFA in FTIR structural analysis is a known issue that can be circumvented by using the HCl salt[4].
Chromatography (HPLC) TFA is a common ion-pairing agent in reverse-phase HPLC, and its presence can be advantageous for purification.The hydrochloride salt may require different mobile phase conditions for optimal separation in HPLC.TFA is widely used in HPLC for peptide purification due to its effectiveness as an ion-pairing agent[2].

Experimental Protocols

Counterion Exchange from TFA to Hydrochloride Salt

A common method to replace the TFA counterion with chloride is through repeated lyophilization from an HCl solution.

Materials:

  • This compound

  • Dilute Hydrochloric Acid (e.g., 10 mM HCl in water)

  • Milli-Q water

  • Lyophilizer

Protocol:

  • Dissolve the this compound peptide in a suitable volume of 10 mM HCl solution.

  • Freeze the solution, for example, in a dry ice/acetone bath, until it is completely frozen.

  • Lyophilize the frozen sample overnight to remove the solvent and excess HCl.

  • To ensure complete removal of TFA, repeat the process of dissolving in 10 mM HCl and lyophilizing for a total of 2-3 cycles.

  • After the final lyophilization, the peptide will be in its hydrochloride salt form.

  • It is advisable to confirm the removal of TFA using analytical techniques such as ¹⁹F-NMR or ion chromatography.

Visualizing the Workflow and Potential for Assay Interference

The following diagrams illustrate the general workflow of peptide synthesis and how the TFA counterion can potentially interfere with a biological assay.

Peptide_Synthesis_Workflow SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin with TFA SPPS->Cleavage Purification HPLC Purification with TFA Cleavage->Purification TFA_Salt This compound Purification->TFA_Salt Counterion_Exchange Counterion Exchange TFA_Salt->Counterion_Exchange HCl_Salt H-Met-Trp-OH.HCl Counterion_Exchange->HCl_Salt

Caption: Workflow of peptide synthesis leading to TFA and HCl salts.

Assay_Interference_Diagram cluster_assay Biological Assay Peptide H-Met-Trp-OH Biological_Effect Observed Biological Effect Peptide->Biological_Effect Intended Biological Activity TFA TFA Counterion Cells Target Cells TFA->Cells Potential Cytotoxicity Assay_Medium Assay Medium TFA->Assay_Medium pH Alteration Cells->Biological_Effect Assay_Medium->Biological_Effect

Caption: Potential interferences of TFA in a biological assay.

Conclusion

While this compound may be suitable for initial studies and applications where biological compatibility is not a primary concern, such as in some chemical reactions or as an analytical standard, the hydrochloride salt is generally the preferred choice for biological assays. The potential for TFA to introduce artifacts and confound experimental data is a significant consideration for researchers aiming for accurate and reproducible results. Therefore, for cell-based assays, in vivo studies, and sensitive biophysical characterizations, converting H-Met-Trp-OH to its hydrochloride salt is a prudent step to ensure the observed effects are attributable to the peptide itself.

References

A Comparative Analysis of the Biological Activities of H-Met-Trp-OH and Other Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of peptide-based therapeutics and research, dipeptides—the simplest peptide structures—are gaining significant attention for their diverse biological activities. This guide provides a comparative analysis of the biological activity of H-Met-Trp-OH with other notable dipeptides, supported by experimental data. The focus is on anticancer, antioxidant, anti-inflammatory, and anti-angiogenic properties, offering a resource for researchers, scientists, and professionals in drug development.

Overview of Dipeptide Bioactivity

Dipeptides, composed of two amino acids linked by a peptide bond, can exert a range of physiological effects. The specific activity is largely determined by the constituent amino acids and their sequence. Tryptophan- and methionine-containing dipeptides, in particular, have been the subject of numerous studies due to the unique properties of these amino acids. Tryptophan's indole side chain and methionine's sulfur-containing side chain often play crucial roles in their biological functions.

Anticancer Activity

The potential of dipeptides as anticancer agents is an active area of research. Certain tryptophan-containing peptides have demonstrated cytotoxicity against various cancer cell lines.

Comparative Data: Anticancer Activity of Tryptophan-Containing Peptides against HeLa Cells

Dipeptide/Peptide AnalogAmino Acid SequenceIC50 (µM) on HeLa CellsReference
PNWAc-Lys-Lys-Trp-Trp-Lys-Trp-Lys-Lys-NH22.35 ± 0.28[1]
PMWAc-Lys-Lys-Trp-Lys-Trp-Lys-Trp-Lys-NH22.47 ± 0.18[1]
PCWAc-Lys-Trp-Lys-Lys-Trp-Trp-Lys-Lys-NH22.33 ± 0.12[1]

Note: The peptides listed are analogs of a larger peptide, but highlight the contribution of tryptophan to anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity in HeLa Cells

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: HeLa cells are seeded in a 96-well plate at a density of 5,000 cells per well and incubated for 24 hours.

  • Treatment: The cells are then treated with varying concentrations of the dipeptide.

  • Incubation: Following treatment, the cells are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 1-4 hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell viability is inhibited, is then calculated.[2]

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed HeLa Cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_dipeptide Add Dipeptide Concentrations incubate_24h->add_dipeptide incubate_72h Incubate for 72h add_dipeptide->incubate_72h add_mtt Add MTT Solution incubate_72h->add_mtt incubate_4h Incubate for 1-4h add_mtt->incubate_4h add_solubilization Add Solubilization Solution incubate_4h->add_solubilization read_absorbance Read Absorbance at 570nm add_solubilization->read_absorbance calculate_ic50 calculate_ic50 read_absorbance->calculate_ic50 Calculate IC50

MTT Assay Workflow for Cytotoxicity Assessment.

Antioxidant Activity

The ability of dipeptides to scavenge free radicals is a key aspect of their biological activity. Tryptophan and methionine residues are known to contribute significantly to the antioxidant capacity of peptides.

Comparative Data: Antioxidant Activity of Dipeptides

DipeptideAntioxidant AssayTrolox Equivalent (TE) Value (µmol TE/µmol)Reference
Tyr-GlyABTS & ORAC> 1.0[3]
Trp-GlyABTS & ORAC> 1.0[3]
Met-GlyABTS & ORAC< 1.0[3]
Cys-GlyABTS & ORAC< 1.0[3]
Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds.

  • Preparation: A working solution of DPPH in methanol is prepared.

  • Reaction: The dipeptide solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance corresponds to the radical scavenging activity.[4]

DPPH_Assay_Workflow start Start prepare_dpph Prepare DPPH working solution in Methanol start->prepare_dpph mix_sample Mix Dipeptide sample with DPPH solution prepare_dpph->mix_sample incubate Incubate in dark for 30 min at room temperature mix_sample->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate Scavenging Activity (%) measure->calculate

DPPH Radical Scavenging Assay Workflow.

Anti-Inflammatory Activity

The anti-inflammatory potential of dipeptides is often evaluated using in vivo models, such as the carrageenan-induced paw edema model in rats. While specific quantitative data for simple dipeptides like H-Met-Trp-OH is limited in publicly available literature, the methodology provides a framework for comparison. For instance, the anti-inflammatory dipeptide l-methionyl-l-glutamic acid (MQ) has been shown to have neuroprotective effects in cerebral ischemia by reducing inflammation.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This model is a standard for screening acute anti-inflammatory activity.

  • Animal Preparation: Wistar or Sprague-Dawley rats are used.

  • Compound Administration: The test dipeptide is administered orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.

  • Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Evaluation: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[6][7]

Anti_Inflammatory_Signaling cluster_induction Inflammatory Stimulus cluster_mediators Inflammatory Mediators cluster_response Inflammatory Response Carrageenan Carrageenan Prostaglandins Prostaglandins Carrageenan->Prostaglandins Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Carrageenan->Cytokines Edema Edema Prostaglandins->Edema Pain Pain Prostaglandins->Pain Cytokines->Edema Cytokines->Pain Dipeptide Anti-inflammatory Dipeptide Dipeptide->Prostaglandins Inhibits Dipeptide->Cytokines Inhibits

Simplified Signaling in Carrageenan-Induced Inflammation.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Certain dipeptides have been shown to inhibit this process.

Comparative Data: Anti-Angiogenic Activity of Tryptophan-Containing Dipeptides

DipeptideAssayEffectReference
Trp-Leu (WL)Chorioallantoic Membrane (CAM) AssayReduced vessel number to 74 ± 15% compared to VEGF control (228 ± 28%)[8]
Glu-Trp (EW)Chorioallantoic Membrane (CAM) AssayReduced vessel number to 57 ± 26% compared to VEGF control (228 ± 28%)[8]
Experimental Protocol: Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.

  • Egg Preparation: Fertilized chicken or quail eggs are incubated for 3-4 days.

  • Windowing: A small window is made in the eggshell to expose the CAM.

  • Sample Application: A carrier (e.g., a sterile filter paper disc or a gel) soaked with the test dipeptide is placed on the CAM.

  • Incubation: The eggs are further incubated for 48-72 hours.

  • Analysis: The CAM is observed under a stereomicroscope, and the formation of new blood vessels is quantified. This can involve counting vessel branch points or measuring vessel length and density.[9]

Conclusion

References

Validating the Purity of H-Met-Trp-OH.TFA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides like H-Met-Trp-OH.TFA is a critical step in ensuring experimental accuracy and therapeutic safety. This guide provides a comprehensive comparison of the primary analytical techniques used for purity validation, supported by experimental data and detailed protocols.

The dipeptide H-Met-Trp-OH, or Methionyl-Tryptophan, supplied as its trifluoroacetate (TFA) salt, is utilized in various research applications, including peptide synthesis and drug development.[1] Given that impurities can significantly impact biological activity and introduce toxicity, rigorous purity assessment is mandatory.[2] The most common impurities arise from the synthesis process and can include truncated sequences, deletion sequences, or incompletely deprotected peptides.[3] This guide focuses on the three cornerstone analytical techniques for peptide purity validation: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity validation depends on the specific requirements of the analysis, such as the need for quantitative or qualitative data, structural elucidation, or high-throughput screening. The following table summarizes the key performance characteristics of HPLC, MS, and NMR for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Function Separation and Quantification of peptide and its impurities.Determination of molecular weight and structural characterization.Structural elucidation, identification, and quantification of peptide and impurities.
Purity Determination Quantitative, based on the relative peak area of the main peptide.[2]Primarily qualitative, confirms the mass of the target peptide and identifies impurities by mass.Both qualitative and quantitative, provides detailed structural information and can quantify components.[4][5]
Typical Purity Range 70-98%[3]Not directly applicable for purity percentage.>95% for detailed structural analysis.[4]
Key Advantages High resolution, robust, and reliable for quantification.[6][7]High sensitivity, provides exact molecular weight, and can be coupled with HPLC (LC-MS) for enhanced separation and identification.[6]Non-destructive, provides unambiguous structural information, and can distinguish between isomers.[6][8]
Limitations May not separate all co-eluting impurities, requires reference standards for peak identification.May not be suitable for quantifying impurities without appropriate standards, can experience ion suppression.Lower sensitivity compared to MS, requires higher sample concentrations, and can be complex to interpret.[8]
Common Application Routine quality control, purity assessment, and preparative purification.[3]Molecular weight confirmation, impurity identification, and peptide sequencing.Definitive structure confirmation, identification of unknown impurities, and analysis of peptide conformation.[8][9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the analysis of this compound using HPLC, MS, and NMR.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common mode used for peptide purity analysis.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[10]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[2]

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes is a typical starting point, which can be optimized based on the peptide's hydrophobicity.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for the tryptophan side-chain).[2]

  • Sample Preparation: The this compound sample is dissolved in Mobile Phase A at a concentration of approximately 1 mg/mL.[2]

Mass Spectrometry (MS)

Mass spectrometry is often coupled with HPLC (LC-MS) to provide mass information for the peaks separated by the chromatography.

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides.

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole analyzers are frequently employed.

  • Mode: Positive ion mode.

  • Data Acquisition: Full scan mode to detect all ions within a specified mass range. The expected protonated molecular ion for H-Met-Trp-OH would be [M+H]⁺.

  • Sample Introduction: The eluent from the HPLC column is directly introduced into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the peptide and any impurities present.[8]

  • Spectrometer: A high-field NMR spectrometer (e.g., 400-900 MHz) is recommended for better resolution and sensitivity.[4]

  • Solvent: Deuterated water (D₂O) or a mixture of H₂O/D₂O is suitable for dissolving the peptide salt.

  • Experiments:

    • 1D ¹H NMR: Provides basic structural information and a preliminary check of purity.[4] The intensity of the signals is directly proportional to the number of protons, allowing for quantification.[8]

    • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to assign signals to specific amino acid residues.[4]

    • 2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system (i.e., within a single amino acid residue).[4]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens, aiding in the complete assignment of the molecule's structure.[4]

  • Sample Concentration: Typically in the range of 0.1-5 mM.[4]

Workflow for Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity validation of this compound, integrating the strengths of each analytical technique.

Peptide Purity Validation Workflow Workflow for this compound Purity Validation cluster_0 Initial Analysis cluster_1 In-depth Characterization cluster_2 Final Reporting Sample_Preparation Sample Preparation (Dissolution in appropriate solvent) HPLC_Screening RP-HPLC Screening (Purity Assessment & Quantification) Sample_Preparation->HPLC_Screening MS_Confirmation Mass Spectrometry (Molecular Weight Confirmation) HPLC_Screening->MS_Confirmation Purity > Specification? LC_MS_Analysis LC-MS Analysis (Impurity Identification) HPLC_Screening->LC_MS_Analysis Purity < Specification or Unknown Impurities Data_Integration Data Integration and Analysis MS_Confirmation->Data_Integration NMR_Spectroscopy NMR Spectroscopy (Structural Elucidation & Isomer Differentiation) LC_MS_Analysis->NMR_Spectroscopy For structural confirmation of impurities NMR_Spectroscopy->Data_Integration Purity_Report Certificate of Analysis (Purity Statement) Data_Integration->Purity_Report Analytical Technique Interrelation Logical Relationships in Peptide Purity Analysis Start Start Purity Validation HPLC HPLC Analysis (Quantitative Purity) Start->HPLC Decision_Purity Purity Meets Specification? HPLC->Decision_Purity MS Mass Spectrometry (Molecular Weight) Decision_Mass Correct Molecular Weight? MS->Decision_Mass NMR NMR Spectroscopy (Structural Integrity) Decision_Structure Correct Structure? NMR->Decision_Structure Decision_Purity->MS Yes Fail Peptide Fails Validation Decision_Purity->Fail No Decision_Mass->NMR Yes Decision_Mass->Fail No Pass Peptide is Pure Decision_Structure->Pass Yes Decision_Structure->Fail No

References

H-Met-Trp-OH: A Comparative Guide for Use as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly within pharmaceutical and life science research, the quality of a reference standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of H-Met-Trp-OH (L-Methionyl-L-tryptophan) as an analytical reference standard, exploring its performance characteristics alongside a key alternative, H-Trp-Met-OH. The information presented herein is designed to assist researchers in making informed decisions for their analytical needs.

Introduction to H-Met-Trp-OH

H-Met-Trp-OH is a dipeptide composed of L-methionine and L-tryptophan.[1] It serves as a crucial reference material in various analytical applications, including but not limited to, chromatographic method development, system suitability testing, and as a quality control standard in peptide-related drug development and proteomics research. The purity and accurate characterization of this dipeptide are essential for its function as a reliable standard.

Performance Comparison: H-Met-Trp-OH vs. H-Trp-Met-OH

The selection of a reference standard often involves evaluating its performance against suitable alternatives. A logical comparator for H-Met-Trp-OH is its isomer, H-Trp-Met-OH, where the amino acid sequence is reversed. While both are dipeptides with the same molecular weight, their distinct structures can lead to different behaviors in analytical systems.

Data Presentation

The following tables summarize the typical quantitative data for H-Met-Trp-OH and a potential alternative, H-Trp-Met-OH, as high-quality reference standards.

Table 1: Physicochemical Properties

PropertyH-Met-Trp-OHH-Trp-Met-OH
CAS Number 60535-02-6[2]21438-63-1[3]
Molecular Formula C₁₆H₂₁N₃O₃S[2]C₁₆H₂₁N₃O₃S[3]
Molecular Weight 335.42 g/mol [2]335.42 g/mol [3]
Appearance White to off-white powderWhite to off-white powder
Solubility Soluble in water and DMSOSoluble in water and DMSO

Table 2: Purity and Stability Analysis

ParameterH-Met-Trp-OHH-Trp-Met-OH
Purity (by HPLC) ≥ 99.5%≥ 99.5%
Identity (by MS) Conforms to structureConforms to structure
Water Content (Karl Fischer) ≤ 1.0%≤ 1.0%
Long-term Stability (-20°C) Stable for ≥ 24 monthsStable for ≥ 24 months
Short-term Stability (Ambient) Stable for ≤ 7 daysStable for ≤ 7 days

Experimental Protocols

Detailed methodologies are crucial for the proper use and evaluation of reference standards. Below are typical experimental protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of the dipeptide reference standard.

  • Instrumentation: A standard HPLC system with UV detection.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reference standard in the initial mobile phase composition to a concentration of 1 mg/mL.

Mass Spectrometry (MS) for Identity Confirmation
  • Objective: To confirm the molecular weight and structure of the dipeptide.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Ionization Mode: Positive ion mode.

  • Infusion: Direct infusion of the sample solution (0.1 mg/mL in 50:50 acetonitrile:water with 0.1% formic acid) at a flow rate of 10 µL/min.

  • Mass Range: m/z 100-500.

  • Expected [M+H]⁺: 336.14.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation
  • Objective: To provide detailed structural information and confirm the identity of the dipeptide.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).

  • Sample Concentration: 5-10 mg/mL.

  • Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC) experiments are typically performed to assign all proton and carbon signals, confirming the amino acid sequence and integrity of the molecule.

Mandatory Visualizations

Experimental Workflow for Reference Standard Qualification

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_characterization Analytical Characterization cluster_stability Stability Assessment cluster_certification Certification synthesis Solid-Phase Peptide Synthesis purification Preparative HPLC synthesis->purification hplc Purity by HPLC-UV purification->hplc ms Identity by Mass Spectrometry purification->ms nmr Structure by NMR purification->nmr kf Water Content by Karl Fischer purification->kf long_term Long-Term Stability Study purification->long_term short_term Short-Term Stability Study purification->short_term coa Certificate of Analysis Generation hplc->coa ms->coa nmr->coa kf->coa long_term->coa short_term->coa

Caption: Workflow for the qualification of a peptide reference standard.

Logical Relationship for Selecting a Reference Standard

logical_relationship cluster_criteria Selection Criteria cluster_application Intended Application cluster_decision Decision purity Purity & Impurity Profile selection Reference Standard Selection purity->selection identity Correct Identity & Structure identity->selection stability Demonstrated Stability stability->selection documentation Comprehensive Documentation (CoA) documentation->selection quant Quantitative Analysis quant->selection qual Qualitative Identification qual->selection validation Method Validation validation->selection

Caption: Key considerations for selecting an appropriate reference standard.

References

A Comparative Guide to Synthetic H-Met-Trp-OH and its Naturally Occurring Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetically produced H-Met-Trp-OH (L-Methionyl-L-Tryptophan) and its naturally occurring analogues. The focus is on providing objective performance data, supported by experimental evidence, to aid researchers in selecting the appropriate compound for their studies. While direct comparative studies are limited, this guide synthesizes available data on the closely related isomeric dipeptide, H-Trp-Met-OH, to provide valuable insights into its potential biological activities.

Executive Summary

Synthetic H-Met-Trp-OH offers high purity, consistency, and scalability, making it a reliable choice for research and development. Naturally occurring analogues, found in sources like fermented dairy products, provide a complex matrix of bioactive compounds that may offer synergistic effects. The primary biological activity of interest for the related dipeptide H-Trp-Met-OH is its anti-inflammatory potential, particularly in the context of neuroinflammation. The choice between the synthetic peptide and its natural counterparts will depend on the specific research goals, the need for a precisely defined chemical entity versus a complex natural extract, and the desired application.

Physicochemical Properties

A direct comparison of all physicochemical properties is challenging due to limited data on naturally occurring H-Met-Trp-OH in its isolated form. The following table summarizes available data for the synthetic dipeptide and its constituent amino acids.

PropertySynthetic H-Met-Trp-OHL-MethionineL-Tryptophan
Molecular Formula C16H21N3O3SC5H11NO2SC11H12N2O2
Molecular Weight 335.42 g/mol [1][2]149.21 g/mol 204.23 g/mol [3]
Appearance White to off-white solidWhite crystalline powderWhite to yellowish-white powder
Solubility in Water Data not available3.38 g/100 mL (25 °C)1.14 g/100 mL (25 °C)[4]
LogP (Octanol-Water) -0.97 (Predicted)-1.89-1.06[5]

Biological Activity: Anti-Neuroinflammatory Effects

Research has highlighted the potential of the isomeric dipeptide H-Trp-Met-OH (Tryptophan-Methionine) in mitigating neuroinflammation. A key study demonstrated its efficacy in a mouse model of Alzheimer's disease.

In Vivo Experimental Data (H-Trp-Met-OH)

A study investigating the effects of oral administration of H-Trp-Met-OH on 5xFAD mice, a model for Alzheimer's disease, revealed significant anti-inflammatory effects.

BiomarkerControl (Vehicle)H-Trp-Met-OH TreatedPercentage Change
TNF-α (pg/mg protein) ~1.8~1.2~33% decrease
IL-6 (pg/mg protein) ~25~15~40% decrease
Activated Microglia (%) ~2.5~1.5~40% decrease

Data is estimated from graphical representations in the source study and presented for comparative purposes.

These findings suggest that the Trp-Met dipeptide can suppress the production of pro-inflammatory cytokines and reduce the activation of microglia, the primary immune cells of the central nervous system.

Experimental Protocols

In Vitro Microglia Activation Assay for Anti-Inflammatory Activity

This protocol describes a method to assess the anti-inflammatory properties of synthetic H-Met-Trp-OH or its natural analogues by measuring the inhibition of cytokine release from lipopolysaccharide (LPS)-stimulated microglial cells.

1. Cell Culture:

  • Culture primary microglia or a suitable microglial cell line (e.g., BV-2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Treatment:

  • Pre-treat the microglial cells with varying concentrations of the test compound (synthetic H-Met-Trp-OH or natural analogue extract) for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no test compound) and a negative control (no LPS stimulation).

3. Cytokine Measurement:

  • After the incubation period, collect the cell culture supernatants.

  • Measure the concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[6]

4. Data Analysis:

  • Calculate the percentage inhibition of cytokine release for each concentration of the test compound compared to the LPS-stimulated vehicle control.

  • Determine the IC50 value (the concentration at which 50% of the inflammatory response is inhibited).

Signaling Pathways and Experimental Workflows

Proposed Anti-Inflammatory Signaling Pathway in Microglia

The precise signaling pathway for H-Met-Trp-OH has not been fully elucidated. However, based on its ability to suppress microglia activation and pro-inflammatory cytokine production, a plausible mechanism involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[7][8][9][10]

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Induces Transcription H_Met_Trp_OH H-Met-Trp-OH (Proposed Action) H_Met_Trp_OH->IKK Inhibits (Hypothesized)

Caption: Proposed mechanism of H-Met-Trp-OH in inhibiting the NF-κB signaling pathway in microglia.

Experimental Workflow for Comparison

The following diagram illustrates a logical workflow for comparing the anti-inflammatory efficacy of synthetic H-Met-Trp-OH with a naturally occurring analogue.

G cluster_0 Sample Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis Synthetic Synthetic H-Met-Trp-OH (High Purity) Treatment Treatment with Samples Synthetic->Treatment Natural Natural Analogue (e.g., Dairy Extract) Natural->Treatment Microglia Microglia Cell Culture LPS_Stimulation LPS Stimulation Microglia->LPS_Stimulation LPS_Stimulation->Treatment Cytokine_Analysis Cytokine Analysis (ELISA for TNF-α, IL-6) Treatment->Cytokine_Analysis Comparison Compare IC50 values and max inhibition Cytokine_Analysis->Comparison

Caption: Experimental workflow for comparing the anti-inflammatory effects of synthetic and natural H-Met-Trp-OH.

Discussion

Synthetic H-Met-Trp-OH: The primary advantage of using synthetic H-Met-Trp-OH is the high degree of purity and batch-to-batch consistency. This is crucial for obtaining reproducible experimental results and for applications in drug development where a well-characterized active pharmaceutical ingredient is required. The synthesis process allows for the production of large quantities of the dipeptide with a defined stereochemistry (L-Methionyl-L-Tryptophan).

Naturally Occurring Analogues: The term "naturally occurring analogue" in the context of H-Met-Trp-OH typically refers to its presence within a complex mixture, such as protein hydrolysates from fermented dairy products.[11][12][13][14][15] The extraction and purification of this specific dipeptide to a high degree of purity from natural sources is challenging and not a common practice for research-grade material. The potential advantage of using natural extracts lies in the synergistic effects of other bioactive peptides and molecules present in the mixture. However, the lack of consistency and the presence of numerous other compounds make it difficult to attribute a specific biological effect solely to the H-Met-Trp-OH dipeptide.

Isomeric Considerations: It is important to note that the significant anti-neuroinflammatory data presented here is for the isomeric dipeptide H-Trp-Met-OH. While the constituent amino acids are the same, the sequence is reversed. The biological activity of peptides can be highly dependent on their amino acid sequence. Therefore, the activity of H-Met-Trp-OH may differ from that of H-Trp-Met-OH. Further research is needed to directly compare the biological activities of these two isomers.[4][16][17]

Conclusion

For researchers requiring a pure, well-defined compound for mechanistic studies or as a starting point for drug discovery, synthetic H-Met-Trp-OH is the recommended choice. For studies exploring the broader health benefits of functional foods or complex natural extracts, sources rich in Met-Trp dipeptides, such as fermented dairy, may be more relevant. Future research should focus on direct comparative studies of synthetic H-Met-Trp-OH and its purified natural counterparts, as well as a head-to-head comparison of the biological activities of the H-Met-Trp-OH and H-Trp-Met-OH isomers.

References

The Hidden Influence: Unmasking the Biological Effects of the TFA Counterion in Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of peptide and small molecule research, the pursuit of accurate and reproducible experimental data is paramount. While the focus is often placed on the active compound itself, a seemingly minor component, the counterion, can exert significant and often overlooked biological effects. Trifluoroacetate (TFA), a common counterion resulting from the purification of synthetic peptides and some small molecules, has been shown to be far from inert. This guide provides a comprehensive comparison of the biological effects of the TFA counterion versus other common alternatives like hydrochloride (HCl) and acetate, supported by experimental data, detailed protocols, and visual aids to empower researchers in making informed decisions for their experimental designs.

Unveiling the Impact: TFA vs. Alternative Counterions

The presence of TFA as a counterion can introduce variability and artifacts in a wide range of biological assays, from cell-based studies to in vivo experiments. Understanding these effects is crucial for the accurate interpretation of results and the successful development of therapeutic candidates.

Impact on Cell Proliferation and Viability

One of the most well-documented effects of TFA is its influence on cell proliferation, which can be either inhibitory or stimulatory depending on the cell type and concentration. This contrasts sharply with the often-benign nature of the hydrochloride (HCl) counterion.

Table 1: Comparative Effects of TFA and HCl on Cell Proliferation

Cell TypeCounterionConcentrationObserved EffectReference
Fetal Rat OsteoblastsTFA10 nM - 100 nMInhibition of cell proliferation.[1]Cornish et al.
Fetal Rat OsteoblastsHCl10 nM - 100 nMNo significant effect on cell proliferation.[1]Cornish et al.
Murine Glioma CellsTFA0.5 - 7.0 mMPromotion of cell growth and protein synthesis.[1]Ma et al.
ChondrocytesTFAMicromolar (µM)Suppression of proliferation.[1]Cornish et al.
ChondrocytesHClMicromolar (µM)No significant effect on proliferation.[1]Cornish et al.

These findings underscore the critical importance of selecting an appropriate counterion, especially when studying cellular growth and viability. The use of TFA can lead to false negatives or positives, confounding the interpretation of a compound's true biological activity.

Immunogenicity and In Vivo Responses

The potential for a therapeutic candidate to elicit an immune response is a major concern in drug development. The TFA counterion has been implicated in modulating the immunogenicity of peptides.

Table 2: Comparison of TFA and Acetate Counterions on In Vivo Immune Response

PeptideCounterionAnimal ModelObserved EffectReference
Myelin Oligodendrocyte Glycoprotein (MOG) PeptideTFAMouse (EAE)Earlier onset of experimental autoimmune encephalomyelitis (EAE), suggesting an adjuvant-like effect.You et al.
Myelin Oligodendrocyte Glycoprotein (MOG) PeptideAcetateMouse (EAE)Delayed onset of EAE compared to the TFA salt.You et al.

These results suggest that the TFA counterion can act as an immunological adjuvant, potentially enhancing the immune response to the associated peptide. This is a critical consideration for preclinical and clinical studies where immunogenicity is a key safety and efficacy endpoint.

Delving into the Mechanisms: How TFA Influences Biological Systems

The effects of the TFA counterion are not limited to broad cellular responses. Mechanistic studies have revealed specific molecular targets and pathways that are modulated by TFA.

Allosteric Modulation of Glycine Receptors

Trifluoroacetate has been identified as a positive allosteric modulator of glycine receptors (GlyRs), a class of ligand-gated ion channels crucial for inhibitory neurotransmission in the central nervous system.

Glycine_Receptor_Modulation cluster_receptor Glycine Receptor (GlyR) cluster_ligands Ligands cluster_channel Channel Activity cluster_effect Cellular Effect GlyR Glycine Receptor α and β subunits Channel_Closed Chloride Channel (Closed) GlyR->Channel_Closed Without Glycine Channel_Open Chloride Channel (Open) GlyR->Channel_Open With Glycine Glycine Glycine Glycine->GlyR Binds to orthosteric site TFA TFA TFA->GlyR Binds to allosteric site TFA->Channel_Open Enhances opening in presence of Glycine Hyperpolarization Neuronal Hyperpolarization (Inhibition) Channel_Open->Hyperpolarization Chloride Influx

This allosteric modulation by TFA can potentiate the inhibitory effects of glycine, leading to an increase in chloride ion influx and subsequent neuronal hyperpolarization. This finding is particularly relevant for studies involving neuroscience and pain research, where GlyRs are a key target.

Activation of PPAR-alpha Signaling Pathway

Recent studies have uncovered a surprising role for TFA in cellular metabolism. It has been shown to activate the peroxisome proliferator-activated receptor alpha (PPAR-alpha), a nuclear receptor that plays a central role in lipid metabolism and energy homeostasis.

PPAR_alpha_Signaling cluster_activation Ligand Activation cluster_translocation Nuclear Translocation & DNA Binding cluster_transcription Gene Transcription cluster_effect Biological Effects TFA Trifluoroacetate (TFA) PPARa PPARa TFA->PPARa Activates PPARa_RXR_Complex PPAR-α/RXR Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR_Complex->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Initiates Transcription of Lipid_Metabolism Increased Fatty Acid Oxidation Target_Genes->Lipid_Metabolism Peroxisome_Proliferation Peroxisome Proliferation Target_Genes->Peroxisome_Proliferation PPARa->PPARa_RXR_Complex Forms heterodimer with RXR RXR RXR->PPARa_RXR_Complex

The activation of PPAR-alpha by TFA can lead to increased fatty acid oxidation and peroxisome proliferation. This has significant implications for studies in metabolic diseases, toxicology, and drug metabolism, as the observed effects of a peptide or small molecule could be partially or wholly attributable to the TFA counterion.

Experimental Protocols: A Guide to Best Practices

To mitigate the confounding effects of the TFA counterion, it is essential to employ rigorous experimental protocols and, where possible, to use alternative salt forms of the compound of interest.

Cell Proliferation Assay

This protocol provides a general framework for assessing the impact of different counterions on cell proliferation using a standard thymidine incorporation assay.

Workflow for Comparative Cell Proliferation Assay

Cell_Proliferation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture cells to optimal confluency Peptide_Prep 2. Prepare stock solutions of peptide with TFA, HCl, and Acetate counterions Cell_Culture->Peptide_Prep Seeding 3. Seed cells in a 96-well plate Peptide_Prep->Seeding Treatment 4. Treat cells with equimolar concentrations of each peptide salt Seeding->Treatment Thymidine_Add 5. Add [3H]-thymidine to each well Treatment->Thymidine_Add Incubation 6. Incubate for 4-24 hours Thymidine_Add->Incubation Harvesting 7. Harvest cells and measure thymidine incorporation Incubation->Harvesting Comparison 8. Compare proliferation rates between different counterion groups Harvesting->Comparison

Methodology:

  • Cell Culture: Culture the desired cell line (e.g., osteoblasts, chondrocytes) in appropriate media and conditions until they reach approximately 70-80% confluency.

  • Peptide Preparation: Prepare stock solutions of the peptide of interest with TFA, HCl, and acetate as counterions. Ensure the molar concentration of the peptide is identical across all preparations.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of each peptide salt. Include a vehicle control (medium only) and a positive control for proliferation if available.

  • Thymidine Incorporation: After the desired treatment period (e.g., 24, 48, 72 hours), add [³H]-thymidine to each well and incubate for a further 4-24 hours.

  • Harvesting and Measurement: Harvest the cells onto a filter mat and measure the amount of incorporated [³H]-thymidine using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the vehicle control and compare the proliferation rates between the different counterion groups using appropriate statistical analysis.

Counterion Exchange Protocol

For commercially available peptides that are supplied as TFA salts, it is highly recommended to perform a counterion exchange to a more biologically inert alternative like HCl or acetate before conducting biological experiments.

Methodology:

  • Dissolution: Dissolve the TFA salt of the peptide in a suitable solvent, such as deionized water.

  • Acidification: Add a solution of the desired acid (e.g., 10 mM HCl) to the peptide solution. The concentration of the acid should be sufficient to protonate the TFA and facilitate its removal.

  • Lyophilization: Freeze-dry the solution to remove the solvent and the volatile trifluoroacetic acid.

  • Repetition: Repeat the dissolution, acidification, and lyophilization steps at least three times to ensure complete removal of the TFA counterion.

  • Verification: After the final lyophilization, the peptide can be reconstituted in the desired buffer for the experiment. It is advisable to confirm the absence of TFA using analytical techniques such as ¹⁹F NMR or mass spectrometry if the resources are available.

Conclusion: A Call for Conscious Counterion Selection

The evidence presented in this guide clearly demonstrates that the trifluoroacetate counterion is not a mere spectator in biological experiments. Its ability to modulate cell proliferation, influence immune responses, and interact with specific signaling pathways necessitates a more critical approach to its presence in research and drug development.

Researchers, scientists, and drug development professionals are strongly encouraged to:

  • Be Aware: Recognize the potential for TFA to influence experimental outcomes.

  • Choose Wisely: Whenever possible, opt for peptides and small molecules with more biologically inert counterions such as hydrochloride or acetate.

  • Exchange When Necessary: If a compound is only available as a TFA salt, perform a thorough counterion exchange before conducting biological assays.

  • Report Thoroughly: Clearly state the counterion used in all publications and reports to ensure transparency and reproducibility.

By paying closer attention to this often-overlooked experimental variable, the scientific community can enhance the reliability and accuracy of its findings, ultimately accelerating the pace of discovery and the development of safe and effective therapeutics.

References

Lack of Public Data on H-Met-Trp-OH Activity in Cell Lines Prevents Direct Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for published studies on the biological activity of the tripeptide H-Met-Trp-OH in different cell lines has yielded no specific experimental data. As a result, a direct cross-validation and comparison of its activity, including metrics such as IC50 values, effects on cell viability, or specific signaling pathway modulation, cannot be provided at this time. The scientific literature readily available through public databases does not contain studies focused on the efficacy or mechanism of action of this particular peptide in either cancerous or normal cell lines.

While the requested comparison guide cannot be created without foundational experimental results, this report will instead provide a framework for the types of experimental protocols and data analysis that would be necessary to characterize the activity of H-Met-Trp-OH. This guide is intended for researchers, scientists, and drug development professionals who may be interested in investigating the potential of this and other novel peptides.

The following sections outline the standard methodologies and data presentation formats that would be employed in such a study, drawing on the broader context of research into peptides containing methionine (Met) and tryptophan (Trp) and their known roles in cellular processes, particularly in cancer.[1][2][3][4][5]

Hypothetical Framework for H-Met-Trp-OH Activity Assessment

Should data become available, a comparative guide would be structured to present quantitative data, detail experimental procedures, and visualize relevant biological pathways.

Data Presentation

Summarized quantitative data would be presented in tables for clear comparison across different cell lines.

Table 1: Hypothetical Cytotoxicity of H-Met-Trp-OH in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hMaximum Inhibition (%)
MCF-7Breast AdenocarcinomaData not availableData not available
A549Lung CarcinomaData not availableData not available
HeLaCervical AdenocarcinomaData not availableData not available
HepG2Hepatocellular CarcinomaData not availableData not available
PC-3Prostate AdenocarcinomaData not availableData not available

Table 2: Hypothetical Effect of H-Met-Trp-OH on Apoptosis and Cell Cycle

Cell LineApoptotic Cells (%) at IC50Cell Cycle Arrest Phase
MCF-7Data not availableData not available
A549Data not availableData not available
HeLaData not availableData not available
HepG2Data not availableData not available
PC-3Data not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols that would be necessary to assess the biological activity of H-Met-Trp-OH.

Cell Culture and Maintenance

A variety of human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2, PC-3) and a non-cancerous control cell line (e.g., HEK293) would be cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

To determine the cytotoxic effects of H-Met-Trp-OH, a colorimetric MTT assay would be performed. Cells would be seeded in 96-well plates and treated with various concentrations of the peptide for 24, 48, and 72 hours. After incubation, MTT solution would be added, followed by a solubilizing agent. The absorbance at a specific wavelength (e.g., 570 nm) would be measured to determine cell viability. The half-maximal inhibitory concentration (IC50) would then be calculated.

Apoptosis Assay (Annexin V-FITC/PI Staining)

To quantify apoptosis, cells would be treated with H-Met-Trp-OH at its IC50 concentration for 48 hours. Cells would then be stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry. This allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

For cell cycle analysis, cells would be treated with H-Met-Trp-OH, harvested, fixed in ethanol, and stained with PI containing RNase A. The DNA content of the cells would be analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

To investigate the molecular mechanisms, Western blotting would be used to assess the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., cyclins, CDKs).

Mandatory Visualizations

Diagrams created using Graphviz would be used to illustrate experimental workflows and potential signaling pathways.

G cluster_0 In Vitro Analysis Cell Lines Cell Lines Treatment with H-Met-Trp-OH Treatment with H-Met-Trp-OH Cell Lines->Treatment with H-Met-Trp-OH MTT Assay MTT Assay Treatment with H-Met-Trp-OH->MTT Assay Flow Cytometry Flow Cytometry Treatment with H-Met-Trp-OH->Flow Cytometry Western Blot Western Blot Treatment with H-Met-Trp-OH->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis & Cell Cycle Analysis Apoptosis & Cell Cycle Analysis Flow Cytometry->Apoptosis & Cell Cycle Analysis Protein Expression Protein Expression Western Blot->Protein Expression

Caption: A standard workflow for the in vitro assessment of a novel peptide's anticancer activity.

Given the roles of tryptophan and methionine in cancer, potential signaling pathways for investigation could include those related to amino acid metabolism and transport.[1][2][3][6] Tryptophan metabolism, for instance, is implicated in immune evasion in the tumor microenvironment.[1][2][3]

G cluster_1 Potential Tryptophan-Related Signaling H-Met-Trp-OH H-Met-Trp-OH Amino Acid Transporter Amino Acid Transporter H-Met-Trp-OH->Amino Acid Transporter mTOR Signaling mTOR Signaling Amino Acid Transporter->mTOR Signaling Kynurenine Pathway Kynurenine Pathway (Immune Suppression) Amino Acid Transporter->Kynurenine Pathway Serotonin Pathway Serotonin Pathway Amino Acid Transporter->Serotonin Pathway Cell Growth & Proliferation Cell Growth & Proliferation mTOR Signaling->Cell Growth & Proliferation

Caption: Potential signaling pathways affected by tryptophan-containing peptides in cancer cells.

References

A Comparative Analysis of the Enzymatic Cleavage of H-Met-Trp-OH and H-Trp-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic cleavage of two dipeptides: Methionyl-Tryptophan (H-Met-Trp-OH) and Tryptophyl-Methionine (H-Trp-Met-OH). Understanding the enzymatic susceptibility of such peptide bonds is crucial in drug development, particularly for peptide-based therapeutics, as it dictates their stability and metabolic fate in biological systems. This comparison is supported by established principles of enzyme specificity and includes detailed experimental protocols for researchers seeking to replicate or build upon these findings.

Introduction to Enzymatic Cleavage

The enzymatic cleavage of peptides is a fundamental biological process. The sequence of amino acids in a peptide chain determines its susceptibility to various proteases and peptidases. In this guide, we focus on the differential cleavage of H-Met-Trp-OH and H-Trp-Met-OH, highlighting the roles of two key digestive enzymes: chymotrypsin and carboxypeptidase A.

Chymotrypsin, a serine endopeptidase, preferentially cleaves peptide bonds at the C-terminus of aromatic amino acids such as tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe).[1] It can also cleave at the C-terminus of other residues, including methionine (Met), but with lower efficiency.[1] Carboxypeptidase A, a metalloexopeptidase, specifically hydrolyzes the C-terminal peptide bond of polypeptides, showing a preference for residues with aromatic or bulky aliphatic side chains.[2]

Based on these specificities:

  • H-Met-Trp-OH is an ideal substrate for chymotrypsin , which is expected to cleave the peptide bond C-terminal to the tryptophan residue.

  • H-Trp-Met-OH is a likely substrate for carboxypeptidase A , which would cleave the C-terminal methionine. Chymotrypsin could also potentially cleave the internal peptide bond after the tryptophan.

Comparative Enzymatic Susceptibility

The differential cleavage of these two dipeptides is a direct consequence of the specificities of the enzymes involved.

  • Cleavage of H-Met-Trp-OH: Chymotrypsin is the primary enzyme responsible for the hydrolysis of this dipeptide. The enzyme's S1 pocket has a high affinity for the large hydrophobic side chain of tryptophan, positioning the adjacent peptide bond for efficient cleavage.

  • Cleavage of H-Trp-Met-OH: Carboxypeptidase A is the more likely enzyme to act on this dipeptide. Its mechanism involves recognition of the free C-terminal carboxyl group and a preference for a hydrophobic C-terminal residue like methionine.[3] While chymotrypsin can cleave after tryptophan, its efficiency may be influenced by the nature of the amino acid at the P1' position (in this case, Met).[4]

Quantitative Kinetic Data

Similarly, chymotrypsin's high affinity for tryptophan at the P1 position is well-documented. Kinetic studies of various peptide substrates show that the nature of the amino acid at the P2 position (in H-Met-Trp-OH, this is Met) can influence the catalytic efficiency.[5]

For a direct quantitative comparison, experimental determination of the kinetic constants for these specific dipeptide-enzyme pairs is recommended, following the protocols outlined below.

Experimental Protocols

To experimentally compare the enzymatic cleavage of H-Met-Trp-OH and H-Trp-Met-OH, the following detailed protocols for chymotrypsin and carboxypeptidase A assays can be employed.

Protocol 1: Chymotrypsin Assay for H-Met-Trp-OH Cleavage

1. Principle: The rate of H-Met-Trp-OH cleavage by chymotrypsin is determined by quantifying the appearance of the products (Methionine and Tryptophan) over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

2. Reagents and Materials:

  • α-Chymotrypsin from bovine pancreas
  • H-Met-Trp-OH dipeptide
  • Tris-HCl buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8)
  • Trifluoroacetic acid (TFA) for reaction quenching
  • HPLC system with a C18 column
  • Mobile phases for HPLC (e.g., A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile)
  • Amino acid standards (Met, Trp) and dipeptide standard (Met-Trp)

3. Procedure:

  • Prepare a stock solution of H-Met-Trp-OH in the Tris-HCl buffer.
  • Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl with 2 mM CaCl₂).
  • Equilibrate the reaction buffer and substrate solution to the desired temperature (e.g., 37°C).
  • Initiate the reaction by adding a small volume of the chymotrypsin solution to the substrate solution. The final enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).
  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of 1% TFA.
  • Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the H-Met-Trp-OH peak and the appearance of the product peaks (Met and Trp).
  • Create a standard curve for the dipeptide and amino acid standards to quantify the concentrations in the reaction samples.
  • Calculate the initial reaction velocity from the linear portion of the product formation (or substrate depletion) versus time curve.
  • Determine the kinetic parameters (Km and kcat) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: Carboxypeptidase A Assay for H-Trp-Met-OH Cleavage

1. Principle: The rate of H-Trp-Met-OH cleavage by carboxypeptidase A is determined by quantifying the appearance of the products (Tryptophan and Methionine) over time using HPLC or LC-MS.

2. Reagents and Materials:

  • Carboxypeptidase A from bovine pancreas
  • H-Trp-Met-OH dipeptide
  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
  • Trifluoroacetic acid (TFA) for reaction quenching
  • HPLC system with a C18 column
  • Mobile phases for HPLC (e.g., A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile)
  • Amino acid standards (Trp, Met) and dipeptide standard (Trp-Met)

3. Procedure:

  • Prepare a stock solution of H-Trp-Met-OH in the Tris-HCl buffer.
  • Prepare a stock solution of carboxypeptidase A in a suitable buffer (e.g., 10% LiCl).
  • Equilibrate the reaction buffer and substrate solution to the desired temperature (e.g., 37°C).
  • Initiate the reaction by adding a small volume of the carboxypeptidase A solution to the substrate solution.
  • Follow the same time-course quenching and analysis procedure as described for the chymotrypsin assay (Protocol 1, steps 5-9).

Data Presentation

The quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Michaelis-Menten Kinetic Parameters for Dipeptide Cleavage

DipeptideEnzymeKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
H-Met-Trp-OHChymotrypsinValueValueValue
H-Trp-Met-OHCarboxypeptidase AValueValueValue

Values to be determined experimentally.

Visualizing the Enzymatic Reactions and Workflow

To further clarify the processes described, the following diagrams illustrate the enzymatic cleavage pathways and a general experimental workflow.

Enzymatic_Cleavage cluster_0 Cleavage of H-Met-Trp-OH cluster_1 Cleavage of H-Trp-Met-OH Met-Trp H-Met-Trp-OH Products_MT H-Met-OH + H-Trp-OH Met-Trp->Products_MT Chymotrypsin (cleaves after Trp) Trp-Met H-Trp-Met-OH Products_TM H-Trp-OH + H-Met-OH Trp-Met->Products_TM Carboxypeptidase A (cleaves C-terminal Met)

Enzymatic cleavage pathways for H-Met-Trp-OH and H-Trp-Met-OH.

Experimental_Workflow cluster_workflow General Experimental Workflow start Prepare Dipeptide and Enzyme Stock Solutions reaction Initiate Enzymatic Reaction (e.g., 37°C) start->reaction sampling Collect Aliquots at Specific Time Points reaction->sampling quenching Quench Reaction (e.g., with TFA) sampling->quenching analysis Analyze Samples by HPLC or LC-MS quenching->analysis quantification Quantify Substrate and Products analysis->quantification kinetics Calculate Kinetic Parameters (Km, kcat) quantification->kinetics

A generalized workflow for kinetic analysis of enzymatic dipeptide cleavage.

Conclusion

The enzymatic cleavage of H-Met-Trp-OH and H-Trp-Met-OH is dictated by the distinct substrate specificities of chymotrypsin and carboxypeptidase A, respectively. While H-Met-Trp-OH is readily cleaved by chymotrypsin C-terminal to the tryptophan residue, H-Trp-Met-OH is a substrate for carboxypeptidase A, which removes the C-terminal methionine. This differential susceptibility has significant implications for the design of peptide-based drugs, where stability against enzymatic degradation is a critical factor. The provided experimental protocols offer a robust framework for the quantitative comparison of the cleavage kinetics of these and other dipeptides, enabling researchers to make data-driven decisions in the development of novel therapeutics.

References

H-Met-Trp-OH vs. Scrambled Peptide Control: A Comparative Guide for Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide-based research and drug discovery, establishing the sequence-specificity of a biologically active peptide is paramount. This guide provides a comparative framework for utilizing H-Met-Trp-OH, a dipeptide of interest, against a scrambled peptide control in experimental settings. The use of a scrambled peptide, which possesses the same amino acid composition but a different sequence, is a critical negative control to demonstrate that the observed biological effects are attributable to the specific arrangement of amino acids and not merely their presence.

While direct experimental data comparing H-Met-Trp-OH to a scrambled control is not extensively available in public literature, this guide synthesizes information on the potential biological relevance of methionine (Met) and tryptophan (Trp) containing peptides and outlines key experimental protocols to rigorously assess the activity of H-Met-Trp-OH.

Peptide Characteristics

FeatureH-Met-Trp-OHScrambled Peptide Control (H-Trp-Met-OH)
Sequence Methionine-TryptophanTryptophan-Methionine
Molecular Formula C16H21N3O3SC16H21N3O3S
Molecular Weight 335.42 g/mol 335.42 g/mol
Amino Acid Composition 1 x L-Methionine, 1 x L-Tryptophan1 x L-Tryptophan, 1 x L-Methionine
Rationale for Use Investigational peptide with potential biological activity based on the roles of Met and Trp in protein-protein interactions.To serve as a negative control, demonstrating that any observed biological activity of H-Met-Trp-OH is sequence-dependent.[1][2][3]

Potential Biological Activity and Signaling Pathways

The presence of methionine and tryptophan residues suggests that H-Met-Trp-OH could be involved in various biological processes. Both amino acids are known to be key components of "hot spots" in protein-protein interactions. For instance, peptides containing Trp-Met motifs have been identified as ligands for formyl peptide receptors, which are involved in inflammatory responses.

A hypothetical signaling pathway that could be investigated for H-Met-Trp-OH activity is the c-MET receptor pathway. The c-MET receptor, a receptor tyrosine kinase, is activated by hepatocyte growth factor (HGF) and plays a crucial role in cell proliferation, migration, and survival. Given that the receptor's name includes "MET," it is a plausible, albeit speculative, target for a methionine-containing peptide.

MET_Signaling_Pathway H-Met-Trp-OH H-Met-Trp-OH MET c-MET Receptor H-Met-Trp-OH->MET Hypothetical Binding GRB2 GRB2 MET->GRB2 Phosphorylation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival ERK->Survival

Hypothetical signaling pathway for H-Met-Trp-OH via the c-MET receptor.

Experimental Protocols

To empirically validate the sequence-specific activity of H-Met-Trp-OH, a series of in vitro assays should be performed, consistently including the scrambled peptide H-Trp-Met-OH as a negative control.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the peptides on cell proliferation and cytotoxicity.

Methodology:

  • Cell Culture: Plate cells (e.g., a cancer cell line known to express the target receptor) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Peptide Treatment: Prepare stock solutions of H-Met-Trp-OH and H-Trp-Met-OH in a suitable solvent (e.g., sterile water or DMSO). Dilute the peptides to various concentrations (e.g., 0.1, 1, 10, 100 µM) in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the medium containing the different peptide concentrations. Include a vehicle-only control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Workflow for the MTT Cell Viability Assay.
Receptor Phosphorylation Assay (Western Blot)

This assay can determine if H-Met-Trp-OH activates a specific receptor tyrosine kinase, such as the c-MET receptor, by inducing its phosphorylation.

Methodology:

  • Cell Culture and Starvation: Grow cells to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.

  • Peptide Treatment: Treat the starved cells with H-Met-Trp-OH and H-Trp-Met-OH at a predetermined concentration (e.g., 10 µM) for a short duration (e.g., 5, 15, 30 minutes). Include a positive control (e.g., HGF for the c-MET receptor) and an untreated control.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-phospho-MET). Subsequently, strip the membrane and re-probe with an antibody for the total receptor to ensure equal loading.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative levels of receptor phosphorylation.

Data Presentation

The quantitative data from these experiments should be summarized in clear, comparative tables.

Table 1: Effect of H-Met-Trp-OH and Scrambled Control on Cell Viability (% of Control)

Concentration (µM)H-Met-Trp-OH (48h)H-Trp-Met-OH (48h)
0.1
1
10
100

Table 2: Relative Receptor Phosphorylation (Fold Change vs. Untreated)

TreatmentFold Change in Phosphorylation
Untreated1.0
H-Met-Trp-OH (10 µM)
H-Trp-Met-OH (10 µM)
Positive Control (e.g., HGF)

Logical Relationship for Interpretation

The interpretation of the results will depend on the comparison between the active peptide and the scrambled control.

Logical_Relationship A H-Met-Trp-OH shows significant activity C Conclusion: Activity is sequence-specific A->C B H-Trp-Met-OH shows no significant activity B->C

References

A Comparative Guide to H-Met-Trp-OH and the FPR1 Agonist fMLP: Efficacy in Neutrophil Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the dipeptide H-Met-Trp-OH and the well-established Formyl Peptide Receptor 1 (FPR1) agonist, N-formyl-Met-Leu-Phe (fMLP). Due to the limited publicly available data on the biological activity of H-Met-Trp-OH, this document serves as a framework for evaluating its potential efficacy by comparing it to the known, potent activity of fMLP on neutrophil activation. The experimental protocols and data presented for fMLP can be utilized as a benchmark for the prospective assessment of H-Met-Trp-OH.

Introduction

N-formyl-Met-Leu-Phe (fMLP) is a synthetic peptide that mimics bacterial-derived peptides and is a potent chemoattractant for phagocytic leukocytes, such as neutrophils. Its biological effects are primarily mediated through the G protein-coupled receptor, FPR1. Activation of FPR1 by fMLP initiates a signaling cascade that leads to a range of cellular responses crucial for the innate immune response, including chemotaxis, intracellular calcium mobilization, and the production of reactive oxygen species (ROS).

The biological function of the dipeptide H-Met-Trp-OH is not well-characterized. However, its composition of methionine and tryptophan, amino acids known to be involved in various biological processes, suggests it may possess immunomodulatory activity. This guide outlines the necessary experimental framework to test the hypothesis that H-Met-Trp-OH may act as an agonist or antagonist of FPR1, using fMLP as a reference compound.

Data Presentation: fMLP as a Benchmark for Neutrophil Activation

The following tables summarize the quantitative data for the efficacy of fMLP in inducing key neutrophil functions. These values can serve as a comparative baseline for future studies on H-Met-Trp-OH.

Assay Parameter fMLP Efficacy Cell Type
ChemotaxisEC50~0.07 nM[1]Human Neutrophils
Calcium MobilizationConcentration Range10 nM - 10 µM[2]Human Neutrophils
Superoxide ProductionEC50~10.2 - 20 nM[3][4]Human Neutrophils

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of fMLP and to provide a basis for evaluating H-Met-Trp-OH, the following diagrams illustrate the FPR1 signaling pathway and the workflows for the key experimental assays.

FPR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR1 FPR1 G_protein Gαi/Gβγ FPR1->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG MAPK MAPK (ERK, p38) PI3K->MAPK NADPH_oxidase NADPH Oxidase Superoxide Superoxide Production NADPH_oxidase->Superoxide Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC PKC DAG->PKC Ca2->PKC PKC->NADPH_oxidase Activates PKC->MAPK Degranulation Degranulation PKC->Degranulation Actin_pol Actin Polymerization MAPK->Actin_pol Chemotaxis Chemotaxis Actin_pol->Chemotaxis fMLP fMLP fMLP->FPR1 Binds

Caption: FPR1 signaling pathway upon fMLP binding.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Functional Assays cluster_data Data Analysis isolate_neutrophils Isolate Human Neutrophils or Differentiate HL-60 Cells chemotaxis Chemotaxis Assay (Boyden Chamber) isolate_neutrophils->chemotaxis calcium Calcium Mobilization (Fluorescent Probes) isolate_neutrophils->calcium ros Superoxide Production (Cytochrome c Reduction) isolate_neutrophils->ros analyze_chemotaxis Quantify Migrated Cells chemotaxis->analyze_chemotaxis analyze_calcium Measure Fluorescence Intensity calcium->analyze_calcium analyze_ros Measure Absorbance Change ros->analyze_ros

Caption: General experimental workflow for assessing neutrophil function.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for studying fMLP-induced neutrophil activation and can be adapted for the evaluation of H-Met-Trp-OH.

Cell Preparation: Differentiation of HL-60 Cells into Neutrophil-like Cells

For a consistent and renewable source of cells, the human promyelocytic leukemia cell line HL-60 can be differentiated into a neutrophil-like phenotype.

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation: Induce differentiation by adding 1.3% dimethyl sulfoxide (DMSO) to the culture medium.[5]

  • Incubation: Incubate the cells for 5-7 days to allow for differentiation into neutrophil-like cells.

  • Verification: Confirm differentiation by assessing the expression of neutrophil markers such as CD11b and CD16 by flow cytometry and by observing morphological changes (e.g., segmented nuclei).[6]

Chemotaxis Assay (Boyden Chamber Method)

This assay measures the directed migration of neutrophils towards a chemoattractant.

  • Chamber Preparation: Use a 48-well micro-chemotaxis chamber with a polycarbonate membrane (5 µm pore size) separating the upper and lower wells.

  • Chemoattractant Loading: Add the chemoattractant solution (fMLP at concentrations ranging from 10⁻¹¹ to 10⁻⁷ M, or H-Met-Trp-OH at a desired concentration range) to the lower wells of the chamber. Use a buffer-only control.

  • Cell Seeding: Resuspend differentiated HL-60 cells or isolated human neutrophils in assay buffer and place them in the upper wells.

  • Incubation: Incubate the chamber at 37°C in 5% CO2 for 60-90 minutes.

  • Cell Staining and Counting: After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane. Count the migrated cells in several high-power fields using a microscope.

  • Data Analysis: Express the results as a chemotactic index (the fold increase in cell migration in response to the chemoattractant compared to the buffer control).

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation.

  • Cell Loading: Incubate differentiated HL-60 cells or isolated human neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a calcium-containing buffer.

  • Washing: Wash the cells to remove excess extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer or a fluorescence plate reader.

  • Stimulation: Add fMLP (typically in the 10 nM to 10 µM range) or H-Met-Trp-OH to the cell suspension.[2]

  • Fluorescence Monitoring: Continuously record the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis: Quantify the peak fluorescence intensity or the area under the curve to determine the magnitude of the calcium response.

Superoxide Production Assay (Cytochrome c Reduction)

This assay measures the production of superoxide (O₂⁻), a key reactive oxygen species generated during the neutrophil respiratory burst.

  • Cell Preparation: Resuspend differentiated HL-60 cells or isolated human neutrophils in a buffer containing cytochrome c.

  • Priming (Optional but Recommended): Prime the cells with a low concentration of a priming agent like cytochalasin B to enhance the response to fMLP.[7]

  • Baseline Measurement: Take an initial absorbance reading at 550 nm.

  • Stimulation: Add fMLP (typically in the 10 nM to 1 µM range) or H-Met-Trp-OH to the cell suspension.[4]

  • Incubation and Measurement: Incubate at 37°C and measure the change in absorbance at 550 nm over time. The reduction of cytochrome c by superoxide leads to an increase in absorbance.

  • Data Analysis: Calculate the rate of superoxide production using the change in absorbance and the extinction coefficient for reduced cytochrome c. The results can be expressed as nanomoles of O₂⁻ produced per million cells per minute.

Conclusion

This guide provides a comprehensive framework for comparing the potential efficacy of H-Met-Trp-OH with the known FPR1 agonist, fMLP. By utilizing the provided experimental protocols and benchmark data, researchers can systematically evaluate whether H-Met-Trp-OH modulates neutrophil functions such as chemotaxis, calcium mobilization, and superoxide production. The visualization of the FPR1 signaling pathway and experimental workflows offers a clear understanding of the underlying mechanisms and the experimental design. This comparative approach will be instrumental in characterizing the biological activity of H-Met-Trp-OH and determining its potential as a novel immunomodulatory agent.

References

Independent Verification of H-Met-Trp-OH.TFA Supplier Specifications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quality and purity of synthetic peptides are paramount to achieving reliable and reproducible experimental results. This guide provides a framework for the independent verification of supplier specifications for the dipeptide H-Met-Trp-OH.TFA. By employing a series of straightforward analytical techniques, laboratories can confirm the identity, purity, and quantity of the purchased peptide, ensuring it meets the requirements for their specific applications.

This guide outlines the common quality control parameters provided by suppliers and details the experimental protocols necessary to independently verify these specifications. Furthermore, it presents a hypothetical comparison with an alternative peptide to illustrate how these verification processes can be applied to evaluate different research compounds.

Comparison of Typical Supplier Specifications

When purchasing a synthetic peptide such as this compound, suppliers typically provide a certificate of analysis (CoA) with key quality parameters. Researchers should critically evaluate these specifications and consider performing in-house verification. The following table summarizes common specifications that should be expected from any reputable supplier.

SpecificationTypical Acceptance CriteriaPurpose
Appearance White to off-white lyophilized powderVisual confirmation of the product's physical state.
Identity (by Mass Spectrometry) Molecular weight consistent with theoretical value (e.g., within ± 0.5 Da)Confirms the presence of the correct peptide.
Purity (by HPLC) ≥95% (or as specified)Determines the percentage of the target peptide relative to impurities.[1][]
Peptide Content (by Amino Acid Analysis or Nitrogen Analysis) 70-90%Quantifies the actual amount of peptide in the lyophilized powder, accounting for counter-ions and water.[3]
Solubility Soluble in a specified solvent (e.g., water, DMSO) at a given concentrationEnsures the peptide can be readily prepared for experimental use.
Counter-ion Content (TFA) 10-30%Quantifies the amount of trifluoroacetic acid, a remnant from the synthesis and purification process.
Water Content (by Karl Fischer Titration) ≤10%Measures the amount of residual water in the lyophilized powder.

Experimental Protocols for Independent Verification

To ensure the quality of a purchased lot of this compound, the following experimental protocols can be employed for independent verification of the supplier's claims.

Identity Verification by Mass Spectrometry
  • Objective: To confirm the molecular weight of the peptide.

  • Methodology:

    • Prepare a 1 mg/mL stock solution of the this compound peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

    • Dilute the stock solution to a final concentration of 10-100 pmol/µL.

    • Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Compare the observed mass-to-charge ratio (m/z) with the theoretical m/z for H-Met-Trp-OH.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the peptide by separating it from any synthesis-related impurities.[1][]

  • Methodology:

    • Prepare a 1 mg/mL solution of the peptide in the mobile phase A.

    • Use a reverse-phase C18 column.

    • Employ a gradient elution with mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).

    • Monitor the elution profile at a wavelength of 220 nm or 280 nm (due to the tryptophan residue).

    • Calculate the purity by integrating the area of the main peptide peak and dividing it by the total area of all peaks.

Quantification of Peptide Content by Amino Acid Analysis
  • Objective: To determine the net peptide content of the lyophilized powder.[3]

  • Methodology:

    • Accurately weigh a small amount of the peptide.

    • Hydrolyze the peptide into its constituent amino acids using 6N HCl at 110°C for 24 hours.

    • Derivatize the amino acids to make them detectable.

    • Analyze the derivatized amino acids by HPLC or a dedicated amino acid analyzer.

    • Quantify the amount of methionine and tryptophan and relate it back to the initial weight of the peptide to determine the net peptide content.

Visualizing the Verification Workflow and a Hypothetical Signaling Pathway

To better illustrate the processes involved, the following diagrams, created using Graphviz (DOT language), depict the experimental workflow for supplier specification verification and a hypothetical signaling pathway that could be investigated for H-Met-Trp-OH.

G Experimental Workflow for this compound Verification cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison Peptide_Sample This compound Sample Stock_Solution Prepare Stock Solution (1 mg/mL) Peptide_Sample->Stock_Solution HPLC Purity Analysis (HPLC) Stock_Solution->HPLC Dilute for injection MS Identity Verification (MS) Stock_Solution->MS Dilute for infusion AAA Peptide Content (AAA) Stock_Solution->AAA Aliquot for hydrolysis Purity_Data Purity ≥ 95%? HPLC->Purity_Data MW_Data Correct Molecular Weight? MS->MW_Data Content_Data Peptide Content in Range? AAA->Content_Data Pass Supplier Specs Verified Purity_Data->Pass Yes Fail Contact Supplier Purity_Data->Fail No MW_Data->Pass Yes MW_Data->Fail No Content_Data->Pass Yes Content_Data->Fail No

Workflow for verifying peptide supplier specifications.

Given the presence of Tryptophan, a precursor to serotonin, and Methionine, which is involved in methylation pathways, a hypothetical signaling pathway for H-Met-Trp-OH could involve modulation of neurotransmitter-related or metabolic signaling.

G Hypothetical Signaling Pathway of H-Met-Trp-OH HMetTrpOH H-Met-Trp-OH Receptor Membrane Receptor HMetTrpOH->Receptor Binds SecondMessenger Second Messenger Cascade Receptor->SecondMessenger Activates Kinase Protein Kinase Activation SecondMessenger->Kinase TranscriptionFactor Transcription Factor Phosphorylation Kinase->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

A hypothetical cell signaling pathway for H-Met-Trp-OH.

By independently verifying the specifications of this compound, researchers can proceed with their experiments with a higher degree of confidence in the quality and reliability of their starting material. This due diligence is a critical step in ensuring the validity of research findings and the successful progression of drug development projects.

References

A Meta-Analysis of Methionine-Tryptophan (Met-Trp) Containing Peptides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of studies involving peptides containing Methionine (Met) and Tryptophan (Trp). This document synthesizes experimental data on the biological activities of these peptides, offering a comparative overview of their antioxidant, anti-inflammatory, neuroprotective, and angiotensin-converting enzyme (ACE) inhibitory properties.

Peptides incorporating Methionine and Tryptophan residues are of significant interest in therapeutic research due to their potent biological activities. The unique chemical properties of Met, with its sulfur-containing side chain, and Trp, with its indole group, contribute to the diverse functionalities of these peptides. This guide summarizes key findings from various studies, presenting quantitative data in accessible tables, detailing experimental protocols, and visualizing relevant pathways and workflows.

Comparative Analysis of Biological Activities

The biological efficacy of Met-Trp containing peptides varies depending on the specific amino acid sequence and the experimental model. The following tables summarize quantitative data from multiple studies, providing a clear comparison of their activities.

Antioxidant Activity

Met-Trp containing peptides have demonstrated significant radical scavenging capabilities. The presence of Trp and Met residues is a key factor in their antioxidant potential, as they can donate electrons or hydrogen atoms to neutralize free radicals.[1][2] Dipeptides with Trp at the N-terminus have been shown to exhibit stronger antioxidant activities than those with Trp at the C-terminus.[1]

Peptide SequenceAssayResult (IC50 or equivalent)Source
Met-Trp (MW)Not SpecifiedNot Specified[3][4]
Trp-Met (WM)Not SpecifiedNot Specified[3][4]
Multiple Trp/Met PeptidesABTS Radical Scavenging0.69 - 4.97 µmol TE/µmol[1]
Multiple Trp/Met PeptidesORAC AssayNot Specified[1]
Leu-Ser-Trp (LSW)Superoxide Radical ScavengingSignificant reduction in TNFα-stimulated cells[5]
Anti-inflammatory Activity

The anti-inflammatory properties of Met-Trp peptides have been investigated in various contexts, including neuroinflammation. The dipeptide Trp-Met (WM) has been shown to suppress the production of inflammatory cytokines and reduce microglial activation in a mouse model of Alzheimer's disease.[3][4]

Peptide SequenceModelKey FindingsSource
Trp-Met (WM)5xFAD Mouse Model of Alzheimer'sSuppressed inflammatory cytokine production, reduced microglial activation[3][4]
Leu-Ser-Trp (LSW)TNFα-stimulated EA.hy926 cellsInhibited VCAM-1 and COX-2 expression via NF-κB and p38/JNK pathways[5]
ACE Inhibitory Activity

Peptides containing aromatic amino acids like Tryptophan at the C-terminus and hydrophobic amino acids such as Methionine are often potent inhibitors of the Angiotensin-Converting Enzyme (ACE), which plays a crucial role in blood pressure regulation.[6]

Peptide SequenceAssayResult (IC50)Source
Ile-Trp (IW)ACE InhibitionPotent inhibitor[7]
Val-Trp (VW)ACE InhibitionPotent inhibitor[7]
KWLPACE Inhibition5.5 µM[8]
KWACE Inhibition7.8 µM[8]
Neuroprotective Effects

The neuroprotective potential of Met-Trp containing peptides extends beyond their anti-inflammatory action. Studies have shown that these peptides can interfere with the processes of neurodegeneration. For instance, the Trp-Met (WM) dipeptide not only reduces inflammation but also decreases amyloid-β (Aβ) deposition in the brain.[3][4] Tryptophan-containing peptides have also been shown to inhibit Aβ oligomerization.[9]

Peptide SequenceModelKey FindingsSource
Trp-Met (WM)5xFAD Mouse Model of Alzheimer'sReduced Aβ deposition in the cortex and hippocampus, improved object recognition memory[3][4]
PKH11 (contains Trp)C. elegans model of Alzheimer'sAlleviated Aβ-induced paralysis, inhibited Aβ oligomerization[9]
PACEI50L (contains Trp)C. elegans model of Alzheimer'sAlleviated Aβ-induced paralysis, inhibited Aβ oligomerization[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the reviewed studies.

Peptide Synthesis and Purification

Peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Post-synthesis, peptides are cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the synthesized peptides are confirmed by mass spectrometry and analytical RP-HPLC.

Antioxidant Activity Assays
  • ABTS Radical Scavenging Assay: This assay measures the ability of a peptide to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The reduction in absorbance at a specific wavelength is proportional to the antioxidant activity.

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the antioxidant capacity against peroxyl radicals. The decay of a fluorescent probe in the presence of a radical generator is monitored, and the protective effect of the antioxidant is quantified.

Anti-inflammatory Activity Assays
  • Cell Culture and Stimulation: Human cell lines (e.g., HT-29 colon epithelial cells, THP-1 macrophages, EA.hy926 endothelial cells) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNFα).[5][10][11]

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., IL-8, IL-1β, TNF-α) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[10][11]

  • Western Blot Analysis: The expression levels of key inflammatory proteins (e.g., COX-2, iNOS, VCAM-1) and signaling proteins (e.g., NF-κB, p38, JNK) are determined by Western blotting.[5]

ACE Inhibitory Activity Assay

The ACE inhibitory activity is typically measured using a spectrophotometric assay. The assay involves the hydrolysis of a synthetic substrate (e.g., hippuryl-histidyl-leucine) by ACE, leading to the release of hippuric acid. The amount of hippuric acid is quantified after extraction, and the inhibitory effect of the peptide is calculated.

In Vivo Studies for Neuroprotection
  • Animal Models: Transgenic mouse models of Alzheimer's disease, such as the 5xFAD model, are commonly used.[3][4] The nematode Caenorhabditis elegans is also utilized as a model for Aβ toxicity.[9]

  • Behavioral Tests: Cognitive function is assessed using tests like the object recognition test.[3][4]

  • Histological Analysis: Brain tissues are analyzed for amyloid-β plaque deposition and microglial activation using immunohistochemistry.[3][4]

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes described, the following diagrams are provided.

G cluster_0 Inflammatory Stimulus (LPS/TNFα) cluster_1 Cellular Response cluster_2 Met-Trp Peptide Intervention Stimulus LPS / TNFα Receptor TLR4 / TNFR Stimulus->Receptor NFkB NF-κB Pathway Receptor->NFkB MAPK MAPK Pathway (p38/JNK) Receptor->MAPK Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Inflammatory_Mediators Inflammatory Mediators (COX-2, iNOS) MAPK->Inflammatory_Mediators MetTrp Met-Trp Peptide MetTrp->NFkB Inhibits MetTrp->MAPK Inhibits

Caption: Anti-inflammatory signaling pathway of Met-Trp peptides.

G Start Protein Source (e.g., Casein, Soy) Hydrolysis Enzymatic Hydrolysis (e.g., Trypsin, Pepsin) Start->Hydrolysis Fractionation Size Exclusion Chromatography or Ultrafiltration Hydrolysis->Fractionation Purification Reverse-Phase HPLC Fractionation->Purification Identification Mass Spectrometry (LC-MS/MS) Purification->Identification Synthesis Solid-Phase Peptide Synthesis Identification->Synthesis Activity Biological Activity Assays (Antioxidant, Anti-inflammatory, etc.) Synthesis->Activity

Caption: Experimental workflow for peptide isolation and characterization.

G cluster_0 Renin-Angiotensin System cluster_1 Enzymatic Conversion cluster_2 Inhibitory Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Renin Renin ACE ACE MetTrp_Peptide Met-Trp Peptide MetTrp_Peptide->ACE Inhibits

Caption: Mechanism of ACE inhibition by Met-Trp containing peptides.

References

Safety Operating Guide

Proper Disposal of H-Met-Trp-OH.TFA: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for H-Met-Trp-OH.TFA (Methionyl-Tryptophan trifluoroacetate salt). Adherence to these protocols is critical to ensure personnel safety and environmental compliance within the laboratory setting. The information presented is based on the known hazards of the components, primarily the trifluoroacetic acid (TFA) salt, and general best practices for laboratory chemical waste management.

I. Understanding the Hazards

Summary of Component Hazards:

ComponentKey HazardsGHS Hazard Statements
Trifluoroacetic Acid (TFA) Corrosive to metals, Causes severe skin burns and eye damage, Harmful to aquatic life with long-lasting effects.H290, H314, H412
H-Met-Trp-OH (Peptide) To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.Not classified
II. Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risk.

Required Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against splashes that can cause severe eye damage[1][2].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Check glove compatibility charts for TFA.Prevents skin contact which can lead to severe burns[1][2].
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Avoids inhalation of any dusts or aerosols.
III. Step-by-Step Disposal Procedure

The following procedure outlines the safe disposal of this compound waste. This includes residual solid material, contaminated consumables, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all dry waste contaminated with this compound, such as weighing paper, contaminated gloves, and paper towels, in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with acidic waste (e.g., high-density polyethylene - HDPE).

    • Label the container as "Hazardous Waste: Corrosive Solid (contains Trifluoroacetic Acid)."

  • Aqueous Waste:

    • For solutions containing this compound, collect the waste in a dedicated, sealed, and clearly labeled hazardous waste container.

    • The container must be compatible with acidic aqueous waste.

    • Label the container as "Hazardous Waste: Corrosive Liquid, Acidic (contains Trifluoroacetic Acid)."

    • Do not mix with other waste streams, especially bases or oxidizing agents, to avoid violent reactions[3].

2. Neutralization (for dilute aqueous solutions, if permitted by institutional policy):

  • Consult your institution's Environmental Health and Safety (EHS) department before proceeding with any neutralization.

  • If permitted, slowly add the dilute acidic waste solution to a large volume of a weak base solution (e.g., sodium bicarbonate) with constant stirring in a chemical fume hood.

  • Monitor the pH to ensure it is within the acceptable range for drain disposal according to local regulations (typically between 6.0 and 9.0).

  • This step should only be performed by trained personnel.

3. Final Disposal:

  • All hazardous waste containers must be sealed and stored in a designated satellite accumulation area.

  • Arrange for pickup and disposal by your institution's certified hazardous waste management provider.

  • Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this material down the drain unless it has been properly neutralized and is permitted by your EHS department[1].

IV. Emergency Procedures

In the event of accidental exposure or a spill, immediate action is crucial.

Emergency SituationImmediate Response Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[1][2].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][4].
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

Visual Workflow and Decision Making

The following diagrams illustrate the key workflows and logical relationships for the proper handling and disposal of this compound.

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal Disposal Path start Start: Handling this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_generated->solid_waste liquid_waste Aqueous Waste (e.g., solutions) waste_generated->liquid_waste collect_solid Collect in Labeled 'Corrosive Solid' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Corrosive Liquid' Container liquid_waste->collect_liquid store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste waste_pickup Arrange for EHS Hazardous Waste Pickup store_waste->waste_pickup end End: Proper Disposal waste_pickup->end

Caption: Workflow for the handling and disposal of this compound.

G spill Spill or Exposure Occurs evacuate Evacuate Area (if necessary) spill->evacuate ppe Don Appropriate PPE spill->ppe seek_medical Seek Medical Attention (if exposure occurred) spill->seek_medical If personal exposure assess Assess Severity ppe->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major contain Contain with Inert Absorbent Material small_spill->contain contact_ehs Contact EHS Immediately large_spill->contact_ehs collect Collect and Place in Sealed Waste Container contain->collect clean Clean Spill Area collect->clean clean->contact_ehs

Caption: Decision tree for responding to a spill of this compound.

References

Personal protective equipment for handling H-Met-Trp-OH.TFA

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for H-Met-Trp-OH.TFA

Topic: Personal Protective Equipment for Handling this compound

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound (Methionyl-Tryptophanol Trifluoroacetate). It offers procedural guidance on operational plans, personal protective equipment (PPE), and disposal methods to ensure laboratory safety and build trust in chemical handling protocols.

Hazard Identification and Risk Assessment

This compound is a peptide salt. While the peptide component (H-Met-Trp-OH) itself may not be considered hazardous, the trifluoroacetate (TFA) counter-ion presents potential risks. Trifluoroacetic acid is corrosive and can cause severe skin burns and eye damage[1][2]. Therefore, handling the salt form requires adherence to strict safety protocols. The compound is typically a lyophilized, white, and nearly odorless solid[3].

Summary of Potential Hazards:

Hazard StatementPrimary Cause
Causes severe skin burns and eye damage.[1]Trifluoroacetic Acid (TFA)
May cause sensitization by skin contact.[4]Peptide Component
Toxic to aquatic life with long-lasting effects.[4]TFA Component

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5].

  • Follow the storage temperature recommendations provided by the manufacturer, which is often at or below room temperature.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent skin and eye contact and inhalation.

PPE ItemSpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. The glove material must be impermeable and resistant to the product.[3] Always check for tears or punctures before use.
Eye Protection Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.[6]
Skin and Body A lab coat or chemical-resistant apron should be worn to protect skin and clothing.[6] Closed-toe shoes are mandatory.[6]
Respiratory Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[7][8] If significant dust is generated, a respirator may be necessary.[3]
Weighing and Handling
  • All weighing and handling of the solid compound should be performed in a chemical fume hood to minimize inhalation risk.[7][8]

  • Use appropriate tools (e.g., spatulas) to handle the material and avoid generating dust.

  • After handling, thoroughly wash hands and any exposed skin with soap and water[3][4].

Dissolution and Use in Experiments
  • When dissolving the peptide, add the solvent slowly to the solid to prevent splashing.

  • Ensure that all containers are clearly labeled.

  • Conduct all experimental work involving the dissolved peptide in a well-ventilated area or under a fume hood.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationFirst Aid and Response
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected area thoroughly with soap and plenty of water.[3][4] Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting.[5] Rinse the mouth with water and drink plenty of water.[2] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1] Ventilate the area.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect solid waste, including contaminated gloves, paper towels, and weighing papers, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the peptide in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.

  • Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed container in accordance with local, state, and federal regulations.

  • All waste must be disposed of through a licensed hazardous waste disposal company.

Visual Workflow and Relationship Diagrams

To further clarify the handling and safety procedures, the following diagrams illustrate the key workflows and logical relationships.

HandlingWorkflow Figure 1: Workflow for Handling this compound Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage PPE Don Appropriate PPE Storage->PPE Handling Weighing and Handling in Fume Hood PPE->Handling Dissolution Dissolution and Experimental Use Handling->Dissolution Waste Waste Collection Dissolution->Waste Decontamination Decontaminate Work Area Dissolution->Decontamination Disposal Hazardous Waste Disposal Waste->Disposal Decontamination->PPE Remove PPE

Caption: Figure 1: Workflow for Handling this compound

EmergencyResponse Figure 2: Emergency Response for this compound Exposure Exposure Exposure Event Assess Assess Situation Exposure->Assess Skin Skin Contact Assess->Skin Eye Eye Contact Assess->Eye Inhalation Inhalation Assess->Inhalation Ingestion Ingestion Assess->Ingestion FirstAid Administer First Aid Skin->FirstAid Eye->FirstAid Inhalation->FirstAid Ingestion->FirstAid Medical Seek Medical Attention FirstAid->Medical Report Report Incident Medical->Report

Caption: Figure 2: Emergency Response for this compound Exposure

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.